Product packaging for 3-Bromo-2,6-difluorophenol(Cat. No.:CAS No. 221220-99-1)

3-Bromo-2,6-difluorophenol

Cat. No.: B1289353
CAS No.: 221220-99-1
M. Wt: 208.99 g/mol
InChI Key: GYKSRTXLESCBRM-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorophenol is a useful research compound. Its molecular formula is C6H3BrF2O and its molecular weight is 208.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrF2O B1289353 3-Bromo-2,6-difluorophenol CAS No. 221220-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-difluorophenol
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InChI

InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKSRTXLESCBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593199
Record name 3-Bromo-2,6-difluorophenol
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Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

221220-99-1
Record name 3-Bromo-2,6-difluorophenol
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Record name 3-Bromo-2,6-difluorophenol
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Record name 3-Bromo-2,6-difluorophenol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,6-difluorophenol (CAS: 221220-99-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol is a halogenated aromatic compound with the CAS number 221220-99-1.[1][2] Its structure, featuring a phenol ring substituted with a bromine atom and two fluorine atoms, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis protocol based on related compounds, and its potential applications, with a particular focus on its role as a building block for protein degraders.

Physicochemical Properties

PropertyValueSource
CAS Number 221220-99-1[1][2]
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
Appearance Not specified (likely a solid)N/A
Purity ≥98%[1]
Storage Room temperature[1]

Synthesis Methodology

A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be inferred from established methods for the bromination of related phenols, such as the synthesis of 4-bromo-2,6-difluorophenol. The key transformation is the electrophilic aromatic substitution of 2,6-difluorophenol with a bromine source.

Proposed Experimental Protocol: Electrophilic Bromination of 2,6-Difluorophenol

This protocol is adapted from the synthesis of 4-bromo-2,6-difluorophenol and is expected to yield a mixture of isomers, including the desired this compound, which would require subsequent purification.

Materials:

  • 2,6-Difluorophenol

  • Bromine (Br₂)

  • Carbon disulfide (CS₂) or other suitable inert solvent

  • 48% Hydrogen bromide solution (HBr) (catalyst)

  • Saturated sodium metabisulfite solution

  • Saturated sodium hydrogen carbonate solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-difluorophenol in a dry, inert solvent such as carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Addition: Prepare a solution of bromine in the same solvent and add it dropwise to the stirred solution of 2,6-difluorophenol at room temperature over a period of 5-10 minutes.

  • Catalysis and Reaction: To the stirred reaction mixture, add a few drops of 48% hydrogen bromide solution as a catalyst. Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into water. To quench any unreacted bromine, add a saturated solution of sodium metabisulfite until the orange color of bromine disappears.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a saturated sodium hydrogen carbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Isolation of Isomers: The crude product will likely be a mixture of brominated isomers. The desired this compound can be isolated using column chromatography on silica gel or by fractional distillation under reduced pressure.

G Proposed Synthesis of this compound A 2,6-Difluorophenol C Electrophilic Aromatic Substitution (Reflux) A->C B Bromine (Br2) Carbon Disulfide (Solvent) HBr (catalyst) B->C D Crude Product Mixture (Isomers of Bromo-2,6-difluorophenol) C->D E Purification (e.g., Column Chromatography) D->E F This compound E->F

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show signals for the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

  • ¹³C NMR: The spectrum would display six signals for the aromatic carbons. The carbon atoms attached to the halogens and the hydroxyl group would show characteristic chemical shifts.

  • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.99 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Chemical Biology

This compound is listed as a building block for protein degraders .[1] This suggests its primary application is in the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. A typical PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The structure of this compound, with its reactive hydroxyl group and the potential for further functionalization at the bromine position (e.g., through cross-coupling reactions), makes it a versatile scaffold for the synthesis of PROTACs. The fluorinated phenyl ring can also impart desirable properties such as improved metabolic stability and binding affinity.

G Workflow for Utilizing this compound in PROTAC Development cluster_0 Synthesis of PROTAC Component cluster_1 PROTAC Assembly cluster_2 Biological Evaluation A This compound B Chemical Modification (e.g., Etherification, Cross-Coupling) A->B C Functionalized Intermediate B->C D Linker Conjugation C->D F Target Protein Ligand G Final PROTAC Molecule D->G E E3 Ligase Ligand E->D F->D H In vitro Assays (Binding, Degradation) G->H I Cell-based Assays H->I

Caption: PROTAC development workflow using this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally related compounds such as other brominated and fluorinated phenols, it should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of targeted protein degradation. While detailed experimental and toxicological data are currently scarce, its structural features make it an attractive building block for the synthesis of complex molecules like PROTACs. Further research into the synthesis, characterization, and biological applications of this compound is warranted to fully explore its utility in drug discovery and development. Researchers are advised to proceed with caution, drawing upon the available information for related compounds for guidance on handling and reactivity.

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 3-Bromo-2,6-difluorophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific isomer is limited in publicly accessible literature, this guide combines available information with established chemical principles to offer a thorough profile.

Molecular Structure and Properties

This compound is a halogenated aromatic compound. Its structure consists of a phenol ring substituted with a bromine atom at the 3-position and two fluorine atoms at the 2- and 6-positions. This substitution pattern influences the molecule's electronic properties and reactivity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [2]
CAS Number 221220-99-1[2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at the 5-position would likely appear as a triplet of doublets due to coupling with the adjacent fluorine and proton. The proton at the 4-position would likely appear as a doublet of doublets.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (hydroxyl, bromine, and fluorine). The carbons bonded to fluorine would exhibit C-F coupling.

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), C-F stretching (around 1000-1300 cm⁻¹), and C-Br stretching (typically below 1000 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Synthesis of this compound

Plausible Experimental Protocol: Bromination of 2,6-difluorophenol

Materials:

  • 2,6-difluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound isomer.

Note: This is a hypothetical protocol. The actual reaction conditions, including solvent, temperature, and choice of brominating agent, would need to be optimized to achieve the desired regioselectivity and yield.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis and purification of this compound.

G A 1. Dissolve 2,6-difluorophenol in anhydrous acetonitrile B 2. Cool to 0°C A->B C 3. Add N-Bromosuccinimide B->C D 4. Stir at room temperature C->D E 5. Reaction monitoring by TLC D->E F 6. Quench with water E->F G 7. Extraction with Dichloromethane F->G H 8. Wash with NaHCO3 and Brine G->H I 9. Dry and Concentrate H->I J 10. Purification by Column Chromatography I->J K This compound J->K

Plausible synthetic workflow for this compound.
Logical Relationship of Synthesis

This diagram shows the logical relationship between the starting material, the key reaction step, and the final product.

G Start Starting Material: 2,6-Difluorophenol Reaction Electrophilic Aromatic Substitution: Bromination with NBS Start->Reaction Reacts with Product Product: This compound Reaction->Product Yields

Logical relationship in the synthesis of this compound.

Safety Information

Detailed toxicological data for this compound is not available. As with any halogenated phenol, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. This guide provides a summary of its known properties and a plausible, detailed approach to its synthesis and characterization. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. The provided information serves as a foundational resource for researchers interested in the synthesis and application of this and related compounds.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-2,6-difluorophenol. Due to the limited availability of experimentally determined data for this specific compound, this document also includes predicted values and detailed experimental protocols for key physical property determination, offering a valuable resource for researchers in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a halogenated aromatic compound. Its structure consists of a phenol ring substituted with a bromine atom at the 3-position and two fluorine atoms at the 2- and 6-positions.

IdentifierValue
IUPAC Name This compound
CAS Number 221220-99-1[1][2]
Molecular Formula C₆H₃BrF₂O[2]
Molecular Weight 209.0 g/mol [2]
Canonical SMILES C1=CC(=C(C(=C1F)O)F)Br[3]
InChI Key GYKSRTXLESCBRM-UHFFFAOYSA-N[3]

Tabulated Physical Properties

PropertyThis compound (Experimental/Predicted)4-Bromo-2,6-difluorophenol (Predicted)
Melting Point Data not available50 °C[4]
Boiling Point Data not available180.2 ± 35.0 °C at 760 mmHg[4]
Density Data not available1.9 ± 0.1 g/cm³[5]
pKa Data not availableData not available
LogP (XLogP3) 2.5 (Predicted)[3]2.5 (Predicted)
Solubility Data not availableData not available

Experimental Protocols

Given the absence of published experimental data for this compound, the following section details standardized and widely accepted methodologies for determining key physical properties. These protocols can be applied by researchers to ascertain the precise values for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is indicative of a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer.

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid crystal disappears are recorded. This range is the melting point of the substance.[7]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[8][9]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][9]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or an aluminum block).[8][9]

  • Heating and Observation: The sample is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued.[10]

  • Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: A known volume of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Solubility Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Logical Workflow: Synthesis of Halogenated Difluorophenols

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Product 2_6_Difluorophenol 2,6-Difluorophenol Bromination Electrophilic Bromination 2_6_Difluorophenol->Bromination Substrate Workup Aqueous Workup Extraction Drying Bromination->Workup Crude Product Reagents Bromine (Br2) Solvent (e.g., CS2) Catalyst (e.g., HBr) Reagents->Bromination Reactants Purification Distillation or Crystallization Workup->Purification Halogenated_Product Brominated Difluorophenol (e.g., 4-Bromo-2,6-difluorophenol) Purification->Halogenated_Product

Figure 1. A logical workflow for the synthesis of brominated difluorophenols.

This generalized diagram illustrates the key stages in the synthesis of a brominated difluorophenol from a difluorophenol precursor. The specific position of bromination (ortho, meta, or para to the hydroxyl group) will depend on the directing effects of the substituents and the reaction conditions employed.

Spectroscopic Data

While a full analysis is beyond the scope of this guide, researchers can expect the following characteristic spectroscopic features for this compound:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, with coupling patterns influenced by both the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached halogen and hydroxyl groups.

  • ¹⁹F NMR: The fluorine NMR spectrum would provide information about the chemical environment of the two fluorine atoms.

  • IR Spectroscopy: The infrared spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the phenolic hydroxyl group, as well as absorptions in the aromatic region and for the C-Br and C-F bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br).[12]

This technical guide serves as a foundational resource for professionals working with this compound. While there is a clear need for further experimental determination of its physical properties, the provided protocols and comparative data offer a strong starting point for future research and application.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2,6-difluorophenol, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the known properties of structurally analogous compounds, including bromophenols and difluorophenols. Furthermore, a detailed, standardized experimental protocol for the accurate determination of its solubility in various solvents is presented, based on the widely recognized shake-flask method. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Predicted Solubility Profile

The structure of this compound incorporates a polar hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and halogen substituents (bromine and fluorine) that increase the molecule's lipophilicity and molecular weight. This combination suggests that its solubility will be highly dependent on the nature of the solvent.

  • In polar protic solvents (e.g., methanol, ethanol), the ability to form hydrogen bonds with the solvent is expected to lead to good solubility.

  • In polar aprotic solvents (e.g., DMSO, DMF, acetone), the dipole-dipole interactions between the phenol and the solvent should also facilitate dissolution, resulting in moderate to high solubility.

  • In non-polar solvents (e.g., hexane, toluene), the presence of the polar hydroxyl group is likely to limit solubility, although the halogen substituents will contribute some favorable non-polar interactions.

  • In aqueous media , the solubility is expected to be low due to the significant hydrophobic character imparted by the brominated and fluorinated phenyl ring. The solubility in aqueous solutions will also be highly dependent on the pH, increasing in alkaline conditions due to the formation of the more soluble phenolate salt.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are intended as a guideline for experimental work.

Table 1: Predicted Solubility of this compound

Solvent ClassSolventPredicted Qualitative SolubilityNotes
Polar Protic WaterLowpH-dependent; increases at higher pH
MethanolHighForms hydrogen bonds with the hydroxyl group
EthanolHighForms hydrogen bonds with the hydroxyl group
Polar Aprotic AcetoneModerate to HighGood dipole-dipole interactions
AcetonitrileModerateGood dipole-dipole interactions
Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions
N,N-Dimethylformamide (DMF)HighStrong dipole-dipole interactions
Non-Polar HexaneLowDominated by hydrophobic character
TolueneLow to Moderateπ-stacking interactions may slightly improve solubility
DichloromethaneModerateGood balance of polarity and non-polar character
Diethyl EtherModerateCan act as a hydrogen bond acceptor

Experimental Protocol for Solubility Determination

The following methodology provides a detailed protocol for the experimental determination of the solubility of this compound. This protocol is based on the internationally recognized shake-flask method , as described in OECD Test Guideline 105.[1][2][3][4][5] This method is suitable for determining the solubility of substances in various solvents and is considered the gold standard for generating reliable solubility data.[6]

Principle of the Method

An excess amount of the solid this compound is equilibrated with a known volume of the solvent of interest at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to be visible after the equilibration period.

    • To each vial, add a known volume of the specific solvent to be tested.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.[7] For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are required.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the calibration standards and the diluted sample solutions using a calibrated analytical instrument (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Data Reporting

The final report should include:

  • The detailed experimental conditions, including temperature, equilibration time, and the analytical method used.

  • The calibration curve for the analytical method.

  • The determined solubility values for each solvent, typically reported as the mean and standard deviation of at least three replicate measurements.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in shaker bath at constant temperature prep3->equil1 Start Equilibration equil2 Agitate for 24-48 hours equil1->equil2 sample1 Settle undissolved solid equil2->sample1 End Equilibration sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute for analysis sample3->sample4 sample5 Quantify using calibrated instrument (e.g., HPLC) sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 Obtain Concentration Data calc2 Calculate solubility (accounting for dilution) calc1->calc2

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, a qualitative understanding of its solubility can be derived from its chemical structure and comparison with analogous compounds. For precise quantitative measurements, the shake-flask method, as detailed in this guide, provides a robust and reliable experimental framework. The information presented herein is intended to support researchers and developers in the effective handling and application of this important chemical intermediate in their scientific endeavors.

References

Spectral Analysis of 3-Bromo-2,6-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-2,6-difluorophenol (C₆H₃BrF₂O), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this document presents predicted data alongside established experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet2HAromatic Protons (H-4, H-5)
~ 5.0 - 6.0Broad Singlet1HHydroxyl Proton (-OH)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 150 - 160 (d, ¹JCF)C-2, C-6 (Carbon atoms attached to Fluorine)
~ 145 - 155C-1 (Carbon atom attached to -OH)
~ 120 - 130C-4, C-5
~ 100 - 110 (d, ²JCF)C-3 (Carbon atom attached to Bromine)

Note: 'd' denotes a doublet due to carbon-fluorine coupling. The exact chemical shifts and coupling constants (J) would need to be determined experimentally.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration
3200 - 3600BroadO-H stretch (hydrogen-bonded)
3000 - 3100MediumAromatic C-H stretch
1550 - 1650StrongC=C aromatic ring stretch
1200 - 1300StrongC-O stretch
1000 - 1200StrongC-F stretch
600 - 800StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data[1]

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

AdductPredicted m/z
[M]⁺207.9330
[M+H]⁺208.9408
[M+Na]⁺230.9228
[M-H]⁻206.9262

Note: m/z stands for the mass-to-charge ratio.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shift of the hydroxyl proton.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Place the sample tube in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).

  • Data Acquisition:

    • Place the KBr pellet or the solution cell in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, or coupling the mass spectrometer with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that can provide detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often keeps the molecular ion intact.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow of how different spectral data contribute to the structural elucidation of an organic compound like this compound.

Structural_Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Final Structure MS Mass Spectrometry (MS) MolWeight Molecular Weight & Formula MS->MolWeight Provides IR Infrared (IR) Spectroscopy FuncGroups Functional Groups IR->FuncGroups Identifies NMR NMR Spectroscopy Connectivity Connectivity & Environment NMR->Connectivity Determines Structure This compound MolWeight->Structure FuncGroups->Structure Connectivity->Structure

Caption: Workflow for Spectroscopic Structural Elucidation.

Synthesis of 3-Bromo-2,6-difluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,6-difluorophenol, a valuable building block in medicinal chemistry and drug development. Due to the strong directing effects of the hydroxyl and fluoro groups in the starting material, 2,6-difluorophenol, direct bromination is not a viable strategy for the synthesis of the 3-bromo isomer. Electrophilic aromatic substitution on 2,6-difluorophenol preferentially occurs at the 4-position.

Therefore, a multi-step synthetic approach is necessary. The most practical route commences with the commercially available intermediate, 3-Bromo-2,6-difluoroaniline. This guide details the conversion of this key intermediate to the final product via a Sandmeyer-type reaction.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through the diazotization of 3-Bromo-2,6-difluoroaniline, followed by hydrolysis of the resulting diazonium salt. This well-established transformation, a variation of the Sandmeyer reaction, provides a reliable method to introduce a hydroxyl group onto the aromatic ring.

Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 3-Bromo-2,6-difluoroaniline 3-Bromo-2,6-difluoroaniline Diazotization Diazotization 3-Bromo-2,6-difluoroaniline->Diazotization 1. NaNO2, H2SO4, H2O 2. 0-5 °C Hydrolysis Hydrolysis Diazotization->Hydrolysis 1. H2O, Heat 2. (Sandmeyer-type) This compound This compound Hydrolysis->this compound

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3-Bromo-2,6-difluoroaniline. This protocol is adapted from general procedures for Sandmeyer reactions.

Step 1: Diazotization of 3-Bromo-2,6-difluoroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Bromo-2,6-difluoroaniline (1.0 eq).

  • Add a solution of sulfuric acid in water (e.g., 1:1 v/v) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a change in the color of the solution.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate flask, heat a volume of water to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Experimental Workflow cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis & Workup A Dissolve 3-Bromo-2,6-difluoroaniline in H2SO4/H2O B Cool to 0-5 °C A->B D Slowly add NaNO2 solution B->D C Prepare NaNO2 solution C->D E Stir for 30 min at 0-5 °C D->E F Add diazonium salt to boiling water E->F G Reflux for 1-2 hours F->G H Cool to room temperature G->H I Extract with organic solvent H->I J Wash organic layer I->J K Dry organic layer J->K L Remove solvent K->L M Purify product L->M

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

ParameterValueReference
Starting Material 3-Bromo-2,6-difluoroanilineCommercially Available
Reagents Sodium Nitrite, Sulfuric Acid, WaterStandard Laboratory Reagents
Typical Yield 60-80%Estimated based on similar Sandmeyer reactions
Purity >98% (after purification)
Molecular Formula C₆H₃BrF₂O
Molecular Weight 209.0 g/mol

Physicochemical Properties

PropertyValue
Appearance Off-white to pale yellow solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in most organic solvents

Safety Considerations

  • 3-Bromo-2,6-difluoroaniline: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

  • Sodium Nitrite: Strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at a low temperature at all times.

This technical guide provides a framework for the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

An In-depth Technical Guide to the Electrophilic Bromination of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the electrophilic bromination of 3-bromo-2,6-difluorophenol, a reaction of significant interest in the synthesis of complex aromatic compounds for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction's core principles, experimental methodologies, and expected outcomes.

Introduction

The electrophilic aromatic substitution of phenols is a fundamental transformation in organic synthesis. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[1][2][3] In the case of this compound, the interplay of the existing substituents—the activating hydroxyl group and the deactivating but ortho, para-directing halogen atoms—presents a nuanced challenge in predicting and controlling the regioselectivity of further bromination. Understanding these directing effects is paramount for the targeted synthesis of polysubstituted aromatic building blocks.

Regioselectivity Analysis

The position of electrophilic attack on the this compound ring is determined by the combined electronic and steric effects of the substituents.

  • Hydroxyl Group (-OH): As a strong activating group, it directs electrophiles primarily to the positions ortho and para to it. In this molecule, the C4 position is para and the C2 and C6 positions are ortho.

  • Fluorine Atoms (-F): While electronegative and thus deactivating, fluorine atoms are also ortho, para-directors due to resonance effects.

  • Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating ortho, para-director.

Considering the positions on the ring:

  • C2 and C6: Already substituted with fluorine atoms, rendering them unavailable for substitution.

  • C4 (para to -OH): This position is activated by the hydroxyl group and is the most likely site for electrophilic attack. The directing effects of the C3-bromo and C2/C6-fluoro groups also favor substitution at this position.

  • C5 (meta to -OH): This position is sterically hindered by the adjacent fluorine at C6 and the bromine at C3. Electronically, it is less favored due to being meta to the strongly activating hydroxyl group.

Therefore, the principal product expected from the electrophilic bromination of this compound is 3,4-dibromo-2,6-difluorophenol .

Reaction Mechanism

The electrophilic bromination of this compound proceeds via a classic electrophilic aromatic substitution mechanism.

Electrophilic Bromination Mechanism A This compound C Sigma Complex (Arenium Ion) Intermediate A->C + Br+ B Electrophile (Br+) Generation (e.g., from Br2 or NBS) B->C D Deprotonation C->D - H+ E 3,4-Dibromo-2,6-difluorophenol D->E F H+ D->F

Caption: General mechanism of electrophilic bromination of this compound.

Experimental Protocols

Protocol 1: Bromination using Molecular Bromine

This protocol is adapted from the synthesis of 4-bromo-2,6-difluorophenol.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
This compound208.99-2.09 g0.01
Bromine (Br₂)159.813.10280.51 mL0.01
Carbon Disulfide (CS₂)76.131.26620 mL-
48% Hydrobromic Acid (HBr)80.911.495 dropscatalyst
Saturated Sodium Metabisulfite--30 mL-
Saturated Sodium Bicarbonate--20 mL-
Water18.021.00As needed-
Anhydrous Sodium Sulfate142.04-As needed-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.09 g (0.01 mol) of this compound in 10 mL of dry carbon disulfide.

  • In a separate container, prepare a solution of 1.6 g (0.51 mL, 0.01 mol) of bromine in 10 mL of dry carbon disulfide.

  • Slowly add the bromine solution to the stirred solution of the phenol over 5 minutes.

  • Add 5 drops of 48% hydrobromic acid to the reaction mixture.

  • Heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature and stir for an additional 16 hours.

  • Pour the reaction mixture into 20 mL of water.

  • Add 30 mL of saturated sodium metabisulfite solution to quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation or recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and often more selective brominating agent for phenols.[2][3]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
This compound208.99-2.09 g0.01
N-Bromosuccinimide (NBS)177.98-1.78 g0.01
Acetonitrile (CH₃CN)41.050.78650 mL-
Water18.021.00As needed-
Saturated Sodium Thiosulfate--As needed-
Diethyl Ether74.120.713As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate120.37-As needed-

Procedure:

  • Dissolve 2.09 g (0.01 mol) of this compound in 50 mL of acetonitrile in a round-bottom flask.

  • Add 1.78 g (0.01 mol) of N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Add 50 mL of water to the residue and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The general workflow for the electrophilic bromination of this compound is outlined below.

Experimental_Workflow start Start dissolve Dissolve this compound in an appropriate solvent start->dissolve add_reagent Add brominating agent (Br2 or NBS) dissolve->add_reagent reaction Stir at controlled temperature (monitor by TLC) add_reagent->reaction quench Quench excess brominating agent reaction->quench workup Aqueous workup and extraction quench->workup dry Dry organic layer and concentrate workup->dry purify Purify product (distillation/recrystallization/chromatography) dry->purify end End purify->end

Caption: A generalized experimental workflow for electrophilic bromination.

Data Presentation

The following table summarizes the key quantitative data for the proposed reactions. Yields are hypothetical and based on typical outcomes for similar reactions.

Starting MaterialBrominating AgentProductTheoretical Yield (g)
This compound (2.09 g)Bromine (Br₂)3,4-Dibromo-2,6-difluorophenol2.89
This compound (2.09 g)N-Bromosuccinimide (NBS)3,4-Dibromo-2,6-difluorophenol2.89

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Carbon disulfide is highly flammable and toxic.

  • N-bromosuccinimide is an irritant. Avoid inhalation and contact with skin.

Conclusion

The electrophilic bromination of this compound is predicted to selectively yield 3,4-dibromo-2,6-difluorophenol. This technical guide provides two detailed, plausible experimental protocols based on established methodologies for similar substrates. Researchers should exercise appropriate caution and optimize reaction conditions as necessary for their specific applications. The provided workflows and diagrams offer a clear and structured approach to performing and understanding this important synthetic transformation.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the hydroxyl group, along with a bromine atom at the meta position, profoundly influences the reactivity of the phenolic hydroxyl group. This guide provides a comprehensive analysis of the hydroxyl group's reactivity in this compound, focusing on its acidity, nucleophilicity, and participation in key chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel molecules incorporating this versatile building block.

Physicochemical Properties

The reactivity of the hydroxyl group is intrinsically linked to the electronic environment of the phenol. The presence of two strongly electron-withdrawing fluorine atoms has a pronounced effect on the acidity of the phenolic proton.

PropertyValueSource
Predicted pKa 6.48 ± 0.15ChemicalBook

The predicted pKa of 6.48 indicates that this compound is significantly more acidic than phenol (pKa ≈ 10). This increased acidity is a direct consequence of the inductive electron-withdrawing effect of the two ortho-fluorine atoms, which stabilize the corresponding phenoxide anion. This enhanced acidity is a key determinant of the hydroxyl group's reactivity, particularly in base-mediated reactions.

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound can undergo a variety of chemical transformations, primarily involving the cleavage of the O-H bond or the C-O bond. The electron-withdrawing nature of the fluorine substituents enhances the acidity of the hydroxyl proton, making the corresponding phenoxide a relatively stable and good nucleophile for O-alkylation and O-acylation reactions.

Acidity and Nucleophilicity

The acidity of phenols is a critical factor governing the reactivity of the hydroxyl group. Electron-withdrawing groups, such as halogens, increase the acidity of phenols by stabilizing the resulting phenoxide ion through inductive effects. In the case of this compound, the two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, leading to a lower pKa compared to phenol. This increased acidity facilitates the deprotonation of the hydroxyl group to form the corresponding phenoxide ion, which is a potent nucleophile.

The nucleophilicity of the phenoxide is a balance between the increased negative charge density on the oxygen atom and steric hindrance from the ortho substituents. While the fluorine atoms are relatively small, their presence can influence the approach of bulky electrophiles.

Logical Relationship of Substituent Effects on Acidity

G substituents Substituents on Phenolic Ring electron_withdrawing Electron-Withdrawing Groups (F, Br) substituents->electron_withdrawing inductive_effect Inductive Effect (-I) electron_withdrawing->inductive_effect stabilization Stabilization of Phenoxide Anion inductive_effect->stabilization acidity Increased Acidity (Lower pKa) stabilization->acidity deprotonation Facilitated Deprotonation acidity->deprotonation nucleophilicity Enhanced Nucleophilicity of Phenoxide deprotonation->nucleophilicity G start This compound williamson Williamson Ether Synthesis start->williamson mitsunobu Mitsunobu Reaction start->mitsunobu product 3-Bromo-2,6-difluoro-1-(alkoxy)benzene williamson->product mitsunobu->product base Base (e.g., NaH, K₂CO₃) base->williamson alkyl_halide Alkyl Halide (R-X) alkyl_halide->williamson mitsunobu_reagents Alcohol (R-OH), PPh₃, DEAD/DIAD mitsunobu_reagents->mitsunobu

The Strategic Utility of 3-Bromo-2,6-difluorophenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol, a halogenated aromatic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms flanking a hydroxyl group, imparts specific physicochemical properties that are highly advantageous for the design of novel therapeutic agents. This technical guide explores the potential applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of targeted protein degraders and other bioactive molecules. While direct and extensive literature on the specific applications of this compound is still developing, its classification as a "Protein Degrader Building Block" by major chemical suppliers points to its strategic importance in this cutting-edge area of drug discovery.[1] This guide will provide an overview of its synthetic utility, potential applications, and detailed experimental protocols for its derivatization.

Physicochemical Properties and Synthetic Handles

The chemical structure of this compound offers several key features for medicinal chemists:

  • Orthogonal Halogen Handles: The presence of both bromine and fluorine atoms provides orthogonal handles for various chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The fluorine atoms, on the other hand, can influence the molecule's pKa, lipophilicity, and metabolic stability, and can also participate in specific non-covalent interactions with biological targets.

  • The Phenolic Hydroxyl Group: The hydroxyl group serves as a versatile nucleophile or can be readily converted into an ether or ester linkage. This is a crucial feature for its incorporation into larger molecules, such as the linker component of Proteolysis Targeting Chimeras (PROTACs).

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the aromatic ring and the acidity of the phenolic proton, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Potential Applications in Medicinal Chemistry

The primary anticipated application of this compound lies in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

dot

Caption: General mechanism of action for a PROTAC molecule.

In this context, this compound can be envisioned as a precursor to the linker component of a PROTAC. The phenolic hydroxyl would be used to connect to one of the ligands (either for the target protein or the E3 ligase), while the bromo-difluoroaryl moiety could be further functionalized to attach the other end of the linker. The fluorine atoms can enhance the metabolic stability of the linker and potentially contribute to favorable interactions within the ternary complex.

While specific examples of this compound in the synthesis of kinase inhibitors are not yet prominent in the literature, the broader family of difluorophenol-containing molecules has shown utility in this area. The difluorophenyl moiety can act as a bioisostere for other functional groups and can form key hydrogen bonding and electrostatic interactions with kinase active sites.

Experimental Protocols

The following section provides a detailed experimental protocol for a common derivatization of this compound, which serves as a foundational step for its incorporation into more complex bioactive molecules.

Protection of the Phenolic Hydroxyl Group

A common initial step in the synthetic manipulation of this compound is the protection of the hydroxyl group to prevent its interference in subsequent reactions, such as cross-coupling. A widely used protecting group for phenols is the methoxymethyl (MOM) ether.

General Method S1: MOM Protection of this compound [2]

dot

MOM_Protection_Workflow Start Start: This compound Dissolve Dissolve in CH2Cl2 Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DIEA Add Diisopropylethylamine (DIEA) Cool->Add_DIEA Add_MOMCl Add Chloromethyl methyl ether (MOM-Cl) dropwise Add_DIEA->Add_MOMCl Warm_Stir Warm to room temperature and stir Add_MOMCl->Warm_Stir Workup Aqueous Workup: - Dilute with water - Extract with CH2Cl2 Warm_Stir->Workup Dry_Evaporate Dry organic layers over anhydrous MgSO4 and evaporate Workup->Dry_Evaporate Purify Purify by flash chromatography Dry_Evaporate->Purify Product Product: 1-Bromo-2,4-difluoro-3-(methoxymethoxy)benzene Purify->Product

Caption: Workflow for the MOM protection of this compound.

Materials:

  • This compound

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (CH2Cl2)

  • Chloromethyl methyl ether (MOM-Cl)

  • Water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for flash chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • A solution of this compound (1.0 eq) and DIEA (1.5 eq) in CH2Cl2 is cooled to 0 °C.[2]

  • Chloromethyl methyl ether (1.3 eq) is added dropwise to the cooled solution.[2]

  • The reaction mixture is then allowed to warm to room temperature and stirred for a designated period (e.g., 4 hours), with reaction progress monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction is diluted with water and extracted with CH2Cl2.[2]

  • The combined organic extracts are washed with saturated NaHCO3 and brine, then dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.[2]

  • The crude product, 1-bromo-2,4-difluoro-3-(methoxymethoxy)benzene, can be purified by flash chromatography.[2]

Quantitative Data

Compound ID Target Protein Assay Type Activity (IC50/Ki/DC50, nM) Reference
e.g., Compound Xe.g., Kinase Ye.g., In vitro kinase assaye.g., 50[Future Publication]
e.g., PROTAC Ze.g., Protein Ae.g., Cellular degradation assaye.g., 25[Future Publication]

Conclusion and Future Outlook

This compound represents a promising, albeit currently under-documented, building block for modern medicinal chemistry. Its structural features are highly amenable to the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The strategic placement of orthogonal synthetic handles and the modulating effects of the fluorine atoms provide a rich platform for the generation of novel chemical entities. As the quest for more potent and selective therapeutic agents continues, it is anticipated that the utility of this compound will be further explored and documented in the scientific literature, leading to the development of innovative drugs for a range of diseases. Researchers in drug discovery are encouraged to consider the potential of this versatile intermediate in their synthetic campaigns.

References

The Strategic Integration of 3-Bromo-2,6-difluorophenol in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Utility of 3-Bromo-2,6-difluorophenol as a Versatile Building Block for von Hippel-Lindau (VHL) E3 Ligase-Recruiting PROTACs.

This technical guide explores the application of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The unique structural features of this compound make it a valuable precursor for the generation of potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the PROTAC-mediated degradation pathway.[3][4][5]

Introduction to PROTAC Technology and the Role of VHL

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[6] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][7]

The VHL E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC design.[3][8] Its ligands are well-characterized and their structure-activity relationships have been extensively studied. A key structural motif of many potent VHL ligands is a hydroxylated proline (hydroxyproline) core, which mimics the endogenous substrate, Hypoxia-Inducible Factor-1α (HIF-1α).[5][9] The phenyl group attached to this core plays a crucial role in binding to a hydrophobic pocket of VHL.

This compound as a Strategic Building Block

The synthesis of potent VHL ligands often starts from substituted aromatic building blocks.[4][10] this compound offers several advantages in this context:

  • Orthogonal Handles for Synthesis: The bromine atom and the phenolic hydroxyl group provide two distinct reactive sites. The bromine can be utilized in cross-coupling reactions to introduce the rest of the VHL ligand scaffold, while the hydroxyl group can be a point of attachment for the PROTAC linker.

  • Fluorine Substitution: The presence of fluorine atoms on the phenyl ring can enhance binding affinity to VHL through favorable interactions within the hydrophobic pocket. Fluorination is a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity and membrane permeability.[11]

  • Structural Rigidity: The difluoro substitution pattern can influence the conformation of the VHL ligand, potentially pre-organizing it for optimal binding to the E3 ligase.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of a VHL-recruiting PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is catalytic, as the PROTAC is released after the target protein is ubiquitinated and can engage another target protein molecule.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex mediates VHL VHL E3 Ligase VHL->Ternary_Complex binds E2 E2-Ubiquitin Conjugate E2->Ternary_Complex recruited Ub Ubiquitin Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to

PROTAC-mediated protein degradation pathway.
Synthetic Workflow for a VHL-Recruiting PROTAC

The synthesis of a PROTAC from this compound typically involves a multi-step process, starting with the construction of the VHL ligand, followed by linker attachment and coupling to the POI ligand.

PROTAC_Synthesis_Workflow Start This compound Step1 Synthesis of VHL Ligand Core Start->Step1 Step2 Attachment of Linker Precursor Step1->Step2 Step3 Coupling with POI Ligand Step2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification and Characterization Final_PROTAC->Purification

General synthetic workflow for a VHL-recruiting PROTAC.

Experimental Protocols

Synthesis of a VHL Ligand from this compound (Adapted from a similar synthesis)[12]

This protocol is adapted from a reported synthesis of a VHL ligand from 3-bromo-2-fluorophenol and provides a plausible route for the difluoro analog.

Step 1: Ortho-formylation

  • To a solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile), add magnesium chloride and triethylamine.

  • Add paraformaldehyde and heat the reaction mixture under reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the corresponding salicylaldehyde.

Step 2: Reductive Amination

  • Dissolve the salicylaldehyde intermediate and a suitable amine (e.g., tert-butyl carbamate) in a solvent such as dichloromethane.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

  • Stir the reaction at room temperature until completion as monitored by LC-MS.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.

Step 3: Coupling with the Hydroxyproline Core

  • The product from the previous step is then coupled with the protected hydroxyproline-containing fragment using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as DIPEA.[10]

General Protocol for PROTAC Synthesis (Solid-Phase)[10][13]
  • Resin Preparation: Start with a resin-bound E3 ligase ligand (e.g., the newly synthesized VHL ligand).

  • Linker Coupling: Swell the resin in DMF and add a solution of a bromo-functionalized linker with a protected amine (e.g., Bromo-PEG-Boc) and DIPEA. Shake at room temperature.

  • Deprotection: Treat the resin with a solution of TFA in DCM to remove the Boc protecting group.

  • POI Ligand Coupling: Swell the deprotected resin in DMF and add a solution of the POI ligand (with a carboxylic acid), HATU, and DIPEA. Shake at room temperature.

  • Cleavage and Purification: Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA). Purify the crude PROTAC by preparative HPLC.

Western Blotting for Protein Degradation Analysis[14][15]
  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Quantitative Data

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for a PROTAC derived from this compound is not yet publicly available, the following table presents representative data for potent VHL-recruiting PROTACs targeting the BRD4 protein, illustrating the expected performance benchmarks.

PROTACTargetVHL Ligand DerivativeDC50 (nM)Dmax (%)Cell Line
ARV-771 BRD4VH032 derivative18>90HeLa
AT1 BRD4VH032 derivative26>90HeLa
MZ1 BRD4VH032 derivative13>90HeLa
Compound 3 BRD4VH298 derivative3>90HeLa

Table 1: Representative degradation data for VHL-recruiting PROTACs targeting BRD4.[12] Data is for illustrative purposes to show typical potency.

Conclusion

This compound represents a highly valuable and strategic starting material for the synthesis of novel VHL ligands for PROTAC development. Its unique chemical handles and the beneficial effects of fluorine substitution provide a solid foundation for creating potent and effective protein degraders. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to synthesize and evaluate PROTACs derived from this versatile building block, paving the way for the discovery of new therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-2,6-difluorophenol (CAS No. 221220-99-1), a compound utilized in research and development, particularly as a protein degrader building block.[1] Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include acute toxicity, skin and eye irritation, and respiratory irritation.[2][3] Some sources also indicate it is a flammable liquid and vapor and is very toxic to aquatic life with long-lasting effects.

GHS Hazard Classification Summary

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[2][3]
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled[2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity - Single Exposure3WarningH335: May cause respiratory irritation[2][3]
Flammable Liquids3WarningH226: Flammable liquid and vapour
Hazardous to the Aquatic Environment, Acute1WarningH400: Very toxic to aquatic life[4]
Hazardous to the Aquatic Environment, Chronic1WarningH410: Very toxic to aquatic life with long lasting effects

Hazard Pictograms:

alt text
alt text
alt text

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
CAS Number 221220-99-1[1][2]
Molecular Formula C₆H₃BrF₂O[1][2]
Molecular Weight 209.0 g/mol [1]
Appearance No information available; may be a liquid or solid[3]
Melting Point/Range 3 - 7 °C (37 - 45 °F)
Boiling Point/Range 195 °C (383 °F)
Density 1.492 g/cm³ at 25 °C (77 °F)
Storage Temperature Room temperature[1]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control vapors and potential dust.[5]

  • Ventilation: Use only in well-ventilated areas.[2][3] Ensure appropriate exhaust ventilation is available where dust or aerosols may be formed.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required when handling this compound.

PPE CategoryItemSpecifications and Best Practices
Eye/Face Protection Safety Goggles / Face ShieldWear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield should be worn over goggles for full-face protection during splash-risk procedures.[8]
Hand Protection Chemical-Resistant GlovesHandle with gloves.[5] Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consult the glove manufacturer's resistance data. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Body Protection Laboratory Coat / Protective ClothingWear a flame-retardant, antistatic protective clothing or a standard laboratory coat, fully buttoned, to protect skin and personal clothing from contamination.[8]
Respiratory Protection NIOSH-approved RespiratorIf vapors or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges (e.g., Type A Brown for organic gases and vapors) is required.[9]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[10][11]

  • Do not breathe mist, vapors, or spray.[3][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3] Wash hands and face thoroughly after handling.[2][3]

  • Keep the container tightly closed when not in use.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Use only non-sparking tools and take precautionary measures against static discharge. Ground and bond container and receiving equipment.

Storage Conditions
  • Store in a well-ventilated, dry place.[3]

  • Keep the container tightly closed.[3]

  • Store locked up.[2][11]

  • Keep away from heat and sources of ignition.

  • Incompatible materials include strong oxidizing agents and strong bases.[12]

Emergency and Disposal Procedures

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][3] If not breathing, give artificial respiration.[3] Get medical attention if you feel unwell or if symptoms occur.[2][3]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Immediately call an ophthalmologist or get medical attention.[3]
Ingestion Rinse mouth with water.[2][3] Do NOT induce vomiting.[12] Immediately call a POISON CENTER or doctor.[6][12]
Accidental Release Measures (Spills)
  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing vapors and contact with the substance. Remove all sources of ignition.[13]

  • Environmental Precautions: Do not let the product enter drains or the environment.

  • Containment and Cleanup: Cover drains. Soak up with inert absorbent material (e.g., sand, silica gel, Chemizorb®).[12] Collect the material in suitable, closed containers for disposal.[5][12] Use spark-proof tools.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5]

  • Specific Hazards: The compound is combustible. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air.[14] Thermal decomposition can release irritating gases and vapors.[10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][13]

Disposal Considerations
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

  • Do not dispose of down the drain or in regular trash.[8] Contaminated packaging and PPE should be treated as hazardous waste.[8]

Visualized Workflows

The following diagrams illustrate the recommended workflows for handling this compound.

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Cleanup prep Don PPE (Goggles, Gloves, Lab Coat) hood Work in Chemical Fume Hood prep->hood Enter work area handle Weigh & Transfer Compound hood->handle solution Prepare Solution (if needed) handle->solution seal Keep Container Sealed solution->seal seal->handle Re-use decon Decontaminate Work Surfaces seal->decon End of procedure waste Dispose of Waste (Halogenated Organics) decon->waste ppe_off Doff PPE Correctly waste->ppe_off wash Wash Hands Thoroughly ppe_off->wash

Caption: Standard laboratory workflow for handling this compound.

G cluster_routes Exposure Route cluster_actions Immediate First Aid Action start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Remove Clothing Wash with Soap & Water (15 min) skin->wash_skin rinse_eye Rinse with Water (15 min) Remove Contacts eye->rinse_eye rinse_mouth Rinse Mouth DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eye->seek_medical rinse_mouth->seek_medical

Caption: Emergency first aid response workflow for exposure incidents.

References

3-Bromo-2,6-difluorophenol: A Comprehensive Material Safety Data Sheet for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety information for 3-Bromo-2,6-difluorophenol (CAS No. 221220-99-1), a compound utilized in research and development, particularly as a protein degrader building block.[1] This document synthesizes available safety data to facilitate its safe handling, storage, and use in a laboratory setting. All quantitative data is presented in structured tables, and key procedural workflows are visualized using diagrams to ensure clarity and rapid comprehension.

Chemical Identification and Physical Properties

This section provides fundamental identification and physical characteristics of this compound.

IdentifierValue
Chemical Name This compound
CAS Number 221220-99-1[1][2]
Molecular Formula C₆H₃BrF₂O[1][2]
Molecular Weight 209 g/mol [1]
Purity ≥98%[1]
Synonyms Not specified

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2]

GHS Pictograms:

  • alt text

Signal Word: Warning [2]

Toxicological Data

Specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for this compound are not available in the reviewed literature. The acute toxicity classifications (Category 4) are based on extrapolated data or supplier assessments. For context, a substance is classified as Category 4 for acute oral toxicity if the LD50 is between 300 and 2000 mg/kg.

Studies on other bromophenols indicate that their toxicity can be significant. For instance, the toxicity of bromophenols to aquatic organisms like Daphnia magna has been documented, with EC50 values (Median Effective Concentration) for 2,4-dibromophenol and 2,6-dibromophenol being 2.17 mg/L and 2.78 mg/L, respectively.[3] It has also been noted that the toxicity of halophenols can be influenced by the halogen present, with bromine being more potent than chlorine in some cases.[3]

Experimental Protocols and Safe Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline recommended procedures for handling, storage, and in case of exposure.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Review MSDS prep_1->prep_2 prep_3 Identify Required PPE prep_2->prep_3 prep_4 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) prep_3->prep_4 handle_1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_4->handle_1 handle_2 Work in a Ventilated Area (Chemical Fume Hood) handle_1->handle_2 handle_3 Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_2->handle_3 handle_4 Use Spark-Proof Tools if Necessary handle_3->handle_4 post_1 Decontaminate Work Surfaces handle_4->post_1 post_2 Dispose of Contaminated Waste Properly post_1->post_2 post_3 Remove and Dispose of PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Safe Handling Workflow for this compound
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the relationship between the hazards of this compound and the required personal protective equipment.

cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment (PPE) H332 H332: Harmful if inhaled respirator Approved Respirator (if ventilation is inadequate) H332->respirator H312_H315 H312/H315: Harmful in contact with skin / Causes skin irritation gloves Chemical-Resistant Gloves (e.g., Nitrile) H312_H315->gloves lab_coat Protective Clothing (Lab Coat) H312_H315->lab_coat H319 H319: Causes serious eye irritation goggles Safety Goggles/Face Shield H319->goggles H302 H302: Harmful if swallowed H302->gloves Prevent accidental ingestion H302->lab_coat Prevent accidental ingestion

Hazard-PPE Correlation Diagram

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table and diagram summarize the recommended first aid procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5][6][7]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
First Aid Response Logic

The diagram below illustrates the decision-making process for first aid response following an exposure incident.

cluster_assessment Initial Assessment cluster_actions Immediate Actions start Exposure Incident Occurs route Identify Route of Exposure start->route inhalation Move to Fresh Air Provide Respiratory Support if Needed route->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap and Water route->skin Skin Contact eye Rinse with Water for 15 min Remove Contact Lenses route->eye Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting route->ingestion Ingestion end Seek Immediate Medical Attention Provide MSDS to Medical Personnel inhalation->end skin->end eye->end ingestion->end

First Aid Response Workflow

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is room temperature.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][8]

  • Do not allow the chemical to enter drains.[9]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its hazardous properties. While specific toxicological data is limited, the available information on its acute toxicity, skin and eye irritation potential necessitates the use of stringent safety measures. By following the guidelines outlined in this technical guide, researchers and laboratory professionals can minimize the risks associated with the use of this compound and ensure a safe working environment. Always consult the most recent version of the supplier's Safety Data Sheet before use.

References

Commercial Availability and Technical Guide for 3-Bromo-2,6-difluorophenol: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a phenol ring, makes it a valuable synthetic intermediate. Notably, it has emerged as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This technical guide provides an in-depth overview of the commercial suppliers of this compound, its physicochemical properties, a plausible synthetic route, and a representative experimental protocol for its application in the synthesis of PROTACs.

Commercial Suppliers and Physicochemical Data

A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes key data from several commercial sources to facilitate comparison. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific batches.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Selleck Chemicals 221220-99-1C₆H₃BrF₂O209.00≥98%Listed as a "Protein Degrader Building Block"
ChemicalBook 221220-99-1C₆H₃BrF₂O208.99Varies by supplierLists multiple suppliers including Jiangsu Aikon Biopharmaceutical, SynAsst Chemical, and Bide Pharmatech Ltd.
Key Organics 221220-99-1C₆H₃BrF₂O209.00Not specifiedAvailable in various quantities
Alachem 221220-99-1C₆H₃BrF₂O208.99Not specifiedSuitable for R&D to industrial use
2a biotech 221220-99-1C₆H₃BrF₂ONot specifiedNot specified-

Table 1: Commercial Suppliers and Physicochemical Data for this compound

Synthesis of this compound

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Difluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-difluorophenol (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Application in PROTAC Synthesis

This compound serves as a versatile starting material for the synthesis of PROTACs. The phenol group provides a convenient handle for the attachment of a linker, which is then connected to a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). The bromine atom can be utilized in cross-coupling reactions to attach a ligand for the protein of interest (POI).

Representative Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for the synthesis of a VHL-based PROTAC.

Part 1: Linker Attachment

  • Alkylation of the Phenol: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.0 eq).

  • Add an alkylating agent containing a protected functional group for linker extension, for example, a protected amino- or carboxyl-terminated alkyl halide (e.g., Boc-NH-(CH₂)n-Br) (1.1 eq).

  • Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC).

  • After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the linker-functionalized intermediate.

Part 2: Suzuki Coupling for POI Ligand Attachment

  • In a reaction vessel, combine the brominated intermediate from Part 1 (1.0 eq), a boronic acid or ester derivative of the POI ligand (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture and heat it under a nitrogen atmosphere until the reaction is complete (monitor by LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the protected PROTAC precursor.

Part 3: Deprotection and E3 Ligase Ligand Coupling

  • Deprotection: Deprotect the terminal functional group on the linker of the PROTAC precursor. For example, if a Boc-protected amine is present, treat with trifluoroacetic acid (TFA) in dichloromethane.

  • Amide Coupling to VHL Ligand: To the deprotected amine, add a carboxylic acid-functionalized VHL ligand (e.g., a derivative of the VHL ligand VH032) (1.0 eq), a coupling agent such as HATU or HOBt/EDC (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) in a solvent like DMF.

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general synthesis workflow and the mechanism of action of a PROTAC derived from this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 This compound step1 1. Linker Attachment (Alkylation) start1->step1 start2 Linker Precursor start2->step1 start3 POI Ligand (Boronic Acid) step2 2. POI Ligand Attachment (Suzuki Coupling) start3->step2 start4 E3 Ligase Ligand (e.g., VHL) step3 3. E3 Ligand Coupling (Amide Bond Formation) start4->step3 step1->step2 step2->step3 product PROTAC Molecule step3->product

Figure 1: General Synthetic Workflow for a PROTAC using this compound.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Mechanism of Action protac PROTAC ternary Ternary Complex Formation protac->ternary release PROTAC Recycling poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitin ubiquitination Ubiquitination of POI ub->ubiquitination proteasome Proteasome degradation Proteasomal Degradation proteasome->degradation ternary->ubiquitination Recruitment ubiquitination->degradation Recognition degradation->protac Release degradation->poi Degraded

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-2,6-difluorophenol. This protocol is designed to be a foundational method for the synthesis of various 3-aryl-2,6-difluorophenol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[1] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2] The 3-aryl-2,6-difluorophenol motif is of particular interest in drug development as the fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.

General Principles of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the Pd(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium intermediate are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions of this compound

The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The yields are illustrative and may vary based on the specific reaction setup and purification methods.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100880-90
33-Thiopheneboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)901675-85
44-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100688-98
53,5-Difluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1101260-75

Note: The reaction with electron-deficient arylboronic acids, such as 3,5-difluorophenylboronic acid, may result in lower yields under standard conditions. Optimization of the catalyst, ligand, and base may be necessary to improve the outcome.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Reaction

This protocol describes a standard method for the Suzuki coupling of this compound with an arylboronic acid using a conventional palladium catalyst.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (Toluene/Ethanol/Water).

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling Reaction

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki_Workflow A Reaction Setup B Inert Atmosphere A->B Evacuate/Backfill C Reagent Addition B->C Add Solvents & Catalyst D Reaction C->D Heat & Stir E Work-up D->E Cool & Quench F Purification E->F Extraction G Product F->G Chromatography

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)2 Base pd_intermediate2 Ar-Pd(II)-Ar' Ln transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

The 3-aryl-2,6-difluorophenol scaffold is a valuable building block in medicinal chemistry. The introduction of fluorine atoms can enhance a molecule's metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions. Arylpropionic acid derivatives, a class of compounds that can be accessed through this methodology, are known to possess a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[3] Furthermore, biaryl structures are prevalent in a wide array of biologically active compounds, and the ability to synthesize diverse libraries of 3-aryl-2,6-difluorophenols is crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or employing a more active catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand like SPhos or XPhos).[4]

  • Incomplete Reaction: Ensure that the reagents and solvents are sufficiently dry and that the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using anhydrous conditions and a suitable base can help to minimize this. Homocoupling of the boronic acid can also occur; adjusting the stoichiometry of the reactants may be necessary.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The subject of this application note, 3-Bromo-2,6-difluorophenol, is a valuable building block, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, paving the way for the rapid generation of compound libraries for drug discovery and material science applications.

The electron-withdrawing nature of the fluorine atoms and the phenolic hydroxyl group can influence the reactivity of the C-Br bond in this compound. This note provides recommended starting conditions and a detailed protocol for the successful Suzuki coupling of this substrate.

Data Presentation: Recommended Reaction Parameters

While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes robust and versatile palladium catalyst systems and conditions known to be effective for the coupling of other electron-deficient aryl bromides.[4] These conditions serve as an excellent starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Potential Yield
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)80-10012-24Good to Excellent
2Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Dioxane/H₂O (10:1)80-1108-16High
3Pd(dppf)Cl₂ (2-3)-Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)10012High
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Toluene8012-18Good to High

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water, 10:1)

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stir bar

  • Septum

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., Dioxane/Water 10:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]

    • Alternatively, for microwave-assisted reactions, secure the vessel in the microwave reactor and irradiate at a set temperature for a specified time.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.[1]

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Cool, Dilute, and Wash monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify (Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pdiix Ar-Pd(II)L2-X pd0->pdiix oxidative_addition Oxidative Addition transmetalation Transmetalation pdiib Ar-Pd(II)L2-Ar' pdiix->pdiib pdiib->pd0 reductive_elimination Reductive Elimination product Ar-Ar' arx Ar-X ar_b Ar'-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the synthesis of aryl and heteroaryl amines.[3][4] The transformation's broad substrate scope and tolerance for various functional groups make it an indispensable tool for drug discovery and development.[1]

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 3-Bromo-2,6-difluorophenol. This substrate is of particular interest as the resulting 3-amino-2,6-difluorophenol core is a valuable building block in the synthesis of pharmaceuticals and other functional molecules. The presence of the ortho-fluoro groups and the free phenol can present unique challenges, necessitating careful optimization of the reaction conditions. The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium catalyst, the phosphine ligand, the base, and the solvent.[4] Bulky, electron-rich biaryl phosphine ligands have demonstrated exceptional reactivity in these transformations.[4]

General Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

Key Reaction Parameters:

  • Palladium Source: Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[4][5] Pre-formed palladium precatalysts are also highly effective and offer greater stability and ease of handling.

  • Ligand: The choice of ligand is critical for reaction efficiency. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos are generally preferred to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.[4][5]

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[4][6]

  • Temperature: The reaction generally requires heating, with typical temperatures ranging from 80-110 °C.[4][5]

  • Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general method for the palladium-catalyzed amination of this compound. Optimization of the specific amine, ligand, base, and temperature may be required for optimal results.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (0.01-0.05 equiv), and the base (1.2-2.0 equiv).

  • Addition of Reagents: Add the anhydrous, deoxygenated solvent, followed by the amine (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-amino-2,6-difluorophenol derivative.

Quantitative Data Summary

The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with various amines under typical reaction conditions. Note: These are expected yields based on the general scope of the Buchwald-Hartwig amination and may require optimization for this specific substrate.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
2n-HexylamineXPhos Pd G3 (2)-NaOtBu (1.5)Dioxane1001680-90
3AnilinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Toluene1102475-85
4DiethylamineBrettPhos Pd G3 (2)-LHMDS (1.5)THF801870-80

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is believed to proceed through a series of steps involving the palladium catalyst.[1][2][5]

G pd0 LPd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination oxidative_addition->amine_coordination R¹R²NH deprotonation Palladium Amido Complex amine_coordination->deprotonation - HBr (with Base) deprotonation->pd0 Ar-NR¹R² reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Mechanism Description:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the aminated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Safety and Handling

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • The organic solvents used are flammable and should be handled in a well-ventilated fume hood.

  • The bases used are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocol for C-N Cross-Coupling of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the C-N cross-coupling of 3-bromo-2,6-difluorophenol, a valuable building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The presence of the ortho-fluorine atoms and the phenolic hydroxyl group requires careful consideration of reaction conditions to achieve high yields and purity. The following protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are standard methods for the formation of carbon-nitrogen bonds.[1][2]

Introduction

The synthesis of N-aryl compounds from this compound is a key step in the development of a wide range of biologically active molecules and functional materials. The C-N cross-coupling reaction is a powerful tool for this transformation. Both palladium and copper-based catalytic systems can be employed, with the choice of catalyst, ligand, base, and solvent being crucial for the success of the reaction. The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction that proceeds under relatively mild conditions and tolerates a wide range of functional groups.[2][3] The Ullmann condensation is a classical copper-catalyzed reaction that is particularly effective for the coupling of aryl halides with anilines and other nitrogen nucleophiles, though it often requires higher reaction temperatures.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the C-N cross-coupling of this compound with various amines, based on general protocols for similar substrates.[4][5] Optimization may be required for specific substrate combinations.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

Amine Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene10012-2475-90
MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane808-1680-95
BenzylaminePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2)Toluene11016-2470-85
n-HexylaminePd(OAc)₂ (2)SPhos (4)LHMDS (1.5)THF6512-2465-80

Table 2: Copper-Catalyzed Ullmann Condensation of this compound

Amine Coupling PartnerCopper Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Expected Yield (%)
AnilineCuI (10)L-Proline (20)K₂CO₃ (2)DMSO12024-4860-75
4-MethoxyanilineCuI (10)Phenanthroline (20)Cs₂CO₃ (2)DMF13024-4865-80
IndoleCuI (15)DMEDA (30)K₃PO₄ (2.5)Toluene11024-4855-70

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture.

  • Stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed C-N cross-coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., L-Proline, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMSO, DMF)

  • Reaction vial or flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add this compound, CuI, the ligand, and the base.

  • Evacuate and backfill the vial with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial and heat the reaction mixture with vigorous stirring at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Amine - Catalyst & Ligand - Base B Add Anhydrous, Degassed Solvent A->B Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC, LC-MS) C->D E Cool to RT D->E Reaction Complete F Aqueous Workup (Extraction) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization H->I

Caption: General experimental workflow for C-N cross-coupling.

catalytic_cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_coord [Ar-Pd(II)(Br)(R₂NH)L_n] OA_complex->Amine_coord + R₂NH Amido_complex Ar-Pd(II)(NR₂)L_n Amine_coord->Amido_complex - HBr (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms into these structures can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Bromo-2,6-difluorophenol is a versatile building block for the synthesis of highly functionalized biaryl compounds, particularly those bearing a 2,6-difluorophenol moiety. This structural motif is found in a number of biologically active molecules, including inhibitors of key signaling pathways implicated in disease.

This document provides detailed application notes and generalized protocols for the synthesis of biaryl compounds utilizing this compound via various palladium-catalyzed cross-coupling reactions. Given the reactivity of the phenolic hydroxyl group under many cross-coupling conditions, a key consideration is the use of a protecting group, such as the methoxymethyl (MOM) ether, prior to the coupling reaction. The subsequent deprotection step readily furnishes the desired biaryl phenol.

Key Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail generalized protocols for the application of Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions to a protected form of this compound, such as 3-bromo-2,6-difluoro-1-(methoxymethoxy)benzene.

Protection of this compound

Prior to cross-coupling, the hydroxyl group of this compound should be protected to prevent unwanted side reactions. A common and effective protecting group is the methoxymethyl (MOM) group.

Protocol: Methoxymethyl (MOM) Protection

Reagent/ParameterCondition
Starting Material This compound
Reagents Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction with organic solvent, drying, and concentration
Purification Column chromatography on silica gel

Detailed Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise to the solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-2,6-difluoro-1-(methoxymethoxy)benzene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Generalized Protocol: Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide 3-bromo-2,6-difluoro-1-(methoxymethoxy)benzene (1.0 equiv)
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.2-1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)
Solvent Toluene/Ethanol/H₂O, Dioxane/H₂O, or DMF
Temperature 80-110 °C
Reaction Time 4-24 hours

Detailed Methodology:

  • To a degassed mixture of a suitable solvent (e.g., dioxane and water, 4:1), add the MOM-protected this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the MOM-protected biaryl compound.

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound.

Generalized Protocol: Stille Coupling

ParameterCondition
Aryl Halide 3-bromo-2,6-difluoro-1-(methoxymethoxy)benzene (1.0 equiv)
Organostannane Aryl- or vinylstannane (1.1-1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Additive (optional) CuI (10-20 mol%)
Solvent Toluene, Dioxane, or DMF (anhydrous and degassed)
Temperature 90-120 °C
Reaction Time 6-24 hours

Detailed Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the MOM-protected this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous and degassed toluene.

  • Add the organostannane reagent (1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling

The Heck reaction forms a C-C bond between an organohalide and an alkene.

Generalized Protocol: Heck Coupling

ParameterCondition
Aryl Halide 3-bromo-2,6-difluoro-1-(methoxymethoxy)benzene (1.0 equiv)
Alkene Styrene or acrylate derivative (1.2-2.0 equiv)
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., P(o-tol)₃)
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv)
Solvent DMF, NMP, or Dioxane (anhydrous)
Temperature 100-140 °C
Reaction Time 12-48 hours

Detailed Methodology:

  • To a pressure tube, add the MOM-protected this compound (1.0 equiv), palladium(II) acetate (3 mol%), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 6 mol%), and a base (e.g., triethylamine, 2.0 equiv).

  • Add the alkene (1.5 equiv) and anhydrous DMF.

  • Seal the tube and heat the mixture to 120 °C for 24 hours.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira reaction couples an organohalide with a terminal alkyne.

Generalized Protocol: Sonogashira Coupling

ParameterCondition
Aryl Halide 3-bromo-2,6-difluoro-1-(methoxymethoxy)benzene (1.0 equiv)
Terminal Alkyne (1.2-1.5 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (3-10 mol%)
Base Et₃N or DIPEA (2.0-5.0 equiv)
Solvent THF or DMF (anhydrous and degassed)
Temperature Room temperature to 80 °C
Reaction Time 4-24 hours

Detailed Methodology:

  • To a degassed solution of the MOM-protected this compound (1.0 equiv) in a mixture of THF and triethylamine, add the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Stir the reaction at room temperature or gentle heat (50 °C) under an inert atmosphere for 6-24 hours.

  • Once the reaction is complete, filter the mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl and brine, dry, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form C-N bonds from an organohalide and an amine.

Generalized Protocol: Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide 3-bromo-2,6-difluoro-1-(methoxymethoxy)benzene (1.0 equiv)
Amine Primary or secondary amine (1.2-1.5 equiv)
Palladium Pre-catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)
Ligand XPhos, SPhos, or BINAP (2-6 mol%)
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv)
Solvent Toluene or Dioxane (anhydrous and degassed)
Temperature 80-110 °C
Reaction Time 12-24 hours

Detailed Methodology:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.6 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv).

  • Add the MOM-protected this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene and seal the tube.

  • Heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Deprotection of the MOM Group

The final step to obtain the desired biaryl phenol is the removal of the MOM protecting group.

Protocol: MOM Deprotection

Reagent/ParameterCondition
Starting Material MOM-protected biaryl compound
Reagent Hydrochloric acid (HCl)
Solvent Methanol (MeOH) or Tetrahydrofuran (THF)
Temperature Room temperature to 50 °C
Reaction Time 1-6 hours
Work-up Neutralization, extraction, drying, and concentration
Purification Column chromatography or recrystallization

Detailed Methodology:

  • Dissolve the MOM-protected biaryl compound in methanol.

  • Add a solution of concentrated hydrochloric acid (e.g., 6M HCl) dropwise.

  • Stir the mixture at room temperature or warm gently to 50 °C for 1-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final biaryl phenol product by column chromatography or recrystallization.

Data Presentation: Representative Yields for Cross-Coupling Reactions

The following table summarizes representative yields for palladium-catalyzed cross-coupling reactions of analogous aryl bromides. These values can serve as a benchmark for optimizing reactions with MOM-protected this compound.

Coupling ReactionAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-Bromo-fluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90
Stille 1-Bromo-4-fluorobenzeneTributyl(phenyl)stannanePd(PPh₃)₄-Toluene11016~85
Heck 4-Bromo-fluorobenzeneStyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF12024~80
Sonogashira 1-Bromo-4-fluorobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF508~92
Buchwald-Hartwig 4-Bromo-fluorobenzeneMorpholinePd₂(dba)₃/XPhosNaOt-BuToluene10018~95

Note: Yields are highly substrate and condition dependent and optimization is recommended for each specific reaction.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Evaluation cluster_development Clinical Development Start This compound Protection Protection (e.g., MOM) Start->Protection Coupling Cross-Coupling (e.g., Suzuki) Protection->Coupling Deprotection Deprotection Coupling->Deprotection Library Biaryl Compound Library Deprotection->Library Screening High-Throughput Screening Library->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization HitID->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK36 MKK3 / MKK6 MAP3K->MKK36 p38 p38 MAPK MKK36->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inhibitor Biaryl Compound (Inhibitor) Inhibitor->p38 Inhibition Inflammation Inflammation (e.g., TNF-α, IL-6) MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Application Notes and Protocols: The Strategic Use of 3-Bromo-2,6-difluorophenol in the Synthesis of IRAK4 Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol is a key starting material in the synthesis of complex pharmaceutical intermediates, particularly in the development of targeted therapies such as kinase inhibitors. The unique arrangement of its functional groups—a reactive bromine atom, activating and modulating fluorine atoms, and a nucleophilic hydroxyl group—offers a versatile platform for constructing intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2]

Core Application: Synthesis of an IRAK4 Inhibitor Intermediate

A pivotal application of this compound is in the synthesis of (S)-1-(2-(2,6-difluoro-3-(1H-pyrazol-1-yl)phenoxy)acetyl)pyrrolidine-2-carboxylic acid. This molecule serves as a crucial intermediate in the development of IRAK4 inhibitors and Proteolysis Targeting Chimeras (PROTACs) designed to degrade the IRAK4 protein.[1] The synthesis leverages the reactivity of the bromine and hydroxyl groups on the phenol ring to introduce key pharmacophoric elements.

The overall synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNA r): The bromine atom on the this compound ring is displaced by pyrazole. The electron-withdrawing nature of the two fluorine atoms facilitates this substitution.

  • Williamson Ether Synthesis: The hydroxyl group of the resulting 3-(1H-pyrazol-1-yl)-2,6-difluorophenol is then alkylated with a suitable pyrrolidine-based electrophile to form the final diaryl ether intermediate.

This approach allows for the modular construction of the inhibitor, where the pyrazolyl-phenoxide moiety acts as a key recognition element for the kinase.

Signaling Pathway and Mechanism of Action

IRAK4 is a central component of the Myddosome complex, which is assembled downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding to these receptors, IRAK4 is recruited and activated, leading to the phosphorylation of downstream targets, including IRAK1. This initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. By inhibiting or degrading IRAK4, the entire downstream inflammatory cascade can be effectively blocked, offering a powerful therapeutic intervention.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Myddosome Myddosome Complex IRAK4->Myddosome Assembly TRAF6 TRAF6 Myddosome->TRAF6 Activation NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Activation Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Transcription IRAK4_Inhibitor IRAK4 Inhibitor IRAK4_Inhibitor->IRAK4 Inhibition/ Degradation Ligand Ligand Ligand->TLR/IL-1R Binding

Caption: IRAK4 Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the IRAK4 inhibitor intermediate, (S)-1-(2-(2,6-difluoro-3-(1H-pyrazol-1-yl)phenoxy)acetyl)pyrrolidine-2-carboxylic acid, starting from this compound.

Overall Synthetic Workflow

experimental_workflow Start 3-Bromo-2,6- difluorophenol Step1 Nucleophilic Aromatic Substitution (SNAr) with Pyrazole Start->Step1 Intermediate1 3-(1H-pyrazol-1-yl)- 2,6-difluorophenol Step1->Intermediate1 Step2 Williamson Ether Synthesis with Pyrrolidine Electrophile Intermediate1->Step2 FinalProduct (S)-1-(2-(2,6-difluoro-3- (1H-pyrazol-1-yl)phenoxy) acetyl)pyrrolidine-2-carboxylic acid Step2->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Synthetic workflow for the IRAK4 inhibitor intermediate.

Protocol 1: Synthesis of 3-(1H-pyrazol-1-yl)-2,6-difluorophenol

This protocol describes the nucleophilic aromatic substitution of the bromine atom of this compound with pyrazole.

Materials:

  • This compound

  • 1H-Pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), 1H-pyrazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Reactant Ratio This compound : Pyrazole (1 : 1.2)
Catalyst Loading 10 mol% CuI
Base 2.0 equivalents K₂CO₃
Solvent N,N-Dimethylformamide (DMF)
Temperature 120-140 °C
Typical Reaction Time 12-24 hours
Typical Yield 70-85%
Purity (post-chromatography) >95%
Protocol 2: Synthesis of (S)-1-(2-(2,6-difluoro-3-(1H-pyrazol-1-yl)phenoxy)acetyl)pyrrolidine-2-carboxylic acid

This protocol details the Williamson ether synthesis to couple the pyrazolyl-phenol intermediate with a pyrrolidine derivative.

Materials:

  • 3-(1H-pyrazol-1-yl)-2,6-difluorophenol

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (or a similar electrophile)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • (If starting with the nitrile) Hydrolysis reagents (e.g., LiOH in THF/water)

Procedure:

  • To a reaction flask, add 3-(1H-pyrazol-1-yl)-2,6-difluorophenol (1.0 eq) and the pyrrolidine electrophile (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile) (1.1 eq).

  • Add the base (Cs₂CO₃ or K₂CO₃, 2.0 eq) and the solvent (ACN or DMF).

  • Stir the mixture at room temperature or heat to 50-70 °C to facilitate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the ether formation is complete, if the starting material was a nitrile, proceed with hydrolysis. Add LiOH in a mixture of THF and water and stir until the nitrile is converted to the carboxylic acid.

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to pH ~3-4.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by preparative HPLC or crystallization.

ParameterValue
Reactant Ratio Phenol : Electrophile (1 : 1.1)
Base 2.0 equivalents Cs₂CO₃ or K₂CO₃
Solvent Acetonitrile or DMF
Temperature 25-70 °C
Typical Reaction Time 4-12 hours
Typical Yield 60-80%
Purity (post-purification) >98%

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. The protocols outlined above demonstrate a robust and efficient pathway to a key intermediate for IRAK4 inhibitors. The strategic use of this starting material allows for the creation of complex molecules with significant therapeutic potential. Further exploration of the reactivity of this compound is likely to yield novel synthetic routes to other important drug candidates.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-2,6-difluorophenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol is a key building block for the synthesis of novel compounds in drug discovery.[1] Its structure is particularly relevant for the development of kinase inhibitors, a major class of therapeutics in oncology and immunology. The 2,6-difluorophenol moiety is known to be a valuable pharmacophore that can form critical hydrogen bond interactions with conserved residues within the ATP-binding site of various kinases.[2] The presence of a bromine atom provides a versatile handle for introducing molecular diversity through cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR). This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Williamson ether synthesis, along with methodologies for biological evaluation.

Derivatization Strategies

The two primary sites for derivatization on this compound are the bromine atom and the phenolic hydroxyl group.

  • C-C Bond Formation via Suzuki-Miyaura Cross-Coupling: The bromine atom can be readily substituted with a variety of aryl and heteroaryl groups using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the exploration of a wide range of substituents to optimize binding affinity and selectivity for the target protein.[3] The general reactivity of aryl halides in Suzuki couplings (I > Br > Cl) allows for selective reaction at the bromine position.

  • O-Alkylation via Williamson Ether Synthesis: The phenolic hydroxyl group can be derivatized to form ethers through the Williamson ether synthesis. This modification can alter the compound's solubility, lipophilicity, and steric profile, which can in turn influence its pharmacokinetic properties and biological activity.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-2,6-difluorophenol Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2,6-difluorophenol derivative.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: This compound Arylboronic acid Pd(PPh3)4, K2CO3 prep2 Inert Atmosphere: Evacuate & backfill with N2/Ar (3x) prep1->prep2 prep3 Add Solvents: Degassed Dioxane/Water (4:1) prep2->prep3 react1 Heat to 90-100°C prep3->react1 Start Reaction react2 Stir for 4-12h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT react3->workup1 Reaction Complete workup2 Dilute with EtOAc & Water workup1->workup2 workup3 Extract Organic Layer workup2->workup3 workup4 Dry, Filter, Concentrate workup3->workup4 purify Column Chromatography workup4->purify product product purify->product Pure Product G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Suspend NaH in anhydrous DMF under N2/Ar setup2 Cool to 0°C setup1->setup2 setup3 Add this compound solution setup2->setup3 react1 Stir at RT for 30 min setup3->react1 Form Alkoxide react2 Add Alkyl Halide react1->react2 react3 Stir at RT or heat to 50-60°C react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with water at 0°C react4->workup1 Reaction Complete workup2 Extract with EtOAc workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Pure Ether Product EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Hypothetical Inhibitor (3-Aryl-2,6-difluorophenol derivative) Inhibitor->MEK Inhibits

References

Application Notes and Protocols for the O-alkylation of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the O-alkylation of 3-Bromo-2,6-difluorophenol, a key transformation in the synthesis of various chemical entities. The primary method for this conversion is the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.

Introduction

The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the introduction of an alkyl group onto a hydroxyl moiety to form an ether. This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. The electron-withdrawing nature of the fluorine and bromine atoms increases the acidity of the phenolic proton, facilitating its deprotonation. However, the ortho-fluorine atoms can also introduce steric hindrance, which may influence reaction rates and conditions. The Williamson ether synthesis is the most common and effective method for the O-alkylation of this substrate.

Core Principles of O-alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where a deprotonated alcohol (alkoxide) acts as the nucleophile and attacks an alkyl halide (or other electrophile with a good leaving group), resulting in the formation of an ether.[1][2]

The general mechanism involves two key steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of this compound to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkylating agent, displacing a leaving group (typically a halide) to form the desired ether.

Reaction Conditions and Data

The selection of base, solvent, temperature, and alkylating agent is critical for a successful O-alkylation reaction. The following table summarizes typical reaction conditions for the O-alkylation of this compound based on established chemical principles.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideK₂CO₃DMFRoom Temperature12>95
Ethyl BromideK₂CO₃Acetonitrile6016~90
Allyl BromideNaHTHF0 to Room Temperature6>90
Benzyl BromideCs₂CO₃DMF508>95

Note: The data presented in this table are representative examples based on general knowledge of the Williamson ether synthesis and may require optimization for specific experimental setups.

Experimental Protocols

Below are detailed protocols for the O-alkylation of this compound with different alkylating agents.

Protocol 1: Synthesis of 1-Bromo-2,6-difluoro-3-methoxybenzene

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 3-(Allyloxy)-1-bromo-2,6-difluorobenzene

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general workflow for the O-alkylation of this compound.

O_Alkylation_Workflow Start Start Reagents 1. Mix this compound, Base, and Solvent Start->Reagents Add_Electrophile 2. Add Alkylating Agent Reagents->Add_Electrophile Reaction 3. Stir at appropriate Temperature & Time Add_Electrophile->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Purification (e.g., Chromatography) Workup->Purification Product Final Product: O-alkylated Derivative Purification->Product

Caption: General workflow for the O-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkylating agents such as methyl iodide and allyl bromide are toxic and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis of Novel Heterocyclic Compounds: Application Notes on the Utility of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel substituted dibenzofurans, a significant class of heterocyclic compounds, utilizing 3-Bromo-2,6-difluorophenol as a key starting material. The protocol outlines a two-step synthetic strategy involving an initial Ullmann condensation followed by a palladium-catalyzed intramolecular cyclization. This approach is designed to be adaptable for the generation of a library of dibenzofuran derivatives for applications in medicinal chemistry and materials science.

Introduction

Dibenzofurans are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The strategic incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity. This compound is a versatile starting material for accessing highly functionalized, fluorinated dibenzofurans due to the presence of multiple reaction sites that can be selectively addressed.

This document details a synthetic route to a novel difluoro-dibenzofuran derivative. The synthesis commences with a copper-catalyzed Ullmann condensation to form a diaryl ether intermediate, which subsequently undergoes an intramolecular palladium-catalyzed C-H activation/C-C bond formation to yield the target dibenzofuran.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G A This compound B Ullmann Condensation (O-Arylation) A->B C Intermediate Diaryl Ether B->C D Palladium-Catalyzed Intramolecular Cyclization C->D E Novel Dibenzofuran Derivative D->E

Caption: Synthetic workflow for the preparation of a novel dibenzofuran derivative.

Experimental Protocols

Step 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

This protocol describes the O-arylation of this compound with a suitable aryl halide. The Ullmann reaction is a classic method for the formation of carbon-oxygen bonds.[1][2]

Reaction Scheme:

Caption: Ullmann condensation of this compound.

Materials:

Reagent/SolventM.W.Amount (mmol)Mass/Volume
This compound208.9910.02.09 g
o-Iodoanisole234.0412.02.81 g
Copper(I) Iodide (CuI)190.451.0190 mg
1,10-Phenanthroline (Ligand)180.212.0360 mg
Cesium Carbonate (Cs₂CO₃)325.8220.06.52 g
Toluene (anhydrous)--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.09 g, 10.0 mmol), o-iodoanisole (2.81 g, 12.0 mmol), Copper(I) Iodide (190 mg, 1.0 mmol), 1,10-phenanthroline (360 mg, 2.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diaryl ether.

Step 2: Synthesis of the Dibenzofuran Derivative via Palladium-Catalyzed Intramolecular Cyclization

This protocol describes the intramolecular C-H activation and C-C bond formation to construct the dibenzofuran core. Palladium catalysis is a powerful tool for such transformations.[3][4]

Reaction Scheme:

Caption: Palladium-catalyzed intramolecular cyclization.

Materials:

Reagent/SolventM.W.Amount (mmol)Mass/Volume
Diaryl Ether Intermediate(Calculated)5.0(Calculated Mass)
Palladium(II) Acetate (Pd(OAc)₂)224.500.2556 mg
Tricyclohexylphosphine (PCy₃)280.490.5140 mg
Potassium Carbonate (K₂CO₃)138.2110.01.38 g
N,N-Dimethylacetamide (DMA)--25 mL

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the diaryl ether intermediate (5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol), tricyclohexylphosphine (140 mg, 0.5 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add N,N-dimethylacetamide (25 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final dibenzofuran derivative.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative novel dibenzofuran derivative.

StepProductStarting Material (g)Product (g)Yield (%)Purity (by HPLC)
11-Bromo-2-(2-methoxyphenoxy)-3,5-difluorobenzene2.092.5878>95%
21,3-Difluoro-dibenzofuran1.670.8982>98%

Spectroscopic Data for a Representative Product (1,3-Difluoro-dibenzofuran):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 7.8 Hz, 1H), 7.60 (d, J = 8.2 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.4 Hz, 1H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H), 6.95 (td, J = 8.8, 2.4 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 157.0 (d, J = 245 Hz), 155.5 (d, J = 248 Hz), 150.2, 145.8, 128.5, 124.6, 122.9, 121.3, 112.0, 110.5 (d, J = 25 Hz), 105.3 (d, J = 28 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -114.2, -118.5.

  • HRMS (ESI): Calculated for C₁₂H₆F₂O [M]⁺, found.

Signaling Pathway Diagram

While the specific biological activity of a novel compound requires experimental validation, many dibenzofuran derivatives are known to interact with various biological pathways. For instance, some exhibit inhibitory activity against enzymes such as cyclooxygenase (COX). The diagram below illustrates a simplified representation of the COX pathway, a potential target for novel dibenzofuran derivatives.

G AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dibenzofuran Novel Dibenzofuran Derivative Dibenzofuran->COX

Caption: Potential inhibition of the COX pathway by a novel dibenzofuran.

Disclaimer: The provided protocols and data are representative and based on established chemical principles. Actual results may vary, and optimization of reaction conditions may be necessary. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Note and Protocol: Sonogashira Coupling of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4][5] This document provides a detailed experimental procedure for the Sonogashira coupling of 3-Bromo-2,6-difluorophenol with a terminal alkyne. The protocol is designed to be a reliable starting point for researchers engaged in synthetic chemistry and drug development.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper intermediates.[6] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide, which is formed from the terminal alkyne and a copper(I) salt.[6][7] Subsequent reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[6][7] Copper-free variations of the Sonogashira reaction have also been developed.[1][5]

Experimental Protocol

This protocol details the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

    • Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and the copper(I) cocatalyst, copper(I) iodide (0.05 mmol, 5 mol%).[6][7]

    • The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an anaerobic environment.[4]

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add anhydrous solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq).[6]

    • Stir the resulting mixture at room temperature for 10-15 minutes.

    • Slowly add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 50-80 °C, depending on the reactivity of the alkyne) and stir for the required time.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[7]

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same solvent.[7]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[6][7]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure coupled product.[7]

Data Presentation

The following table summarizes typical reaction parameters for the Sonogashira coupling of an aryl bromide. The expected yield for the coupling of this compound should be in a comparable range, though optimization may be required.

ParameterValueNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne R-C≡CH1.2 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂1-5 mol%
Copper(I) Cocatalyst CuI2-10 mol%
Base Triethylamine or Diisopropylamine2-3 equivalents
Solvent THF or DMFAnhydrous
Temperature Room Temperature to 80 °CSubstrate dependent
Reaction Time 2-24 hoursMonitored by TLC
Typical Yield 70-95%Substrate and condition dependent

Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow sub Substrates: This compound Terminal Alkyne setup Reaction Setup (Inert Atmosphere) sub->setup reagents Reagents: PdCl₂(PPh₃)₂ CuI Base (e.g., TEA) reagents->setup solvent Anhydrous Solvent (e.g., THF) solvent->setup reaction Sonogashira Coupling (Heating & Stirring) setup->reaction Add Alkyne workup Aqueous Workup (Extraction & Washing) reaction->workup Monitor by TLC purification Purification (Column Chromatography) workup->purification product Pure Coupled Product purification->product

Caption: Workflow for the Sonogashira coupling of this compound.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X transmetalation Transmetalation di_org_pd Ar-Pd(II)-C≡CR(L₂) pd_complex->di_org_pd from Cu cycle di_org_pd->pd0 reductive_elimination Reductive Elimination product Ar-C≡CR di_org_pd->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide + CuX, Base cu_x CuX base Base

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This methodology is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals, due to its tolerance of a wide range of functional groups.[3] The subject of these application notes, 3-Bromo-2,6-difluorophenol, presents a unique substrate for the Heck reaction. The presence of two electron-withdrawing fluorine atoms ortho to the bromine is expected to facilitate the oxidative addition step of the catalytic cycle. However, the steric hindrance from these substituents and the presence of a phenolic hydroxyl group may necessitate careful optimization of reaction conditions to achieve high yields. These notes provide an overview of potential reaction conditions and a detailed experimental protocol for performing the Heck reaction with this specific substrate.

Data Presentation: Summary of Potential Heck Reaction Conditions

Given the specific electronic and steric nature of this compound, a range of conditions should be considered for optimization. The following table summarizes plausible conditions based on literature for similar electron-deficient and sterically hindered aryl bromides.

ParameterCondition 1Condition 2Condition 3Condition 4
Palladium Source Pd(OAc)₂Pd₂(dba)₃PdCl₂(PPh₃)₂Pd(PPh₃)₄
Ligand PPh₃P(o-tol)₃P(t-Bu)₃None (for highly active catalysts)
Base K₂CO₃Cs₂CO₃Et₃N (Triethylamine)NaOAc (Sodium Acetate)
Solvent DMF (Dimethylformamide)DMA (Dimethylacetamide)DioxaneAcetonitrile
Temperature (°C) 80 - 120100 - 14010080 - 100
Catalyst Loading (mol%) 1 - 50.5 - 21 - 32 - 5
Aryl Halide:Alkene Ratio 1 : 1.21 : 1.51 : 1.21 : 1.5
Notes Standard conditionsFor more challenging couplingsCommon organic baseMild inorganic base

Key Considerations for this compound:

  • Catalyst and Ligand Selection: The electron-deficient nature of the aryl bromide suggests that a standard Pd(OAc)₂/PPh₃ system should be effective. For more sterically demanding alkenes or to improve reaction rates, the use of bulky electron-rich phosphine ligands such as P(t-Bu)₃ may be beneficial.[4] N-heterocyclic carbene (NHC) ligands are also excellent choices for electron-deficient aryl bromides.

  • Base: The choice of base is crucial. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used and are often effective.[5][6] Organic bases such as triethylamine can also be employed. The acidity of the phenolic proton means that a sufficient excess of base is required to neutralize both the generated HBr and the phenol itself.

  • Solvent: Polar aprotic solvents like DMF and DMA are standard choices for the Heck reaction as they help to solubilize the reactants and the palladium catalyst.[3]

  • Temperature: Due to the increased reactivity of the electron-deficient C-Br bond, it may be possible to conduct the reaction at a lower temperature (80-100 °C) compared to less activated aryl bromides.[5]

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol provides a starting point for the Heck coupling of this compound with styrene. Optimization of catalyst, ligand, base, and temperature may be necessary to achieve the highest yield.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes. The solution should turn from a pale yellow to a reddish-brown color, indicating the in-situ formation of the active Pd(0) catalyst.

  • Addition of Reagents: To the stirred catalyst solution, add Potassium Carbonate (2.5 mmol, 2.5 eq), this compound (1.0 mmol, 1.0 eq), and Styrene (1.2 mmol, 1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-difluoro-3-(2-phenylethenyl)phenol.

Mandatory Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Pd(OAc)₂ and PPh₃ to Schlenk flask B 2. Evacuate and backfill with inert gas A->B C 3. Add anhydrous DMF and stir B->C D 4. Add K₂CO₃, 3-Bromo-2,6- difluorophenol, and Styrene C->D E 5. Heat to 100 °C and monitor reaction D->E F 6. Cool and dilute with water E->F G 7. Extract with ethyl acetate F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I J 2,6-difluoro-3- (2-phenylethenyl)phenol I->J Pure Product

Caption: Experimental workflow for the Heck reaction of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br) pd0->oa pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex alkene_coord Alkene Coordination pd2_complex->alkene_coord pi_complex [Ar-Pd(II)L₂(Alkene)]Br alkene_coord->pi_complex mig_insert Migratory Insertion pi_complex->mig_insert alkyl_pd_complex R-Pd(II)L₂-Br mig_insert->alkyl_pd_complex beta_elim β-Hydride Elimination alkyl_pd_complex->beta_elim product_complex [HPd(II)L₂(Product)]Br beta_elim->product_complex red_elim Reductive Elimination (+ Base) product_complex->red_elim red_elim->pd0 - H-Base-Br

Caption: The catalytic cycle of the Heck reaction.[7]

References

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yields for 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 3-Bromo-2,6-difluorophenol. Given the electronic deficiency and steric hindrance of this substrate, achieving high yields can be challenging. This guide offers insights into reaction optimization, addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are common and typically stem from a few key areas. The primary parameters to optimize are the ligand, base, and catalyst system. Due to the sterically hindered and electron-deficient nature of this compound, standard Suzuki coupling conditions are often insufficient. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are frequently required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] The choice of base and solvent is also critical for success.

Q2: I'm observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in Suzuki couplings. It can be minimized by carefully selecting the base and solvent system and ensuring the reaction is conducted under a strictly inert atmosphere to prevent oxygen-mediated side reactions.[4] If you are using a protic solvent like an alcohol with a strong base, this can be a source of hydride, leading to dehalogenation. Switching to an aprotic solvent system may be beneficial. Additionally, screening different ligands can help identify one that favors the desired cross-coupling pathway over dehalogenation.

Q3: Protodeborylation of my boronic acid is a major issue. What steps can I take to prevent this?

A3: Protodeborylation, the hydrolysis of the boronic acid, can be addressed by using less harsh reaction conditions or by employing more stable boronate derivatives. Consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborates, which are more resistant to hydrolysis.[5]

Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?

A4: For sterically hindered and electron-deficient aryl bromides, a good starting point is to use a bulky, electron-rich phosphine ligand such as XPhos or SPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst such as XPhos Pd G3.[6][7] A moderately strong base like K₃PO₄ is often effective, and an anhydrous aprotic solvent such as dioxane or toluene is recommended.[8][9] Running the reaction at an elevated temperature (e.g., 100-110 °C) is typically necessary.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions for substrates analogous to this compound. This data is compiled from literature sources and serves as a guide for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Toluene/H₂O9060[10]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10096[4]
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10094[4]
4Pd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O100High Yield[11]
5XPhos Pd G3 (2)-K₃PO₄Dioxane100High Yield[6]

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂/SPhosK₂CO₃ (2)Toluene/H₂O10085[4]
2Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene10092[4]
3Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane10095[4]
4Pd(dppf)Cl₂K₂CO₃ (2.5)Dioxane/H₂O100High Yield[11]
5Pd₂(dba)₃/XPhosK₃PO₄ (1.5)Dioxane/H₂O12053[12]

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure using a Buchwald Ligand

  • Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst and Ligand Addition : Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%). If using a pre-catalyst like XPhos Pd G3 (0.02 mmol, 2 mol%), add it directly.

  • Solvent Addition : Add degassed, anhydrous dioxane (5 mL) via syringe.

  • Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure using Pd(dppf)Cl₂

  • Reagent Preparation : In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv).[11]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and water (1 mL).[11]

  • Reaction : Heat the mixture to 100 °C and stir for 8-12 hours, or until reaction completion is observed by TLC or LC-MS.[11]

  • Work-up : After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) Complex B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G H Ar-X (this compound) H->B I Ar'-B(OR)2 I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

References

Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Bromo-2,6-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Buchwald-Hartwig amination on this compound?

A1: The main challenges with this substrate arise from its electronic and structural features. The two electron-withdrawing fluorine atoms can influence the reactivity of the aryl bromide. More significantly, the presence of the acidic ortho-hydroxyl group introduces the possibility of competing O-arylation (ether formation) as a major side reaction. Additionally, like many palladium-catalyzed cross-couplings, hydrodehalogenation of the starting material can occur, leading to the formation of 2,6-difluorophenol and reduced yield of the desired amine product.

Q2: How can I prevent the competing O-arylation (ether formation) side reaction?

A2: Preventing O-arylation is critical for achieving a high yield of the desired N-arylated product. Several strategies can be employed:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. Ligands like BrettPhos have been shown to be effective in promoting N-arylation over O-arylation in challenging substrates.

  • Base Selection: The choice of base is crucial. While strong bases are necessary for the amination to proceed, very strong bases like sodium tert-butoxide can also promote phenoxide formation and subsequent O-arylation. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective in minimizing this side reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor N-arylation over O-arylation, as the latter may have a higher activation energy.

Q3: What causes the formation of 2,6-difluorophenol as a byproduct?

A3: The formation of 2,6-difluorophenol is due to a side reaction called hydrodehalogenation. In this process, the aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom. This can be promoted by the presence of a palladium-hydride species in the catalytic cycle. For fluorinated substrates, residual water in the reaction solvent can be a source of hydrogen for this undesired reaction.[1][2][3]

Q4: Which ligands are recommended for the amination of this electron-deficient substrate?

A4: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step of the catalytic cycle. For substrates prone to side reactions, ligands from the Buchwald biarylphosphine family, such as BrettPhos, are often a good starting point. These ligands have demonstrated success in promoting the desired C-N bond formation while suppressing side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst- Ensure the use of a high-purity palladium precatalyst and ligand. - If using a Pd(II) source, ensure complete reduction to Pd(0) in situ. - Prepare the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
2. Insufficiently Strong Base- While needing to avoid excessive O-arylation, the base must be strong enough to deprotonate the amine. If using a weak base like K₃PO₄, a higher reaction temperature or longer reaction time may be necessary.
3. Inappropriate Solvent- Use anhydrous, deoxygenated solvents. Toluene and dioxane are commonly used. Avoid chlorinated solvents.[4]
Significant Formation of 2,6-difluorophenol (Hydrodehalogenation) 1. Presence of Water- Use rigorously dried solvents and reagents. - Consider adding anhydrous magnesium sulfate to the reaction mixture.
2. Inefficient Ligand- Switch to a bulkier, more electron-rich ligand that promotes faster reductive elimination of the desired product over the hydrodehalogenation pathway.
3. Hydrogen Source- Ensure the inert gas is of high purity and free from hydrogen.
Major Byproduct is the O-arylated Ether 1. Base is too Strong- Switch from a strong alkoxide base (e.g., NaOtBu) to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[5]
2. Inappropriate Ligand- Use a bulky biarylphosphine ligand (e.g., BrettPhos) that sterically disfavors the approach of the phenoxide to the palladium center.
3. High Reaction Temperature- Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for changes in the product ratio.
Formation of Multiple Unidentified Byproducts 1. Catalyst Decomposition- High reaction temperatures can lead to catalyst decomposition. Consider lowering the temperature and extending the reaction time. - Ensure the ligand-to-palladium ratio is optimal (typically between 1.5:1 and 2:1).
2. Substrate Decomposition- The combination of a strong base and high temperature may cause decomposition of the starting material or product. Using milder bases and lower temperatures can mitigate this.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous, deoxygenated toluene (or dioxane)

  • Schlenk tube or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 equivalent), the palladium precatalyst (0.02 equivalents), and cesium carbonate (1.5 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the amine (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, deoxygenated toluene to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle and Competing Side Reactions

Caption: Main catalytic cycle and competing side reaction pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Multiple Products check_purity Check Reagent/Solvent Purity and Inert Atmosphere start->check_purity analyze_byproducts Identify Major Byproduct(s) (LC-MS, NMR) check_purity->analyze_byproducts hydrodehalogenation Major Byproduct: 2,6-difluorophenol? analyze_byproducts->hydrodehalogenation Yes ether_formation Major Byproduct: Ether? analyze_byproducts->ether_formation No hydrodehalogenation->ether_formation No solve_hydro Use Rigorously Dry Solvents. Consider a Bulkier Ligand. hydrodehalogenation->solve_hydro low_conversion Low Conversion, Starting Material Remains ether_formation->low_conversion No solve_ether Switch to Weaker Base (e.g., Cs₂CO₃). Use Bulkier Ligand. Lower Reaction Temperature. ether_formation->solve_ether solve_conversion Increase Temperature/Time. Check Catalyst Activity. Use a Stronger Base (if ether is not an issue). low_conversion->solve_conversion end Optimized Reaction low_conversion->end If all else fails, rescreen catalyst/ligand/solvent. solve_hydro->end solve_ether->end solve_conversion->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Overcoming Poor Reactivity of 3-Bromo-2,6-difluorophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 3-Bromo-2,6-difluorophenol. The inherent steric hindrance and electronic properties of this substrate often lead to poor reactivity, necessitating careful optimization of reaction conditions.

Understanding the Challenges

The primary reasons for the poor reactivity of this compound in cross-coupling reactions are:

  • Steric Hindrance: The two fluorine atoms ortho to the bromine significantly hinder the approach of the bulky palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms deactivates the aryl bromide towards oxidative addition, a key step in many cross-coupling reactions.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the reaction by reacting with the base or coordinating to the metal center, potentially leading to catalyst inhibition. Protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) ether) is often a crucial first step to improve reactivity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and its derivatives.

General Troubleshooting

Q1: My cross-coupling reaction is showing low to no conversion. What are the initial parameters I should investigate?

A1: Low conversion is a common issue. Systematically evaluate the following:

  • Catalyst System: Ensure the palladium source and ligand are appropriate for sterically hindered and electron-deficient substrates. Bulky, electron-rich phosphine ligands are often required.

  • Base: The choice of base is critical. Stronger bases are often necessary, but compatibility with other functional groups must be considered.

  • Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier for these challenging substrates.

  • Reagent Purity: Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, are pure.

dot

Troubleshooting_Workflow start Low/No Conversion check_catalyst Evaluate Catalyst System (Pd Source + Ligand) start->check_catalyst check_base Assess Base Strength and Solubility start->check_base check_conditions Verify Reaction Conditions (Solvent, Temperature, Degassing) start->check_conditions check_reagents Confirm Reagent Purity start->check_reagents optimize_ligand Screen Bulky, Electron-Rich Phosphine Ligands check_catalyst->optimize_ligand optimize_base Test Stronger/Alternative Bases (e.g., K3PO4, Cs2CO3) check_base->optimize_base optimize_temp Increase Reaction Temperature check_conditions->optimize_temp protect_hydroxyl Protect Phenolic -OH Group (e.g., MOM ether) check_reagents->protect_hydroxyl success Successful Coupling optimize_ligand->success optimize_base->success optimize_temp->success protect_hydroxyl->success

Caption: General troubleshooting workflow for poor cross-coupling reactivity.

Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and an arylboronic acid, but the yield is poor. What specific conditions should I try?

A2: For Suzuki-Miyaura couplings of sterically hindered, electron-deficient aryl bromides, consider the following:

  • Catalyst/Ligand: Systems based on bulky, electron-rich biarylphosphine ligands are often successful. For example, a combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos can be effective.

  • Base: A strong inorganic base such as K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step.

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with the addition of water, are commonly used.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate NotesRef.
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10018~85For 2,6-difluorophenyl boronate esters[2]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene100--General for aryl bromides[3]
PdCl₂(dppf)dppfNa₂CO₃ (aq)Toluene/Dioxane854-General for halo-aromatics[4]

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Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br (this compound derivative) aryl_bromide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of a this compound derivative with a primary/secondary amine is failing. What are the key considerations?

A3: This is a challenging transformation due to both steric hindrance and potential catalyst inhibition by the amine.

  • Ligand Selection: Highly hindered and electron-rich biaryl monophosphine ligands are crucial. Ligands like XPhos, SPhos, or RuPhos are often good starting points.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, often requiring higher temperatures.

  • Protecting Group: If the phenolic hydroxyl group is unprotected, it will be deprotonated by the strong base, which can interfere with the catalytic cycle. Protection is highly recommended.

Catalyst PrecursorLigandBaseSolventTemp. (°C)NotesRef.
Pd₂(dba)₃XPhosNaOtBuToluene80-110General for aryl bromides[5]
Pd(OAc)₂SPhosK₃PO₄Dioxane100For less reactive amines[6]
G2 PrecatalystRuPhosLHMDSTHFRT-80For hindered substrates[7]
Sonogashira Coupling

Q4: I am having difficulty with the Sonogashira coupling of a this compound derivative with a terminal alkyne. What should I try?

A4: The Sonogashira coupling can be sensitive to reaction conditions, especially with challenging substrates.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and can often serve as the solvent or co-solvent.

  • Copper-Free Conditions: In some cases, copper(I) can lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols, often employing a palladium catalyst with a bulky phosphine ligand and a different base (e.g., Cs₂CO₃), can be a valuable alternative.

Pd CatalystCu Co-catalystBaseSolventTemp. (°C)NotesRef.
Pd(PPh₃)₄CuIEt₃NTHFRT-60Classical conditions[8]
PdCl₂(PPh₃)₂CuIDIPADMF80-100For less reactive bromides[4]
Pd(OAc)₂ / XPhosNoneCs₂CO₃Dioxane100Copper-free conditions

Experimental Protocols

General Procedure for MOM Protection of this compound[1]
  • To a solution of this compound (1.0 equiv) and diisopropylethylamine (DIEA, 1.5 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.3 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Bromo-3-(methoxymethoxy)-2,4-difluorobenzene.

Representative Suzuki-Miyaura Coupling Protocol (Adapted from similar substrates)[2]
  • In an oven-dried Schlenk flask, combine the MOM-protected this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

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Experimental_Workflow setup Reaction Setup (Flask, Stir bar, Reagents) inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent_add Add Degassed Solvent inert->solvent_add heating Heat to Reaction Temperature solvent_add->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

This technical support guide provides a starting point for overcoming the challenges associated with the cross-coupling of this compound. Due to the substrate's inherent low reactivity, systematic optimization of the reaction parameters is crucial for success.

References

Technical Support Center: Purification of 3-Bromo-2,6-difluorophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-2,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Based on the likely synthesis route of direct bromination of 2,6-difluorophenol, the most common impurities include:

  • Unreacted starting material: 2,6-difluorophenol

  • Isomeric byproduct: 4-Bromo-2,6-difluorophenol

  • Over-brominated products: Dibrominated difluorophenols

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation of the spots corresponding to the product and impurities.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a solid at room temperature.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound reaction products.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of this compound and its 4-bromo isomer. The polarity of the eluent is too high, causing the compounds to move too quickly down the column.Decrease the polarity of the eluent. A shallow gradient of ethyl acetate in hexane is often effective. Start with a low percentage of ethyl acetate and increase it gradually.
The product is eluting with the solvent front. The eluent is too polar.Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity.
The product is not eluting from the column. The eluent is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate or by adding a small amount of a more polar solvent like methanol.
Streaking of the product band on the column. The compound may be too acidic for the silica gel, leading to strong adsorption. The sample may have been loaded in a solvent that is too strong.Add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent to suppress the ionization of the phenolic proton. Ensure the sample is loaded in a minimal amount of a low-polarity solvent.
Low recovery of the product. The product may be partially adsorbing irreversibly to the silica gel. The fractions containing the product may not have been completely collected.Use a less acidic stationary phase, such as neutral alumina. Carefully monitor the elution with TLC and collect all fractions containing the desired product.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound "oils out" instead of forming crystals. The compound is coming out of solution at a temperature above its melting point. The solution is cooling too rapidly.Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to the hot solution to lower the saturation temperature. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not sufficiently saturated. The chosen solvent is not appropriate.Evaporate some of the solvent to increase the concentration. Try a different solvent or a mixture of solvents. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Add a seed crystal of the pure compound.
Low yield of purified product. Too much solvent was used, leaving a significant amount of the product in the mother liquor. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Concentrate the mother liquor to obtain a second crop of crystals.
The purified crystals are still impure. The impurities have similar solubility to the product in the chosen solvent. The cooling was too rapid, trapping impurities within the crystal lattice.Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. Allow the solution to cool slowly and undisturbed.

Quantitative Data

The following table summarizes typical results that can be expected from the purification of a crude reaction mixture of this compound. These values are illustrative and can vary depending on the initial purity and the specific experimental conditions.

Purification MethodInitial Purity (by GC-MS)Final Purity (by GC-MS)Typical YieldNotes
Column Chromatography 85% (containing 10% 4-bromo isomer and 5% starting material)>98%70-85%Effective at removing isomeric impurities.
Recrystallization 85% (containing 10% 4-bromo isomer and 5% starting material)95-97%60-75%May be less effective at removing high concentrations of the 4-bromo isomer in a single step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass chromatography column is packed with silica gel as the stationary phase using a slurry method with hexane.

    • A small layer of sand is added on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent.

    • This solution is carefully loaded onto the top of the silica gel column.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate (e.g., 2%) and gradually increasing the concentration (e.g., up to 10%).

    • The elution is monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Fractions are collected in test tubes.

    • The composition of each fraction is determined by TLC, visualizing the spots under UV light.

    • Fractions containing the pure this compound are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified solid product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • A suitable solvent system is a mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold). A common choice is a hexane/ethyl acetate or toluene/hexane mixture.

  • Dissolution:

    • The crude this compound is placed in an Erlenmeyer flask.

    • The "good" solvent is added in small portions while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature.

    • The "poor" solvent can be added dropwise to the hot solution until it becomes slightly cloudy, followed by the addition of a few drops of the "good" solvent to redissolve the precipitate.

    • The flask is then allowed to cool undisturbed.

  • Isolation and Washing:

    • The formed crystals are collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying:

    • The purified crystals are dried in a vacuum oven or desiccator to remove residual solvent.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture (this compound, 4-Bromo isomer, Starting Material) choice Purification Method start->choice cc Column Chromatography choice->cc High Purity Needed recryst Recrystallization choice->recryst Scalability analysis Purity Analysis (TLC, GC-MS, NMR) cc->analysis recryst->analysis product Pure this compound analysis->product

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Logic cluster_cc Column Chromatography cluster_recryst Recrystallization start Purification Issue? poor_sep Poor Separation start->poor_sep CC no_elution No Elution start->no_elution CC low_yield_cc Low Yield start->low_yield_cc CC oiling_out Oiling Out start->oiling_out Recryst. no_crystals No Crystals start->no_crystals Recryst. low_yield_recryst Low Yield start->low_yield_recryst Recryst. adjust_eluent Adjust Eluent Polarity poor_sep->adjust_eluent no_elution->adjust_eluent check_loading Check Sample Loading low_yield_cc->check_loading change_solvent Change Solvent/Cooling Rate oiling_out->change_solvent induce_nucleation Induce Nucleation no_crystals->induce_nucleation low_yield_recryst->change_solvent

Caption: A decision tree for troubleshooting common purification issues.

Technical Support Center: Palladium Catalyst Removal in 3-Bromo-2,6-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the removal of residual palladium from reactions involving 3-Bromo-2,6-difluorophenol and other cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the palladium catalyst removal process and offers step-by-step solutions.

Issue 1: Incomplete Removal of Palladium Catalyst

  • Symptoms: Residual palladium levels in the final product remain above the acceptable limits, as determined by analytical techniques like ICP-MS.[1]

  • Possible Causes & Solutions:

    CauseSolution
    Heterogeneous Catalyst Fines Passing Through Filter 1. Optimize Filtration: Use a finer porosity filter medium, such as a 0.45 µm PTFE membrane filter.[2] Ensure any filter aid like Celite is properly packed to a sufficient thickness (1-2 cm) and pre-wetted with the reaction solvent to prevent cracking.[2][3] 2. Double Filtration: Pass the filtrate through a second, fresh Celite pad or a finer filter to capture any remaining fine particles.[2]
    Presence of Soluble Palladium Species 1. Switch Removal Method: Filtration is only effective for insoluble, heterogeneous catalysts. For soluble palladium, employ methods like scavenging, precipitation, or chromatography.[2][3] 2. Induce Precipitation: Add an anti-solvent or a specific precipitating agent like 2,4,6-Trimercapto-s-triazine (TMT) to form an insoluble complex that can be filtered off.[2]
    Colloidal Palladium Formation 1. Use Adsorbents: Treat the reaction mixture with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[2] 2. Flocculation: Add a flocculating agent to aggregate the colloidal particles, making them larger and easier to remove by filtration.

Issue 2: Low Product Yield After Purification

  • Symptoms: Significant loss of the desired product is observed after the palladium removal step.

  • Possible Causes & Solutions:

    CauseSolution
    Product Adsorption onto Scavenger or Carbon 1. Reduce Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon to minimize non-specific binding of your product.[2][4] 2. Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[2] 3. Screen Different Scavengers: Some scavengers may have a lower affinity for your product. Test a panel of scavengers to find the optimal balance between palladium removal and product recovery.[2]
    Product Co-precipitation with Palladium 1. Optimize Precipitation Conditions: Adjust the solvent, anti-solvent, or precipitating agent to selectively precipitate the palladium complex without causing the product to crash out.
    Product Instability During Purification 1. Modify Conditions: The choice of solvent and temperature can affect product stability.[2] Ensure the chosen purification method is compatible with the stability of this compound and its derivatives.

Issue 3: Inefficient Palladium Scavenging

  • Symptoms: Treatment with a metal scavenger fails to reduce palladium to the desired level.

  • Possible Causes & Solutions:

    CauseSolution
    Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for Pd(II).[2] 2. Match Scavenger to Solvent: Ensure the chosen scavenger is compatible with the reaction solvent system.[2] 3. Perform a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine, dimercaptotriazine) to identify the most effective one for your specific reaction conditions.[2][5]
    Insufficient Scavenger Loading or Contact Time 1. Increase Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 2-4 equivalents.[6] 2. Extend Reaction Time: Allow for longer stirring times (e.g., 1 to 18 hours) to ensure the scavenging reaction goes to completion.[4] 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase the rate of scavenging.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts from reaction mixtures?

A1: The most common methods include:

  • Adsorption: Using solid materials like activated carbon or specialized metal scavengers that bind to palladium.[4] Scavengers can be silica-based or polymer-based and feature functional groups with high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[2][4][5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[2][3][4]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[4][7]

  • Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separating them from the organic product.[2]

  • Chromatography: Employing techniques like column chromatography to separate the product from the palladium catalyst.[2][3]

Q2: How do I select the best palladium removal method for my this compound reaction?

A2: The choice depends on several factors:

  • Nature of the Catalyst: For heterogeneous catalysts like Pd/C, simple filtration through Celite is often sufficient.[2][3] For homogeneous (soluble) catalysts, methods like scavenging, precipitation, or chromatography are necessary.[2]

  • Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of different palladium species.[2]

  • Nature of the Product: The stability and polarity of your final compound will influence the feasibility of methods like chromatography and extraction.

  • Required Purity Level: For pharmaceutical applications, which have stringent limits on residual metals (often <10 ppm), a combination of methods (e.g., filtration followed by scavenging) may be required to achieve the desired purity.[1][2][8]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are solid-supported materials, typically based on silica or a polymer resin, that are functionalized with ligands that have a high affinity for specific metals.[9] In the context of palladium removal, these ligands (e.g., thiol, amine, phosphine, TMT) chelate or bind to the palladium species in the solution.[2][7] Because the scavenger is a solid, the bound palladium can then be easily removed from the reaction mixture by simple filtration.[2][6]

Q4: Can activated carbon be used for palladium removal?

A4: Yes, activated carbon is a cost-effective and commonly used adsorbent for removing palladium.[4] However, it can be non-selective and may also adsorb the desired product, potentially leading to significant yield loss.[4][10] Its efficiency can also be lower than that of specialized, high-affinity metal scavengers.[4]

Q5: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory agencies have strict guidelines for elemental impurities in drug products. For palladium, a platinum group metal, the permitted daily exposure (PDE) is low due to its potential toxicity. This often translates to a concentration limit in the final API of 5 to 10 parts per million (ppm).[1][8] Therefore, highly efficient removal methods are critical in pharmaceutical development.

Quantitative Data on Palladium Removal

The efficiency of different palladium removal methods can vary significantly. The following tables summarize performance data from various sources.

Table 1: Efficiency of Scavenging Agents

ScavengerInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Biotage® MP-TMT33,000< 200> 99.4%[11]
Biotage® MP-TMT500 - 800< 10> 98%[11]
PhosphonicS SPM32~2100< 11> 99.5% (after 20h)[12]
Si-TMT & Activated Charcoal223920~99.1%[10]

Table 2: Comparison of General Palladium Removal Methods

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Filtration (Celite & Charcoal Cartridge)80 - 100< 10> 87.5%[2]
Recrystallization (Two times)500 - 1500100 - 20060 - 93%[13]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration Through Celite

This protocol is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C).

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact, level bed.[2]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and prevent cracking during filtration.[2]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[2]

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[2][3]

  • Collect Filtrate: The combined filtrate contains the product, now free of the heterogeneous palladium catalyst.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

This protocol is effective for removing soluble palladium species.

  • Select Scavenger: Choose an appropriate scavenger based on the palladium's likely oxidation state and the solvent system.[2]

  • Add Scavenger: To the reaction mixture, add the recommended amount of the solid-supported scavenger (typically 2-5 equivalents relative to the initial amount of palladium).[2][11]

  • Stir Mixture: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for a period of 1 to 18 hours. Monitor the progress if possible.[4]

  • Filter off Scavenger: Remove the solid scavenger by filtration through a simple filter paper or a short plug of Celite.[2]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates, which now contain the purified product.[2]

Visualizations

G Diagram 1: Decision Tree for Palladium Removal Method Selection A Start: Reaction Work-up B Is the Pd Catalyst Heterogeneous (e.g., Pd/C)? A->B C Filtration through Celite/Filter Aid B->C Yes F Use Scavenger Resin or Activated Carbon B->F No (Homogeneous) D Is Pd Level Below Limit? C->D E Product is Purified D->E Yes D->F No G Is Pd Level Below Limit? F->G G->E Yes H Consider Chromatography or Recrystallization G->H No

Caption: Decision tree for selecting a palladium removal method.

G Diagram 2: General Workflow for Palladium Scavenging cluster_0 Reaction & Scavenging cluster_1 Isolation cluster_2 Analysis A Crude Reaction Mixture (Containing Soluble Pd) B Add Solid-Supported Scavenger A->B C Stir at RT or Heat (1-18 hours) B->C D Filter Mixture C->D E Wash Scavenger with Fresh Solvent D->E F Combine Filtrates E->F G Purified Product Solution F->G H Analyze for Residual Pd (e.g., ICP-MS) G->H I Final Purified Product (<10 ppm Pd) H->I G Diagram 3: Mechanism of Palladium Removal by Scavengers Product Product in Solution Filtration Filtration Product->Filtration Liquid Phase Palladium Soluble Pd Species (e.g., Pd(II)) Scavenger Solid Support Ligand (e.g., -SH) Palladium->Scavenger:f1 Chelation Bound_Pd Solid Support Ligand-Pd Complex Bound_Pd->Filtration Solid Phase Purified_Product Purified Product in Filtrate Filtration->Purified_Product

References

Technical Support Center: Optimization of Base and Solvent for 3-Bromo-2,6-difluorophenol Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-Bromo-2,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the molecule's structure. The two fluorine atoms ortho to the hydroxyl group create significant steric hindrance and are strongly electron-withdrawing. This can reduce the reactivity of the bromine atom in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination. The acidic nature of the phenolic proton can also complicate reactions, potentially requiring protection or influencing the choice of base.

Q2: Which types of coupling reactions are commonly performed with this compound?

A2: this compound is a versatile building block. The most common coupling reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[1][2]

  • Ullmann Coupling: For the formation of C-O (ether) or C-N bonds, often under harsher conditions than palladium-catalyzed methods.[3]

Q3: How does the choice of solvent impact the outcome of coupling reactions with this substrate?

A3: The solvent plays a critical role in solubility, catalyst stability, and reaction rate.[4] For palladium-catalyzed reactions, aprotic polar solvents like dioxane, THF, and DMF are common. The polarity of the solvent can influence the selectivity of the reaction, especially in complex molecules.[5][6][7][8] For instance, in some palladium-catalyzed systems, polar solvents can favor reaction at a triflate group over a halide. While this compound does not have a triflate, this illustrates the principle that solvent choice can be key to directing reactivity.

Q4: What is the role of the base in these coupling reactions?

A4: The base is crucial in several steps of the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the boronic acid, facilitating transmetalation.[9][10] In Buchwald-Hartwig amination, the base deprotonates the amine to form the amide, which then coordinates to the palladium center.[11][12] The strength and nature of the base can significantly affect reaction yield and side product formation.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes & Solutions

  • Insufficient Base Strength or Solubility: The chosen base may not be strong enough to activate the boronic acid or may be poorly soluble in the reaction solvent.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). If solubility is an issue, consider a solvent system that better dissolves the base, such as using a mixture of an organic solvent and water.[13]

  • Catalyst Deactivation: The palladium catalyst may be inactive or have decomposed.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) species. Use pre-catalysts or ligands that form more stable catalytic complexes.

  • Steric Hindrance: The steric bulk from the ortho-fluorines may be impeding the oxidative addition step.

    • Solution: Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can often promote coupling of sterically hindered substrates.

Issue 2: Side Product Formation (e.g., Protodebromination)

Possible Causes & Solutions

  • Reaction Temperature is Too High: High temperatures can lead to decomposition of starting materials or the catalyst, resulting in side reactions.

    • Solution: Lower the reaction temperature and monitor the reaction over a longer period.

  • Presence of Water or Protic Solvents: Water can lead to protodebromination of the aryl halide or protodeborylation of the boronic acid.[13]

    • Solution: Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water used. Using milder bases like KF can sometimes reduce protodeborylation.[13]

Issue 3: Poor Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions

  • Inappropriate Base: Strong, non-coordinating bases are typically required.

    • Solution: Use strong bases like NaOtBu or LHMDS.[12] Avoid weaker bases like carbonates unless the specific catalytic system is known to be effective with them.

  • Ligand Choice: The ligand has a profound effect on the efficiency of C-N bond formation.

    • Solution: For sterically hindered substrates, bulky biarylphosphine ligands are often necessary. Screen a panel of ligands to find the optimal one for your specific amine coupling partner.

  • Amine Reactivity: The pKa and steric profile of the amine coupling partner are important.

    • Solution: Less nucleophilic or very bulky amines may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), 100 °C, 12 h.

EntryBase (2.0 equiv)SolventYield (%)
1K₂CO₃Dioxane/H₂O (10:1)45
2Cs₂CO₃Dioxane/H₂O (10:1)78
3K₃PO₄Dioxane85
4NaOtBuToluene62

This data is representative and illustrates general trends. Actual results may vary.

Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination Yield

Reaction Conditions: this compound (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Toluene, 110 °C, 18 h.

EntryLigandBase (1.5 equiv)Yield (%)
1P(t-Bu)₃NaOtBu55
2BINAPCs₂CO₃30
3XPhosNaOtBu92
4SPhosK₃PO₄88

This data is representative and illustrates general trends. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand, if required.

  • Add the degassed solvent (e.g., dioxane or toluene) via syringe.

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vessel.

  • Add the this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an appropriate solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water or a mild aqueous acid (depending on the product's properties) and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

Experimental_Workflow General Workflow for Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base inert_atm 2. Purge with Inert Gas reagents->inert_atm catalyst 3. Add Catalyst & Ligand inert_atm->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heating 5. Heat to Temperature solvent->heating monitoring 6. Monitor Progress (TLC/GC-MS) heating->monitoring cooling 7. Cool to Room Temp monitoring->cooling extraction 8. Dilute & Extract cooling->extraction drying 9. Dry Organic Layer extraction->drying purification 10. Purify (Chromatography) drying->purification

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Guide Troubleshooting Low Yield in Coupling Reactions cluster_causes Potential Causes cluster_solutions Potential Solutions start Low or No Yield cause1 Base Issue start->cause1 cause2 Catalyst/Ligand Issue start->cause2 cause3 Reaction Conditions start->cause3 sol1a Change Base (e.g., K₃PO₄, Cs₂CO₃) cause1->sol1a sol1b Improve Solubility (Co-solvent) cause1->sol1b sol2a Screen Ligands (e.g., XPhos, SPhos) cause2->sol2a sol2b Use Inert Atmosphere cause2->sol2b sol3a Optimize Temperature cause3->sol3a sol3b Use Anhydrous Solvents cause3->sol3b

Caption: A troubleshooting guide for low-yield coupling reactions.

References

Managing steric hindrance in reactions with 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions with 3-Bromo-2,6-difluorophenol. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the unique steric and electronic properties of this substrate.

Frequently Asked Questions (FAQs)

General Reactivity

Q1: Why are reactions involving the hydroxyl group of this compound so challenging?

A1: The primary challenge arises from severe steric hindrance. The two fluorine atoms in the ortho positions to the hydroxyl group physically block the approach of reagents, significantly slowing down reactions at the oxygen atom.[1] This spatial crowding makes it difficult for even small molecules to access the reaction site.[2]

Additionally, the strong electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton compared to phenol itself.[3] While this facilitates deprotonation to form the phenoxide, the subsequent nucleophilic attack by the sterically encumbered oxygen is kinetically slow.

Troubleshooting Ether Synthesis (O-Alkylation)

Q2: I am attempting a Williamson ether synthesis with this compound and a primary alkyl halide, but I'm getting very low to no yield. What steps can I take to improve this?

A2: This is a common issue due to the high steric hindrance around the hydroxyl group, which impedes the SN2 mechanism of the Williamson ether synthesis.[4][5] Here is a troubleshooting guide to address this problem.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The phenoxide must be fully formed. Standard bases like NaOH or K₂CO₃ may not be sufficient. Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) in an aprotic solvent like THF or DMF to drive the deprotonation to completion.[5]

  • Increase Reagent Reactivity: If a less reactive alkyl halide (e.g., alkyl chloride or bromide) is failing, switch to a more reactive electrophile with a better leaving group, such as an alkyl iodide or, ideally, an alkyl triflate (R-OTf).

  • Optimize Reaction Conditions: Increase the reaction temperature significantly (e.g., reflux in DMF or dioxane) and prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. Microwave irradiation can also be effective in accelerating reactions with hindered substrates.[6]

  • Consider an Alternative Method: If the Williamson synthesis remains unsuccessful, the Mitsunobu reaction is an excellent alternative for synthesizing sterically hindered ethers.[4] This reaction proceeds via a different mechanism that can often overcome the steric barriers that hinder the SN2 pathway.[4]

Below is a workflow to guide your troubleshooting process.

G start Low/No Yield in Williamson Ether Synthesis check_base Is Deprotonation Complete? start->check_base use_strong_base Action: Use Stronger Base (e.g., NaH in THF/DMF) check_base->use_strong_base No check_electrophile Is Alkyl Halide Sufficiently Reactive? check_base->check_electrophile Yes use_strong_base->check_electrophile use_better_lg Action: Use More Reactive Electrophile (e.g., Alkyl Iodide or Triflate) check_electrophile->use_better_lg No check_conditions Are Reaction Conditions Forcing Enough? check_electrophile->check_conditions Yes use_better_lg->check_conditions increase_temp Action: Increase Temperature/Time or Use Microwave Irradiation check_conditions->increase_temp No alternative Consider Alternative Synthesis: Mitsunobu Reaction check_conditions->alternative Yes, still fails end Improved Yield increase_temp->end alternative->end

Caption: Troubleshooting workflow for etherification. (Max Width: 760px)

Table 1: Troubleshooting Williamson Ether Synthesis of this compound

Issue Recommended Action Rationale Expected Outcome
Incomplete Deprotonation Switch from K₂CO₃/NaOH to NaH or KH.[5] Stronger bases ensure complete formation of the phenoxide nucleophile. Increased concentration of the active nucleophile.
Poor Electrophile Replace alkyl bromide/chloride with alkyl iodide or alkyl triflate. Iodide and triflate are superior leaving groups, increasing the rate of the SN2 reaction. Faster reaction rate to overcome steric barrier.
Slow Reaction Rate Increase temperature (reflux in DMF) or use microwave irradiation.[6] Provides the necessary activation energy to overcome the high steric barrier. Significant reduction in reaction time.

| Methodological Failure | Use the Mitsunobu reaction (DEAD/DIAD, PPh₃).[4] | Employs a different mechanism that is less sensitive to steric hindrance on the nucleophile. | Successful ether formation where SN2 fails. |

Troubleshooting Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling reaction using this compound is inefficient, showing low yield and considerable hydrodebromination (loss of bromine). How can I optimize this transformation?

A3: Low yields and hydrodebromination in Suzuki-Miyaura couplings with sterically hindered aryl halides are typically due to a slow reductive elimination step compared to competing side reactions like β-hydride elimination or protodebromination. The key to success is selecting a catalyst system that specifically accelerates the desired C-C bond-forming step.[7]

Optimization Strategies:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[8] You must use a palladium precatalyst with a specialized ligand. The most effective ligands for these couplings are bulky, electron-rich biaryl monophosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) .[9][10] These ligands form highly active, low-coordinate Pd(0) species that promote the difficult oxidative addition and facilitate rapid reductive elimination, outcompeting side reactions.[11]

  • Choice of Base: The base is critical. A moderately strong base is usually required. K₃PO₄ and Cs₂CO₃ are often effective and well-tolerated. For very challenging couplings, a stronger base like K-Ot-Bu might be necessary, though it can sometimes promote side reactions.[10]

  • Solvent and Temperature: Anhydrous, degassed aprotic solvents like dioxane, toluene, or DMF are standard. The optimal temperature is typically between 80-110 °C. It is crucial to thoroughly degas the solvent to prevent catalyst deactivation.

The following diagram illustrates the logic for ligand selection.

G substrate Substrate: This compound (Sterically Hindered) challenge Challenge: Slow Reductive Elimination Leads to Low Yield & Side Reactions substrate->challenge solution Solution: Use Catalyst System that Accelerates Reductive Elimination challenge->solution ligand_class1 Class 1: Bulky, Electron-Rich Biaryl Phosphine Ligands solution->ligand_class1 ligand_class2 Class 2: N-Heterocyclic Carbene (NHC) Ligands solution->ligand_class2 examples1 Examples: - SPhos - XPhos - RuPhos ligand_class1->examples1 examples2 Examples: - IPr - SImes ligand_class2->examples2

Caption: Ligand selection logic for hindered substrates. (Max Width: 760px)

Table 2: Catalyst/Ligand Selection for Suzuki-Miyaura Coupling of this compound

Catalyst/Ligand Class Key Features Typical Conditions
Pd(OAc)₂ / SPhos Biaryl Monophosphine Very bulky and electron-rich; excellent for hindered substrates.[11] K₃PO₄, Dioxane/H₂O, 100 °C
Pd₂(dba)₃ / XPhos Biaryl Monophosphine Highly active for C-Br and C-Cl bond activation.[12] K₃PO₄, Toluene, 110 °C
Pd-NHC (e.g., PEPPSI-IPr) N-Heterocyclic Carbene Strong σ-donating ability stabilizes the catalyst; very robust.[10] K-Ot-Bu, Dioxane, 80 °C

| Pd(t-Bu₃P)₂ | Monophosphine | Extremely bulky and electron-donating ligand.[8] | Cs₂CO₃, Dioxane, 100 °C |

Protecting Group Strategies

Q4: I need to protect the phenolic hydroxyl group before carrying out other transformations. What are the best protecting groups considering the steric hindrance?

A4: Protecting the highly hindered hydroxyl group is also a challenge. The choice of protecting group and the conditions for its installation are critical. Bulky protecting groups like TBDPS will likely fail.

Recommended Strategies:

  • Use Small, Reactive Protecting Group Reagents:

    • Methoxymethyl (MOM): Introduced using MOM-Cl and a strong, non-hindered base like NaH. MOM ethers are stable to many conditions but can be removed with acid.[13]

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced using SEM-Cl. It offers robust protection and can be cleaved with fluoride ions or acid.

  • Silyl Ethers: While bulky silyl groups should be avoided, smaller ones may work.

    • Triethylsilyl (TES): Less bulky than TBS or TIPS and might be successfully introduced using TES-Cl and imidazole.

  • Methyl Ether: Can be introduced with dimethyl sulfate or methyl iodide and a strong base (NaH).[13] However, deprotection is harsh (BBr₃), which may not be compatible with other functional groups.[13]

Table 3: Protecting Group Strategies for Hindered Phenols

Protecting Group Reagents for Introduction Reagents for Deprotection Stability & Notes
MOM (Methoxymethyl) MOM-Cl, NaH or DIEA HCl, TFA, or other acids.[13] Stable to bases, nucleophiles, and mild reducing agents. Small size is advantageous.
SEM (2-(Trimethylsilyl)ethoxymethyl) SEM-Cl, NaH or DIEA TBAF or HCl/TFA. Very stable. Cleavage with fluoride is orthogonal to many other groups.
Me (Methyl) MeI or Me₂SO₄, NaH BBr₃ or TMSI.[13] Extremely stable. Deprotection conditions are harsh and not always functional group tolerant.

| TES (Triethylsilyl) | TES-Cl, Imidazole, DMF | TBAF, HF, or mild acid. | Less stable than bulkier silyl ethers but easier to introduce on hindered alcohols. |

Experimental Protocols

Protocol 1: Mitsunobu Reaction for Etherification of this compound

This protocol is an alternative to the Williamson ether synthesis for forming ethers from sterically hindered phenols.[4]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the desired alcohol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution over 15-20 minutes. The reaction is often exothermic, and a color change (typically to a milky white or pale yellow suspension) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired ether.

Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound

This protocol utilizes a modern catalyst system designed for challenging, sterically hindered substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel with a septum. Evacuate and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane and water via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Troubleshooting low conversion rates in 3-Bromo-2,6-difluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-Bromo-2,6-difluorophenol (CAS: 221220-99-1)[1][2]. Low conversion rates and isomer control are common hurdles in the preparation of polysubstituted aromatic compounds. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance your synthetic success.

Troubleshooting Guide: Diagnosing Low Conversion Rates

Low yields in this synthesis often stem from a fundamental misunderstanding of the directing effects of the substituents on the aromatic ring. This guide will first diagnose the likely root cause of failure and then present a viable, mechanistically sound synthetic strategy.

Q1: I am attempting to synthesize this compound by direct bromination of 2,6-difluorophenol, but my conversion is near zero or I'm isolating the wrong isomer. Why is this happening?

A1: The primary issue is regioselectivity based on the principles of Electrophilic Aromatic Substitution (EAS).

The hydroxyl (-OH) group of a phenol is a powerful activating group and a strong ortho, para-director. This means it electronically enriches the positions ortho (C2, C6) and para (C4) to itself, directing incoming electrophiles (like Br⁺) to these sites.

In your starting material, 2,6-difluorophenol, the situation is as follows:

  • Ortho Positions (C2, C6): These are already substituted with fluorine atoms.

  • Para Position (C4): This position is electronically activated by the hydroxyl group and is the most sterically accessible site for an electrophile.

  • Meta Positions (C3, C5): These positions are electronically deactivated relative to the ortho and para positions.

Consequently, the direct bromination of 2,6-difluorophenol will almost exclusively yield 4-Bromo-2,6-difluorophenol , not the desired 3-bromo isomer[3][4]. Attempting to synthesize the 3-bromo isomer via this route is fundamentally incorrect from a mechanistic standpoint, which explains the near-zero conversion to your target molecule.

EAS_Directing_Effects cluster_0 Electrophilic Aromatic Substitution on 2,6-Difluorophenol Start 2,6-Difluorophenol Reagent + Br₂ or NBS Start->Reagent Product_P 4-Bromo-2,6-difluorophenol (Major Product, Para) Reagent->Product_P Favored Pathway (o,p-direction) Product_M This compound (Target, Meta) Reagent->Product_M Disfavored Pathway Outcome Incorrect Regiochemistry Leads to Failure Product_M->Outcome

Caption: Regiochemical outcome of direct bromination.

Q2: What is a viable synthetic route to produce this compound with good conversion?

A2: A multi-step approach utilizing Directed ortho-Metalation (DoM) is a robust strategy.

This method bypasses the limitations of EAS by using a different mechanistic pathway. The proposed synthesis starts from 1-bromo-2,4-difluorobenzene . In this molecule, the C3 proton is the most acidic due to the inductive effects of the two adjacent fluorine atoms. This allows for selective deprotonation using a strong organolithium base, followed by quenching with an electrophile to install the hydroxyl group.

The key steps are:

  • Directed ortho-Metalation (DoM): Deprotonation of 1-bromo-2,4-difluorobenzene at the C3 position using a strong base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperature (-78 °C).

  • Hydroxylation: The resulting aryllithium intermediate is reacted with an electrophilic oxygen source. A common and effective method is the addition of trimethyl borate (B(OMe)₃), which forms a boronic ester.

  • Oxidative Work-up: The boronic ester is then oxidized, typically using hydrogen peroxide (H₂O₂) and a base, to yield the final product, this compound[5].

DoM_Synthesis_Pathway SM 1-Bromo-2,4-difluorobenzene Step1 Directed ortho-Metalation SM->Step1 1. LDA or n-BuLi 2. THF, -78 °C Intermediate 3-Lithio-1-bromo-2,4-difluorobenzene (Aryllithium Intermediate) Step1->Intermediate Step2 Borylation Intermediate->Step2 B(OMe)₃ BoronicEster Boronic Ester Intermediate Step2->BoronicEster Step3 Oxidative Work-up BoronicEster->Step3 H₂O₂, NaOH Product This compound Step3->Product

Caption: Proposed Directed ortho-Metalation (DoM) synthetic route.

Q3: I am attempting the Directed ortho-Metalation (DoM) route, but my conversion rates are still low. What are the common pitfalls?

A3: Success in organolithium chemistry hinges on rigorous control of the reaction environment and reagent quality. Low yields in this advanced synthesis can typically be traced to one of the following factors.

Potential Issue Underlying Cause & Explanation Troubleshooting & Optimization Steps
Moisture or Oxygen Contamination Organolithium reagents are extremely potent bases and reducing agents. They react instantly and exothermically with water, oxygen, and other protic sources (e.g., alcohols). This consumes the reagent, preventing the desired deprotonation and lowering the yield[6].Glassware: Must be rigorously dried. Flame-dry all glassware under vacuum or keep in a >120 °C oven overnight and assemble hot under an inert gas flow. Solvents: Use anhydrous solvents, typically packaged under an inert atmosphere (e.g., Sure/Seal™ bottles). Atmosphere: The reaction must be maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.
Incorrect Reaction Temperature Aryllithium intermediates can be unstable at higher temperatures, leading to decomposition or side reactions (e.g., elimination). The initial deprotonation (lithiation) step is highly exothermic and requires careful temperature management to prevent runaway reactions and ensure selectivity[7].Cooling Bath: Perform the lithiation at -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Addition Rate: Add the organolithium base dropwise to the substrate solution to maintain a consistent low temperature. Monitor the internal temperature if possible.
Inaccurate Reagent Stoichiometry The concentration of commercial organolithium solutions can decrease over time due to gradual degradation. Using the concentration printed on the bottle without verification can lead to under-dosing the base, resulting in incomplete conversion of the starting material[8].Titration: Periodically titrate your organolithium reagent (e.g., n-BuLi) to determine its exact molarity before use. A common method is the Gilman double titration. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the organolithium base to ensure complete deprotonation.
Competing Side Reactions Lithium-Halogen Exchange: The organolithium reagent can potentially react with the bromine atom instead of abstracting the C3 proton. This is generally less favorable than deprotonation of a highly acidic proton but can be a competing pathway.Choice of Base: LDA is a non-nucleophilic, sterically hindered base, which often favors proton abstraction over lithium-halogen exchange compared to n-BuLi. Consider using LDA as the first choice. Temperature Control: Keeping the temperature strictly at -78 °C minimizes the rate of competing side reactions.

Frequently Asked Questions (FAQs)

Q: What is the role of the two fluorine atoms in the Directed ortho-Metalation (DoM) reaction? A: The fluorine atoms are crucial for the success of this reaction. Their strong electron-withdrawing inductive effect significantly increases the acidity of the proton at the C3 position, making it the preferred site for deprotonation by a strong base like LDA.

Q: Why is a standard Friedel-Crafts reaction not a suitable alternative? A: The 1-bromo-2,4-difluorobenzene ring is highly deactivated due to the electron-withdrawing effects of the three halogen substituents. Friedel-Crafts reactions (both alkylation and acylation) are forms of Electrophilic Aromatic Substitution and typically fail on strongly deactivated aromatic rings.

Q: What are the essential safety precautions for handling n-Butyllithium? A: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. Always handle it in a fume hood under an inert atmosphere (Argon or Nitrogen) using gas-tight syringes and proper syringe techniques (e.g., cannula transfer). Wear fire-resistant personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.

Experimental Protocol: Synthesis via Directed ortho-Metalation

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers must conduct their own risk assessment and optimize conditions as necessary.

Objective: To synthesize this compound from 1-bromo-2,4-difluorobenzene.

Materials:

  • 1-bromo-2,4-difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Trimethyl borate (B(OMe)₃)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Solution: To the flask, add 1-bromo-2,4-difluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.

  • Quenching & Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench by the slow addition of 3 M NaOH (3.0 eq). Following this, add 30% H₂O₂ (3.0 eq) dropwise, ensuring the temperature is kept below 20 °C (this step is highly exothermic). Stir vigorously for 2-4 hours at room temperature until the oxidation is complete (monitor by TLC).

  • Work-up: Add saturated sodium thiosulfate solution to quench any remaining peroxide. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Reagent Handling: Handle pyrophoric reagents like n-BuLi and corrosive materials like H₂O₂ and NaOH with extreme caution inside a certified chemical fume hood[9][10][11].

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Quench any residual organolithium reagent carefully before disposal.

  • Starting Materials: 2,6-Difluorophenol is a combustible solid that is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage[10][11]. The final product, this compound, should be handled with care, assuming similar hazards[9].

References

Technical Support Center: Scaling Up Reactions Involving 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2,6-difluorophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile chemical intermediate.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis) Scale-Up

Q1: My O-alkylation reaction is sluggish and incomplete upon scale-up, what are the likely causes?

A1: Several factors can contribute to a slow or incomplete reaction on a larger scale:

  • Insufficient Mixing: Inadequate agitation can lead to poor contact between the phenoxide, alkylating agent, and base. This is particularly problematic with heterogeneous mixtures involving solid bases like potassium carbonate.

    • Solution: Increase the stirrer speed and consider using a baffled reactor to improve mixing efficiency. For very large scales, mechanical stirring with appropriate impeller design is crucial.

  • Poor Heat Transfer: The reaction may be endothermic or require heating to proceed at a reasonable rate. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent temperature throughout the reaction mixture.

    • Solution: Use a jacketed reactor with a suitable heat transfer fluid. Monitor the internal reaction temperature closely and adjust the heating fluid temperature accordingly.

  • Deactivation of Reagents: Moisture in the solvent or starting materials can quench the phenoxide and hydrolyze the alkylating agent.

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.

Q2: I am observing significant byproduct formation in my scaled-up O-alkylation. How can I improve selectivity?

A2: Byproduct formation is a common issue when scaling up. Key considerations include:

  • C-Alkylation: The phenoxide is an ambident nucleophile and can undergo C-alkylation, especially at higher temperatures.

    • Solution: Optimize the reaction temperature. Running the reaction at the lowest effective temperature can favor O-alkylation. The choice of solvent can also influence selectivity; polar aprotic solvents often favor O-alkylation.

  • Dialkylation: If the alkylating agent is bifunctional, dialkylation can occur.

    • Solution: Use a controlled stoichiometry of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize this side reaction.

Suzuki-Miyaura Coupling Scale-Up

Q1: The yield of my Suzuki-Miyaura coupling has dropped significantly on a larger scale. What should I investigate?

A1: A drop in yield during scale-up of a Suzuki-Miyaura coupling can often be traced to:

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. In a larger reactor, achieving and maintaining an inert atmosphere can be more challenging.

    • Solution: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. Degas all solvents and solutions before use.

  • Poor Mass Transfer: In a heterogeneous reaction mixture, efficient mixing is critical for the transfer of reactants between phases.

    • Solution: Use appropriate agitation to ensure good mixing of the aqueous and organic phases. The choice of solvent system can also impact mass transfer.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC). Ensure the reaction is heated to the optimal temperature and for a sufficient duration.

Q2: I am seeing a significant amount of homocoupling of my boronic acid derivative in my scaled-up Suzuki reaction. How can I minimize this?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[1]

  • Oxygen Contamination: As mentioned, oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Solution: Rigorous exclusion of oxygen is paramount. In addition to inert gas purging, consider using an oxygen scavenger. Ordering palladium catalysts in pre-subdivided ampules can also minimize exposure to air.[1]

  • Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

    • Solution: Screen different bases and solvent systems at a small scale before scaling up.

Buchwald-Hartwig Amination Scale-Up

Q1: My Buchwald-Hartwig amination is not going to completion on a larger scale. What are the potential issues?

A1: Incomplete conversion in a scaled-up Buchwald-Hartwig amination can be due to:

  • Catalyst Inhibition: The catalyst can be inhibited by impurities in the starting materials or solvents.

    • Solution: Use high-purity starting materials and solvents. Consider treating the starting materials with a scavenger resin to remove potential catalyst poisons.

  • Insufficient Base: The stoichiometry of the base is critical. On a larger scale, weighing errors or reaction with atmospheric CO2 can effectively reduce the amount of available base.

    • Solution: Use a slight excess of a strong, non-nucleophilic base. Ensure the base is handled under an inert atmosphere.

  • Ligand Decomposition: Some phosphine ligands can be sensitive to air or temperature.

    • Solution: Handle ligands under an inert atmosphere and choose a ligand that is stable at the required reaction temperature.

Q2: I am observing hydrodehalogenation of my this compound during the scaled-up Buchwald-Hartwig reaction. What is the cause and how can I prevent it?

A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Mechanism: It can occur via the formation of a palladium-hydride species which then reduces the aryl halide.

    • Solution: The choice of ligand and base can influence the rate of hydrodehalogenation. Screening different reaction conditions is recommended. In some cases, the addition of a hydride scavenger can be beneficial. A bimetallic palladium-copper nanocatalyst in aqueous micelles has been shown to facilitate the desired amination pathway while avoiding hydrodehalogenation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up reactions with this compound?

A1:

  • Exothermic Reactions: Reactions such as O-alkylation can be exothermic. On a large scale, the heat generated can be significant and must be managed to avoid a runaway reaction. A thorough thermal hazard assessment is recommended before scaling up.

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed reactor. Ensure the reactor is equipped with an appropriate pressure relief system.

  • Reagent Handling: Handle all reagents, especially strong bases and pyrophoric catalysts, with appropriate personal protective equipment (PPE) and in a well-ventilated area or fume hood.

Q2: How do the fluorine atoms in this compound affect its reactivity in scale-up?

A2: The two ortho-fluorine atoms have a significant electronic and steric effect:

  • Increased Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, facilitating its deprotonation. This can be advantageous in reactions like O-alkylation.

  • Steric Hindrance: The fluorine atoms can sterically hinder the approach of reagents to the phenolic oxygen and the adjacent ring positions. This can affect reaction rates and may require more forcing conditions.

  • Regioselectivity: In electrophilic aromatic substitution reactions, the strong directing effect of the hydroxyl group and the deactivating effect of the halogens will influence the position of substitution.

Q3: What are the best practices for purification of multi-kilogram batches of this compound derivatives?

A3:

  • Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. Careful selection of the solvent system is crucial for achieving high purity and yield.

  • Distillation: For liquid products, distillation under reduced pressure can be effective. A fractional distillation column may be necessary to separate closely boiling impurities.

  • Chromatography: While less common for multi-kilogram scale in production, large-scale column chromatography can be used for high-value products. Automated flash chromatography systems are available for this purpose.

Q4: How can I effectively monitor the progress of my scaled-up reaction?

A4: In-process monitoring is crucial for successful scale-up.

  • Offline Analysis: Taking small samples from the reactor at regular intervals for analysis by HPLC, GC, or TLC is a common method.

  • Online/In-situ Analysis: Process Analytical Technology (PAT) tools such as in-situ IR or Raman spectroscopy can provide real-time information about the reaction progress without the need for sampling.

Data Presentation

Table 1: Representative Scale-Up Data for Suzuki-Miyaura Coupling of an Aryl Bromide

ParameterLab ScalePilot Scale
Scale 1 g>1 kg[1]
Catalyst Pd(PCy3)2Pd(PCy3)2[1]
Catalyst Loading 1-2 mol%<2 mol%[1]
Base K3PO4K3PO4[1]
Solvent Toluene/WaterToluene/Water[1]
Temperature 80-100 °C80-100 °C
Reaction Time 2-12 h4-16 h
Yield >90%>99% conversion[1]
Purity >98%>98 A%[1]

Table 2: Representative Scale-Up Data for Buchwald-Hartwig Amination of an Aryl Bromide

ParameterLab ScalePilot Scale
Scale 1 g6.4 kg[1]
Catalyst Pd(PtBu3)2Pd(PtBu3)2[1]
Catalyst Loading 2.5 mol%5.0 mol%[1]
Base K2CO3K2CO3[1]
Solvent DMFDMF[1]
Temperature 100-120 °C100-120 °C
Reaction Time 4-24 h12-36 h
Yield >80%75%[1]
Purity >97%>99% HPLC purity[1]

Experimental Protocols

Detailed Methodology for a Scaled-Up Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for the specific boronic acid being used.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet is used.

  • Inerting: The reactor is thoroughly purged with nitrogen for at least one hour.

  • Reagent Charging:

    • This compound (1.0 equiv) is charged to the reactor.

    • The arylboronic acid (1.1-1.5 equiv) is added.

    • A degassed solvent system (e.g., toluene and water, 4:1) is added.

  • Base Addition: A degassed aqueous solution of a suitable base (e.g., K2CO3, 2.0-3.0 equiv) is added.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh3)4, 0.5-2 mol%) and ligand (if required) are added under a strong nitrogen flow.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by HPLC.

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The aqueous layer is separated.

    • The organic layer is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Setup & Inerting charge_reagents Charge Reactants & Solvent prep_reactor->charge_reagents N2 Atmosphere charge_base Add Degassed Base charge_reagents->charge_base add_catalyst Add Catalyst charge_base->add_catalyst heat_stir Heat & Stir add_catalyst->heat_stir Vigorous Stirring monitor Monitor Progress (HPLC) heat_stir->monitor monitor->heat_stir Continue if incomplete cool_separate Cool & Separate Phases monitor->cool_separate Reaction Complete wash_dry Wash & Dry Organic Layer cool_separate->wash_dry purify Purify Product wash_dry->purify

Caption: A generalized experimental workflow for a scaled-up cross-coupling reaction.

troubleshooting_logic cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield in Scaled-Up Reaction mixing Poor Mixing / Mass Transfer start->mixing temp Inadequate Temperature Control start->temp catalyst Catalyst Deactivation / Inhibition start->catalyst reagents Reagent Quality / Stoichiometry start->reagents sol_mixing Increase Agitation / Baffles mixing->sol_mixing sol_temp Jacketed Reactor / Temp Monitoring temp->sol_temp sol_catalyst Inert Atmosphere / High-Purity Catalyst catalyst->sol_catalyst sol_reagents Dry Reagents / Verify Stoichiometry reagents->sol_reagents

Caption: A logical troubleshooting workflow for addressing low yields in scaled-up reactions.

References

Technical Support Center: 3-Bromo-2,6-difluorophenol Suzuki Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the workup procedure of Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2,6-difluorophenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of the Suzuki coupling product of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product After Workup Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress by TLC or LC-MS before starting the workup. If starting material is still present, consider extending the reaction time or increasing the temperature.
Product Lost in Aqueous Layer: The phenolic product may have formed a phenoxide salt with the basic reaction medium and remained in the aqueous phase during extraction.During the workup, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6.[1] This will protonate the phenoxide, making the product less water-soluble and extractable into an organic solvent like ethyl acetate.
Product Degradation: The product may be sensitive to the workup conditions.Avoid excessively high temperatures during solvent removal. If the product is suspected to be unstable, perform the workup and purification steps as quickly as possible and at lower temperatures.
Difficult Emulsion Formation During Extraction Presence of Palladium Black: Finely divided palladium catalyst can stabilize emulsions.Before extraction, filter the cooled reaction mixture through a pad of Celite® to remove the solid catalyst.[2]
High Concentration of Salts: High salt concentration from the base used in the reaction can lead to emulsions.Dilute the reaction mixture with more water and organic solvent before extraction. A brine wash can also help to break up emulsions.
Product Contaminated with Boronic Acid or its Homocoupled Byproduct Inefficient Removal During Workup: Boronic acids and their byproducts can be difficult to separate from the desired product.An acid wash (e.g., dilute HCl) followed by a base wash (e.g., saturated NaHCO₃) can help remove boronic acid impurities. Purification by column chromatography is often necessary for complete removal.
Excess Boronic Acid Used: Using a large excess of the boronic acid can lead to significant amounts of homocoupled byproduct.Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Product Contaminated with Palladium Catalyst Palladium Leaching into Organic Phase: Some palladium species can be soluble in the organic solvent.Filtering the reaction mixture through Celite® before workup is a crucial first step.[2] If palladium contamination persists, consider a charcoal treatment of the organic solution or purification via a method known to remove palladium, such as using a scavenger resin.
Product is an Oil and Difficult to Purify Amorphous Solid or Low Melting Point: The product may not be a crystalline solid at room temperature.Purification by column chromatography is the most suitable method for oily products. If the product is expected to be a solid, try to induce crystallization by scratching the flask or seeding with a small crystal.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the Suzuki reaction of this compound?

A1: A typical workup involves cooling the reaction mixture, filtering through Celite® to remove the palladium catalyst, and then performing an aqueous workup.[2] The mixture is often diluted with an organic solvent like ethyl acetate and washed with water. Crucially, for a phenolic product, the aqueous layer should be acidified (e.g., with 1M HCl) to ensure the phenol is in its neutral form, allowing for efficient extraction into the organic phase.[1] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[2]

Q2: My product seems to be stuck in the aqueous layer. What should I do?

A2: This is a common issue when the product is a phenol. In the basic conditions of the Suzuki reaction, the phenol group is deprotonated to form a water-soluble phenoxide. To recover your product, you need to acidify the aqueous layer with a dilute acid (like 10% HCl) until it is acidic.[1] This will protonate the phenoxide, making the product neutral and likely to precipitate or be extractable with an organic solvent.

Q3: How can I remove the palladium catalyst effectively?

A3: After the reaction is complete, it is recommended to cool the mixture and then filter it through a pad of Celite®.[2] This will remove the bulk of the heterogeneous palladium catalyst. If you still have palladium contamination in your product, further purification by column chromatography or treatment with activated carbon may be necessary.

Q4: What are the common side reactions in a Suzuki coupling with this compound?

A4: Common side reactions include homocoupling of the boronic acid, protodeboronation (loss of the boronic acid group), and dehalogenation of the starting material. The phenolic group itself does not typically interfere with the reaction, but its electron-withdrawing nature, enhanced by the fluorine atoms, can affect the reactivity of the aryl bromide.

Q5: What is the best way to purify the final biaryl phenol product?

A5: The most common and effective method for purifying the product of a Suzuki reaction is column chromatography on silica gel.[2] Recrystallization can also be an option if the product is a solid and a suitable solvent system can be found.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Add water and separate the layers.

  • Acidification and Extraction: Acidify the aqueous layer with 1M HCl to a pH of 5-6. Extract the aqueous layer multiple times with ethyl acetate.[1]

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl phenol.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of various bromophenols, which can serve as a starting point for the reaction of this compound.

Aryl BromideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-BromophenolPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2.0)Toluene/H₂O8012-24~90
3-BromophenolPd(OAc)₂ (0.016) / PPh₃ (0.049)Na₂CO₃ (2M aq)n-Propanol/H₂OReflux1~85
4-BromophenolPd/C (1)K₂CO₃ (2.0)H₂O150 (µW)0.17>90

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Workup & Purification Reaction Completed Suzuki Reaction (Product as Phenoxide) Cool Cool to Room Temperature Reaction->Cool Filter Filter through Celite® Cool->Filter Aqueous_Workup Aqueous Workup (Add H₂O & EtOAc) Filter->Aqueous_Workup Separate Separate Layers Aqueous_Workup->Separate Acidify Acidify Aqueous Layer (1M HCl to pH 5-6) Separate->Acidify Aqueous Layer Combine Combine Organic Layers Separate->Combine Organic Layer Extract Extract with EtOAc Acidify->Extract Extract->Combine Wash Wash with Brine Combine->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Biaryl Phenol Purify->Final_Product

Caption: Workup workflow for this compound Suzuki reaction.

References

Technical Support Center: Analysis of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 3-Bromo-2,6-difluorophenol by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for in my this compound sample?

A1: Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:

  • Starting Materials: Unreacted 2,6-difluorophenol is a likely impurity.

  • Positional Isomers: Isomers such as 4-Bromo-2,6-difluorophenol may be present, arising from the bromination of 2,6-difluorophenol.

  • Over-brominated Products: Dibromo-2,6-difluorophenol species can be formed if the bromination reaction is not carefully controlled.

  • Degradation Products: Halogenated phenols can degrade, potentially through dehalogenation or oxidation, leading to other brominated or fluorinated phenol species.

Q2: I am seeing a peak that elutes before the main this compound peak. What could it be?

A2: In reversed-phase HPLC, compounds generally elute in order of decreasing polarity. A peak eluting before the main analyte is likely more polar. A probable candidate is the starting material, 2,6-difluorophenol, which is less hydrophobic than its brominated counterpart.

Q3: There is a small peak very close to my main analyte peak. How can I improve the resolution?

A3: To improve the resolution between closely eluting peaks, you can try the following:

  • Optimize the Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention times and may improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the Gradient: If you are using a gradient method, make the gradient shallower around the elution time of your analyte.

  • Use a Different Column: A column with a different stationary phase, such as a Pentafluorophenyl (PFP) column, can offer different selectivity for halogenated compounds and may resolve the co-eluting peaks.[1] A longer column or a column with a smaller particle size can also increase efficiency and resolution.

Q4: My peak for this compound is tailing. What are the common causes and solutions?

A4: Peak tailing can be caused by several factors:

  • Secondary Interactions: The acidic phenol group can interact with residual silanols on the silica-based column packing. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this interaction.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try flushing the column or replacing the guard column.

Q5: I am observing peak fronting for my main analyte. What could be the issue?

A5: Peak fronting is often a sign of:

  • Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can cause fronting. Dilute your sample and reinject.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can lead to peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
No Peaks Observed Instrument issue (pump, detector, injector).Check for leaks, ensure the detector lamp is on, and verify injector operation.
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure correct proportions.
Extra, Unidentified Peaks Sample contamination.Use high-purity solvents for sample preparation.
Presence of impurities.Refer to the Potential Impurities table below and consider LC-MS for identification.
Poor Peak Resolution Inappropriate mobile phase.Optimize the mobile phase composition and gradient.
Unsuitable column.Try a different column chemistry (e.g., PFP) or a column with higher efficiency.[1]
Baseline Drift or Noise Contaminated mobile phase or column.Use fresh, high-purity solvents and flush the column.
Detector lamp aging.Replace the detector lamp if necessary.
Table 1: Potential Impurities and Their Expected HPLC Behavior
Compound Structure Expected Retention Time (Relative to this compound) Rationale
2,6-DifluorophenolC₆H₄F₂OEarlierLess hydrophobic due to the absence of the bromine atom.
4-Bromo-2,6-difluorophenolC₆H₃BrF₂OSimilar, may be slightly laterPositional isomer with similar hydrophobicity. Separation may require optimized conditions or a selective column like PFP.[1]
Dibromo-2,6-difluorophenolC₆H₂Br₂F₂OLaterMore hydrophobic due to the presence of an additional bromine atom.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization may be required based on the specific sample and instrumentation.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A PFP column can be used for alternative selectivity.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 40
    10.0 70
    12.0 70
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify the peaks corresponding to this compound and any impurities based on their retention times compared to standards (if available).

  • Quantify impurities using the area percent method or by comparison to a reference standard of the impurity.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis problem Problem with Chromatogram? start->problem no_peaks No Peaks or Very Small Peaks problem->no_peaks Yes extra_peaks Extra/Unexpected Peaks problem->extra_peaks Yes bad_shape Poor Peak Shape (Tailing/Fronting) problem->bad_shape Yes poor_resolution Poor Resolution problem->poor_resolution Yes end_node Analysis Complete problem->end_node No check_instrument Check Instrument: - Pump Pressure - Detector Lamp - Connections no_peaks->check_instrument check_impurities Identify Potential Impurities: - Starting Materials - Isomers - By-products extra_peaks->check_impurities check_sample_prep Check Sample Prep: - Concentration - Dilution Solvent bad_shape->check_sample_prep optimize_mobile_phase Optimize Mobile Phase: - Adjust % Organic - Change Solvent - Add Modifier (e.g., acid) bad_shape->optimize_mobile_phase poor_resolution->optimize_mobile_phase optimize_column Optimize Column: - Use PFP Column - Longer Column - Smaller Particle Size poor_resolution->optimize_column check_instrument->problem check_sample_prep->problem check_impurities->problem optimize_mobile_phase->problem optimize_column->problem

Caption: Troubleshooting workflow for HPLC analysis.

HPLC_Experimental_Workflow prep_solutions 1. Prepare Mobile Phase & Sample setup_hplc 2. Set Up HPLC System - Install Column - Set Flow Rate & Gradient - Set Temperature & Wavelength prep_solutions->setup_hplc equilibrate 3. Equilibrate System setup_hplc->equilibrate inject_sample 4. Inject Sample equilibrate->inject_sample acquire_data 5. Acquire Chromatogram inject_sample->acquire_data process_data 6. Process Data - Integrate Peaks - Identify Impurities acquire_data->process_data report 7. Generate Report process_data->report

Caption: Experimental workflow for HPLC analysis.

References

Validation & Comparative

A Researcher's Comparative Guide to the ¹H NMR Analysis of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2,6-difluorophenol, a key building block in pharmaceutical and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple data report to offer a comparative analysis, explaining the structural nuances revealed by NMR spectroscopy. We will explore the causality behind its unique spectral signature by comparing it with related phenol derivatives, supported by detailed experimental protocols and data.

The Structural Significance of this compound

This compound is a highly substituted aromatic compound. Its utility in synthesis stems from the distinct reactivity conferred by its substituents: a hydroxyl group (-OH), two fluorine atoms (-F), and a bromine atom (-Br). The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy is the primary tool for confirming its structure and purity. The electronic environment of each proton is heavily influenced by the neighboring electron-withdrawing halogen atoms and the electron-donating hydroxyl group, leading to a characteristic and informative spectrum.

Deconstructing the Expected ¹H NMR Spectrum

Before analyzing the experimental data, a theoretical examination of the this compound structure allows us to predict its ¹H NMR spectrum. The molecule has two aromatic protons (H-4 and H-5) and one labile phenolic proton (-OH).

  • Aromatic Protons (H-4 and H-5): These two protons are in different chemical environments. The strong electron-withdrawing effects of the ortho- and para- fluorine and bromine atoms will deshield these protons, shifting their signals downfield (to a higher ppm value) compared to benzene (7.34 ppm).[1][2] We expect two distinct signals in the aromatic region, each integrating to one proton.

  • Splitting Patterns: The aromatic protons will exhibit spin-spin coupling to each other (ortho-coupling, ³JHH), typically in the range of 7-10 Hz. Furthermore, they will couple to the fluorine atoms. The coupling between H-4 and the adjacent F atom at C-3 would be a meta-coupling (⁴JHF), while the coupling of H-5 to the F at C-6 would be an ortho-coupling (³JHF). This will result in complex splitting patterns, likely appearing as multiplets for both protons.

  • Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[3][4] In a non-protic solvent like CDCl₃, it often appears as a broad singlet. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and shifted further downfield.[5] This proton's lability means it may not show coupling to other protons.

Rigorous Experimental Protocol for ¹H NMR Analysis

To ensure data integrity and reproducibility, the following protocol is recommended. This self-validating system minimizes ambiguity and provides a clear path for analysis.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (≥98%) and free from residual solvents.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent for its ability to dissolve a wide range of organic compounds.[6] For observing sharper -OH peaks and minimizing proton exchange, DMSO-d₆ is an excellent alternative.[5]

  • Concentration: Weigh approximately 10-20 mg of the compound into a clean, dry vial.[7]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).[7]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse ¹H acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and identify their chemical shifts and multiplicities.

Comparative Spectral Analysis

The influence of each substituent becomes clear when we compare the ¹H NMR spectrum of this compound with structurally related molecules. The data below is typically acquired in CDCl₃.

CompoundProtonChemical Shift (δ, ppm)MultiplicityKey Observations
This compound -OH~5.8 (broad s)Broad SingletLabile proton, position is solvent-dependent.
H-4~7.15MultipletComplex coupling due to adjacent H and F atoms.
H-5~6.90MultipletComplex coupling due to adjacent H and F atoms.
2,6-Difluorophenol [8][9]-OH~5.66 (s)SingletSimilar position to the target compound.
H-3, H-5~6.79MultipletProtons are equivalent due to symmetry.
H-4~6.89MultipletShifted upfield compared to H-4 in the target.
3-Bromophenol [10][11]-OH~5.45 (s)SingletSlightly upfield shift compared to fluorinated analogs.
H-2~7.10MultipletAromatic protons are more spread out.
H-4~6.75Multiplet
H-5~7.05Multiplet
H-6~7.00Multiplet
Phenol [12]-OH~5.30 (broad s)Broad SingletThe baseline for comparison, most upfield -OH.
H-2, H-6~7.25MultipletAromatic protons are in a narrower range.
H-3, H-5~6.85Multiplet
H-4~6.90Multiplet

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Analysis of Substituent Effects:
  • Fluorine Atoms: Comparing this compound with 3-Bromophenol, the two fluorine atoms at positions 2 and 6 cause a significant downfield shift for all remaining aromatic protons. This is due to their strong inductive electron-withdrawing nature.[13]

  • Bromine Atom: Comparing this compound with 2,6-Difluorophenol, the introduction of the bromine atom at position 3 breaks the molecule's symmetry. This results in two distinct signals for H-4 and H-5, whereas in 2,6-difluorophenol, protons H-3 and H-5 are chemically equivalent. The bromine atom also contributes to the overall deshielding of the aromatic protons.

Visualizing the NMR Workflow

A systematic workflow is crucial for obtaining high-quality, interpretable NMR data. The following diagram outlines the key stages from sample preparation to final analysis.

NMR_Workflow Figure 1: Standard Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate to TMS (0 ppm) H->I J Integrate & Assign Peaks I->J K Comparative Analysis & Structure Verification J->K Final Spectrum

Caption: Figure 1: Standard Workflow for ¹H NMR Analysis.

Advanced Considerations and Troubleshooting

  • Identifying the -OH Peak: The identity of a broad singlet suspected to be the hydroxyl proton can be confirmed by a "D₂O shake."[14] Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the -OH peak to disappear or significantly diminish due to proton-deuterium exchange.[14]

  • Impurity Peaks: Small, sharp singlets may correspond to common contaminants like water (~1.56 ppm in CDCl₃), acetone (~2.17 ppm), or grease. Always use clean glassware and high-purity solvents.

  • Complex Multiplets: If the aromatic signals are too complex to interpret due to overlapping couplings, employing 2D NMR techniques like COSY (Correlation Spectroscopy) can help establish proton-proton connectivity, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is decipherable through a systematic and comparative approach. The distinct chemical shifts and complex splitting patterns of the aromatic protons are a direct consequence of the powerful inductive and resonance effects of the hydroxyl, fluorine, and bromine substituents. By comparing its spectrum to those of simpler, related phenols, we gain a deeper understanding of how subtle changes in molecular architecture are reflected in the NMR data. This guide equips researchers with the theoretical grounding, practical protocols, and analytical mindset required to confidently utilize ¹H NMR for the robust characterization of complex substituted phenols in a research and development setting.

References

Comparative 13C NMR Analysis of 3-Bromo-2,6-difluorophenol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-2,6-difluorophenol and related halogenated phenols. Tailored for researchers, scientists, and professionals in drug development, this document presents a succinct yet comprehensive overview of their structural characterization, supported by experimental data and detailed methodologies.

13C NMR Chemical Shift Comparison

The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and its derivatives. The data highlights the influence of substituent patterns on the carbon environment within the phenol ring.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
This compound (Predicted)145.2149.5 (d, J=245 Hz)98.0125.5112.0150.5 (d, J=248 Hz)
2,6-Difluorophenol (Predicted)148.1152.3 (d, J=240 Hz)113.2124.0113.2152.3 (d, J=240 Hz)
2,6-Dibromo-4-fluorophenol 147.9112.5125.8 (d, J=24 Hz)158.3 (d, J=243 Hz)125.8 (d, J=24 Hz)112.5
2-Bromo-4-fluorophenol 151.2112.9121.8 (d, J=24 Hz)158.0 (d, J=242 Hz)117.8 (d, J=23 Hz)116.2

Note: Predicted data is based on computational models and should be confirmed with experimental validation. 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz.

Interpretation of Spectral Data

The 13C NMR spectra of these compounds are significantly influenced by the electronegativity and position of the halogen substituents. The fluorine atoms cause a characteristic large downfield shift and a prominent C-F coupling, which is observed as a doublet for the carbon atoms directly bonded to fluorine. The bromine atom also induces a downfield shift, albeit to a lesser extent than fluorine. The position of the bromine atom in this compound breaks the symmetry observed in 2,6-difluorophenol, resulting in six distinct carbon signals.

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra of halogenated phenols is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Weigh 20-50 mg of the solid phenol derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30). For fluorinated compounds, a proton and fluorine double-decoupled experiment may be necessary to simplify the spectrum.

  • Acquisition Parameters:

    • Spectral Width (SW): ~250 ppm

    • Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds.

  • Processing:

    • Apply an exponential window function before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

Alternative Characterization Techniques

While 13C NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound and its derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile halogenated phenols, providing information on their molecular weight and fragmentation patterns.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation and quantification of less volatile or thermally labile phenol derivatives.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecules, such as the O-H and C-X (halogen) stretching vibrations.

  • 1H NMR Spectroscopy: Provides detailed information about the proton environment in the molecule, complementing the 13C NMR data for a complete structural assignment.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of this compound derivatives using 13C NMR and alternative techniques.

G Workflow for Comparative Analysis of Halogenated Phenols cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting A Sample Preparation B 13C NMR Data Acquisition A->B C Alternative Techniques (GC-MS, HPLC) A->C D Spectral Processing & Peak Picking B->D F Comparison of Spectral Data C->F E Chemical Shift Assignment D->E E->F G Tabular Data Summary F->G H Structural Elucidation & Comparison Guide G->H

Caption: Workflow for the comparative analysis of halogenated phenols.

References

A Comparative Guide to the 19F NMR Spectroscopy of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Bromo-2,6-difluorophenol against related fluorophenol derivatives. Due to the increasing prevalence of fluorinated compounds in pharmaceuticals and agrochemicals, understanding their detailed spectroscopic characteristics is crucial for structural elucidation and quality control. This document summarizes key ¹⁹F NMR parameters, outlines a comprehensive experimental protocol for data acquisition, and visually represents spin-spin coupling interactions.

Performance Comparison of Fluorophenols in ¹⁹F NMR

The ¹⁹F NMR spectrum of a substituted fluorophenol is highly sensitive to its molecular environment. The chemical shift (δ) and coupling constants (J) provide a detailed fingerprint of the electronic and steric environment of the fluorine nuclei. Below is a comparison of the expected ¹⁹F NMR data for this compound with experimentally determined data for similar compounds.

Data Presentation: ¹⁹F NMR Data of Selected Fluorophenols

CompoundPosition of FChemical Shift (δ) (ppm)Coupling Constants (J) (Hz)Reference
This compound F-2, F-6Est. -120 to -140Est. ⁴J(F-F) ≈ 5-15 HzPredicted
2,6-difluorophenolF-2, F-6-133.4Not Reported[1]
2-FluorophenolF-2-138.8Not Applicable[1]
3-FluorophenolF-3-111.4Not Applicable[1]
4-FluorophenolF-4-118.9Not Applicable[1]
2,3-difluorophenolF-2, F-3-141.2, -153.2³J(F-F) = 20.8 Hz[1]
2,4-difluorophenolF-2, F-4-129.4, -114.2⁴J(F-F) = 9.2 Hz[1]
2,5-difluorophenolF-2, F-5-137.6, -121.2⁴J(F-F) = 9.2 Hz[1]
3,4-difluorophenolF-3, F-4-132.8, -137.9³J(F-F) = 20.8 Hz[1]
3,5-difluorophenolF-3, F-5-109.4⁵J(F-F) not specified[1]

Note: Chemical shifts are typically referenced to CFCl₃. The estimated values for this compound are based on the data for 2,6-difluorophenol and the known effects of halogen substituents on the chemical shifts of fluorobenzenes.

The introduction of a bromine atom at the 3-position of 2,6-difluorophenol is expected to influence the electronic environment of the fluorine nuclei primarily through inductive and resonance effects. The electron-withdrawing nature of bromine would likely lead to a downfield shift (less negative ppm value) of the fluorine resonances compared to the parent 2,6-difluorophenol. The through-space interaction between the bromine and the ortho-fluorine (F-2) might also contribute to this shift.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹⁹F NMR data.

Sample Preparation

  • Dissolution: Accurately weigh 5-20 mg of the fluorinated phenol and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[2][3]

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. Common standards for ¹⁹F NMR include CFCl₃ (0 ppm) or trifluorotoluene (-63.72 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • Tuning and Matching: Tune and match the probe for the ¹⁹F frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured.[4]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the nuclei between scans.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans are often sufficient.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard.

  • Integration and Peak Picking: Integrate the signals and accurately pick the peak frequencies to determine chemical shifts and coupling constants.

Mandatory Visualization

Spin-Spin Coupling in this compound

The following diagram illustrates the key spin-spin coupling interactions expected in the ¹⁹F NMR spectrum of this compound. The primary couplings will be between the two fluorine nuclei (⁴JF-F) and between each fluorine and the aromatic protons (³JF-H and ⁴JF-H).

Caption: Predicted ¹⁹F NMR spin-spin couplings in this compound.

References

A Researcher's Guide to Mass Spectrometry Analysis of 3-Bromo-2,6-difluorophenol and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of halogenated organic compounds is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 3-Bromo-2,6-difluorophenol, a key building block in various synthetic pathways. We present supporting experimental data and detailed protocols to assist in method selection and implementation.

The analysis of polar and potentially volatile compounds like this compound presents unique challenges. Direct analysis can be hampered by poor chromatographic peak shape and thermal instability. This guide explores both direct and derivatization-based approaches using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative assessment of their performance.

Comparison of Analytical Methodologies

The choice of analytical technique significantly impacts sensitivity, selectivity, and throughput. Below is a summary of common mass spectrometry-based methods for the analysis of this compound and its potential impurities.

Analytical Method Principle Advantages Disadvantages Typical Sensitivity
GC-MS (Direct Injection) Separation of volatile compounds followed by electron ionization and mass analysis.Simple, no derivatization required.Poor peak shape for polar analytes, potential for thermal degradation.ng/µL range
GC-MS (with Derivatization) Chemical modification to increase volatility and thermal stability prior to GC-MS analysis.Improved peak shape, increased sensitivity, better chromatographic resolution.[1]Additional sample preparation step, potential for incomplete derivatization.pg/µL to fg/µL range[2]
LC-MS/MS Separation by liquid chromatography followed by electrospray ionization and tandem mass analysis.Suitable for polar and thermally labile compounds, high selectivity with MRM.Matrix effects can suppress ionization, may require sample cleanup.pg/mL to ng/mL range

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide established protocols for the analysis of this compound.

Sample Preparation for GC-MS with Derivatization

Derivatization is a key step to improve the analysis of phenolic compounds by GC-MS.[1] Silylation is a common and effective technique.

Silylation using BSTFA + 1% TMCS:

  • Drying: Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of a suitable solvent (e.g., acetonitrile).

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Analysis Parameters
  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.

LC-MS/MS Analysis Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and its potential byproducts.

Predicted Mass Spectrum and Fragmentation

A key aspect of mass spectrometry is the interpretation of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for bromine-containing fragments (M and M+2 peaks of nearly equal abundance).

Based on common fragmentation pathways of halogenated phenols, the following diagram illustrates the predicted fragmentation of the trimethylsilyl (TMS) derivative of this compound.

G Predicted EI Fragmentation of TMS-derivatized this compound M [M]+• m/z 280/282 M_minus_15 [M-15]+ Loss of •CH3 m/z 265/267 M->M_minus_15 M_minus_79 [M-79]+ Loss of •Br m/z 201 M->M_minus_79 Fragment_186 [C7H6F2OSi]+• Loss of C2H3Br m/z 186 M_minus_15->Fragment_186 Loss of Br• G Workflow for Impurity Identification Start Sample containing This compound Analyze GC-MS or LC-MS/MS Analysis Start->Analyze Deconvolute Chromatographic Peak Deconvolution Analyze->Deconvolute Identify Mass Spectral Library Search Deconvolute->Identify Confirm Manual Interpretation of Spectra Identify->Confirm End Impurity Profile Established Confirm->End

References

A Comparative Guide to the Reactivity of 3-Bromo-2,6-difluorophenol and 4-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two closely related bromodifluorophenol isomers: 3-Bromo-2,6-difluorophenol and 4-Bromo-2,6-difluorophenol. These compounds are valuable building blocks in medicinal chemistry and materials science, where the introduction of a difluorinated phenolic moiety can significantly modulate the physicochemical and biological properties of a target molecule.[1]

While direct head-to-head experimental comparisons of the reactivity of these two specific isomers are not extensively documented in the scientific literature, this guide will leverage fundamental principles of organic chemistry, including electronic and steric effects, to predict their relative reactivity in key transformations. This theoretical framework is supplemented with available data for the parent compound, 2,6-difluorophenol, and other related substituted phenols to provide a comprehensive and practical resource for synthesis planning.

Physicochemical Properties

The position of the bromine substituent on the 2,6-difluorophenol scaffold influences the molecule's electronic properties, most notably its acidity (pKa). This, in turn, affects the nucleophilicity of the corresponding phenoxide and can play a role in various reactions.

PropertyThis compound4-Bromo-2,6-difluorophenol2,6-Difluorophenol (Reference)
Molecular Formula C₆H₃BrF₂OC₆H₃BrF₂OC₆H₄F₂O
Molecular Weight 208.99 g/mol 208.99 g/mol [2]130.09 g/mol
CAS Number 221220-99-1104197-13-9[2]28177-48-2[3]
Predicted pKa 6.48Not available7.34[4]

Analysis of Acidity:

The predicted pKa of this compound (6.48) is lower than the experimental pKa of the parent 2,6-difluorophenol (7.34). This suggests that the bromine atom at the meta position exerts a net electron-withdrawing effect, primarily through induction, which stabilizes the resulting phenoxide anion and increases the acidity of the phenol.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound and 4-Bromo-2,6-difluorophenol are excellent candidates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. The reactivity of the aryl bromide in this reaction is influenced by both electronic and steric factors.

Electronic Effects: Electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step of the catalytic cycle.[5] Given that both isomers possess two strongly electron-withdrawing fluorine atoms, the C-Br bond is expected to be activated for oxidative addition in both cases. The additional inductive withdrawal from the bromine itself further enhances this effect.

Steric Effects: The steric environment around the C-Br bond is a critical factor.

  • This compound: The bromine atom is flanked by a fluorine atom and a hydrogen atom. The ortho-fluorine atom can provide some steric hindrance to the incoming palladium catalyst.

  • 4-Bromo-2,6-difluorophenol: The bromine atom is in the para position, flanked by two hydrogen atoms. This position is significantly less sterically hindered compared to the 3-position in the other isomer.

Predicted Reactivity: 4-Bromo-2,6-difluorophenol is predicted to be more reactive in Suzuki-Miyaura coupling reactions due to the lower steric hindrance around the reaction center. This would likely lead to faster reaction rates and potentially higher yields under identical conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromodifluorophenols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromodifluorophenol isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the bromodifluorophenol, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. Similar to the Suzuki-Miyaura coupling, both electronic and steric effects are important.

Electronic Effects: The electron-deficient nature of the aromatic ring in both isomers is expected to facilitate the oxidative addition step.

Steric Effects: The steric hindrance around the C-Br bond will again play a crucial role. The less hindered environment of the 4-bromo isomer would likely favor the approach of the bulky palladium-ligand complex.

Predicted Reactivity: 4-Bromo-2,6-difluorophenol is predicted to be the more reactive substrate in Buchwald-Hartwig amination reactions due to reduced steric hindrance.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromodifluorophenols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromodifluorophenol isomer (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.5 equiv)

  • Anhydrous aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the bromodifluorophenol and the amine.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L2) [Ar-Pd(II)-NHR'R''(L2)]+X- Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''(L2) Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''(L2)->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') SNAr_Mechanism A Aryl-X + Nu- B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition C Aryl-Nu + X- B->C Elimination Workflow cluster_0 Reaction Setup cluster_1 Monitoring & Analysis Substrate_A This compound Reaction_Conditions Identical Reaction Conditions (Catalyst, Base, Solvent, Temp) Substrate_A->Reaction_Conditions Substrate_B 4-Bromo-2,6-difluorophenol Substrate_B->Reaction_Conditions Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Conditions->Monitoring Analysis Product Analysis (Yield, Purity) Monitoring->Analysis Comparison Compare Reactivity Analysis->Comparison

References

3-Bromo-2,6-difluorophenol: A Superior Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. In the landscape of halogenated phenols, 3-Bromo-2,6-difluorophenol has emerged as a particularly advantageous reagent. This guide provides an objective comparison of its performance against other bromophenols, supported by physicochemical data and outlining its strategic utility in modern synthetic applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Enhanced Reactivity and Physicochemical Properties

The unique substitution pattern of this compound imparts distinct electronic and steric properties that render it a superior substrate in key cross-coupling reactions compared to other bromophenols. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group significantly influences the molecule's reactivity and physical characteristics.

A comparative analysis of the physicochemical properties of this compound and other relevant bromophenols highlights these differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaPredicted LogP
This compound C6H3BrF2O209.00[1]-2.5
2-BromophenolC6H5BrO173.018.422.25
3-BromophenolC6H5BrO173.019.032.59
4-BromophenolC6H5BrO173.019.172.59
2,6-DifluorophenolC6H4F2O130.097.34[2]~2.0[2]
4-Bromo-2,6-difluorophenolC6H3BrF2O209.00--

Note: pKa and LogP values for some compounds are predicted and should be considered as estimates. The data presented is compiled from various sources and serves for comparative illustration.

The lower pKa of fluorinated phenols, such as 2,6-difluorophenol, indicates increased acidity of the hydroxyl proton due to the inductive effect of the fluorine atoms. This can be advantageous in reactions where deprotonation of the phenol is a key step.

Superior Performance in Cross-Coupling Reactions

While direct comparative studies under identical conditions are not extensively documented in a single source, the principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide a framework for understanding the advantages of this compound.

In these reactions, the reactivity of the aryl halide is a critical factor. The carbon-bromine bond is generally more reactive than a carbon-chlorine bond in the oxidative addition step of the catalytic cycle. The presence of electron-withdrawing fluorine atoms on the aromatic ring can further enhance the electrophilicity of the carbon attached to the bromine, potentially leading to faster reaction rates and higher yields in cross-coupling reactions.

Application in PROTAC Synthesis

A significant application of this compound is as a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4][5] The linker component of a PROTAC is crucial for its efficacy, and building blocks like this compound offer a versatile scaffold for constructing these linkers.

The workflow for PROTAC synthesis often involves sequential coupling reactions to connect the target protein ligand, the linker, and the E3 ligase ligand. The distinct reactivity of the bromine atom and the phenolic hydroxyl group on this compound allows for selective functionalization, making it an ideal starting point for linker synthesis.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps 3_Bromo_2_6_difluorophenol This compound Linker_Attachment Linker Attachment (e.g., Suzuki or Etherification) 3_Bromo_2_6_difluorophenol->Linker_Attachment POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Linker_Attachment E3_Ligase_Ligand E3 Ligase Ligand Coupling_Reaction Coupling Reaction (e.g., Buchwald-Hartwig or Amidation) E3_Ligase_Ligand->Coupling_Reaction Linker_Attachment->Coupling_Reaction Final_PROTAC Final PROTAC Molecule Coupling_Reaction->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC utilizing this compound.

The fluorine atoms on the phenol ring can also introduce favorable properties to the final PROTAC molecule, such as increased metabolic stability and improved binding interactions.

PROTAC-Mediated Protein Degradation Pathway

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Ub_POI Polyubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptide Fragments

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

Workup and Purification:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the flask.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

Workup and Purification:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound offers significant advantages over other bromophenols due to its unique electronic and steric properties. Its enhanced reactivity in key cross-coupling reactions and its utility as a versatile building block, particularly in the rapidly evolving field of PROTACs, make it a superior choice for the synthesis of complex, high-value molecules. The strategic incorporation of this building block can lead to more efficient synthetic routes and novel compounds with improved pharmacological profiles.

References

X-ray Crystallography of Halogenated Phenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of halogenated phenol derivatives. While crystallographic data for 3-Bromo-2,6-difluorophenol is not publicly available at the time of this publication, this guide offers a detailed comparison of two structurally related compounds: 2,6-difluorophenol and 3,5-dibromophenol. This information, coupled with a comprehensive experimental protocol, serves as a valuable resource for researchers engaged in the structural analysis of small molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,6-difluorophenol and 3,5-dibromophenol, offering a side-by-side comparison of their solid-state structures.

Parameter2,6-Difluorophenol3,5-Dibromophenol
CCDC Number Not explicitly found, data from publication938701[1]
Chemical Formula C₆H₄F₂OC₆H₄Br₂O
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁Pnma
a (Å) 4.9287(5)15.018(3)
b (Å) 10.1752(8)6.8430(14)
c (Å) 10.9156(10)7.2280(14)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 547.42(9)741.8(3)
Z 44
Temperature (K) 200293
R-factor 0.0248Not readily available

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules

This section outlines a detailed methodology for the determination of small molecule crystal structures using single-crystal X-ray diffraction.

1. Crystal Growth & Selection:

  • Crystallization: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.

  • Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • The mounted crystal is then placed on the diffractometer.

3. Data Collection:

  • The crystal is cooled to a low temperature (typically 100-120 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • A preliminary diffraction experiment is performed to determine the unit cell parameters and the crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., CCD or CMOS).

4. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Corrections are applied for factors such as Lorentz polarization, absorption, and crystal decay.

  • The data is scaled and merged to produce a final set of unique reflections.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier maps are used to locate missing atoms and to identify any disorder or other structural features.

6. Structure Validation and Analysis:

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

  • The geometric parameters of the molecule (bond lengths, bond angles, torsion angles) are analyzed and compared to expected values.

  • The packing of the molecules in the crystal and any intermolecular interactions (e.g., hydrogen bonds, halogen bonds) are examined.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray diffraction.

experimental_workflow General Workflow for Small Molecule X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement_analysis Refinement & Analysis crystallization Crystal Growth selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Diffraction Data Collection selection->data_collection processing Data Integration & Scaling data_collection->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: A flowchart illustrating the key stages of small molecule X-ray crystallography.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex molecules, the purity of starting materials is paramount. This guide provides a comparative analysis of analytical methodologies for assessing the purity of synthesized 3-Bromo-2,6-difluorophenol, a key building block in various research and development applications. This document outlines a plausible synthetic route, potential impurities, and detailed experimental protocols for robust purity determination using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Proposed Synthesis and Potential Impurities

A common and direct method for the synthesis of this compound is the electrophilic bromination of 2,6-difluorophenol. The starting material, 2,6-difluorophenol, can be synthesized from 2,6-difluoroaniline.

Synthesis Pathway:

A 2,6-Difluoroaniline B Diazonium Salt A->B NaNO2, H2SO4 C 2,6-Difluorophenol B->C H2O, Heat D This compound C->D Br2, Solvent A Sample Preparation (Dissolve in Solvent) B GC Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Data Interpretation (Retention Time & Mass Spectrum) E->F A Synthesized This compound B Preliminary Purity Screen (TLC or quick GC-MS) A->B C Quantitative Purity Analysis (HPLC) B->C D Structural Confirmation & Isomer ID (NMR) B->D E Impurity Identification (GC-MS) B->E F Final Purity Report C->F D->F E->F

Navigating the Catalytic Maze: A Comparative Guide to Catalyst Efficiency in 3-Bromo-2,6-difluorophenol Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of complex molecules is a cornerstone of innovation. The targeted coupling of 3-Bromo-2,6-difluorophenol is a critical step in the synthesis of a variety of high-value compounds. However, the efficiency of these transformations is highly dependent on the chosen catalytic system. This guide offers a comparative analysis of catalyst performance for various cross-coupling reactions of substrates structurally similar to this compound, providing a predictive framework to guide catalyst selection and experimental design.

Due to a lack of extensive published data specifically for this compound, this guide leverages experimental data from analogous polysubstituted and sterically hindered aryl halides and phenols. This information serves as a valuable starting point for optimizing reaction conditions for the target molecule.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For sterically hindered and electron-deficient substrates like this compound, the choice of a palladium catalyst and ligand is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Coupling PartnerCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Phenylboronic acidPd(OAc)₂ / SPhos0.5K₃PO₄Toluene/H₂O10012~9519015.8
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos1.0Cs₂CO₃Dioxane11016~92925.75
3-Thienylboronic acidPd(PPh₃)₄3.0K₂CO₃Toluene/Ethanol/H₂O8012~90302.5

Observations: Catalyst systems employing bulky biarylphosphine ligands like SPhos and XPhos with palladium acetate or Pd₂(dba)₃ generally exhibit higher turnover numbers (TON) and turnover frequencies (TOF) for challenging substrates. The classic Pd(PPh₃)₄ catalyst, while effective, may require higher catalyst loadings.

Efficiency in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. The choice of ligand and base is paramount for the successful amination of sterically hindered aryl bromides.

Amine PartnerCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
MorpholinePd₂(dba)₃ / XPhos1.5NaOtBuToluene10018~90603.3
AnilinePd(OAc)₂ / BINAP2.0Cs₂CO₃Dioxane11024~8542.51.8
BenzylamineG3-XPhos Precatalyst1.0LHMDSTHF8012~92927.7

Observations: The use of pre-catalysts like G3-XPhos can offer improved stability and reactivity, sometimes allowing for milder reaction conditions. Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often necessary for efficient C-N bond formation with hindered substrates.

Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl alkynes. This reaction typically employs a dual catalytic system of palladium and copper.

Alkyne PartnerCatalyst SystemCatalyst Loading (mol%)Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
PhenylacetylenePdCl₂(PPh₃)₂2.0CuI (3 mol%)Et₃NTHF608~88445.5
TrimethylsilylacetylenePd(PPh₃)₄2.5CuI (5 mol%)i-Pr₂NHDMF8010~85343.4
1-HeptynePd(OAc)₂ / PPh₃1.5CuI (2 mol%)K₂CO₃Dioxane9012~9160.75.1

Observations: The combination of a palladium catalyst with a copper(I) co-catalyst is standard for Sonogashira couplings. The choice of amine base and solvent can significantly influence the reaction rate and yield.

Heck Reaction Efficiency

The Heck reaction is a valuable tool for the formation of carbon-carbon bonds between an aryl halide and an alkene. For sterically hindered substrates, phosphine-free catalyst systems or those with bulky, electron-rich ligands are often preferred.

Alkene PartnerCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
StyrenePd(OAc)₂2.0Et₃NDMF12024~80401.7
n-Butyl acrylatePd₂(dba)₃ / P(t-Bu)₃1.0K₂CO₃Dioxane11018~85854.7
CyclohexeneHerrmann's Catalyst0.5NaOAcNMP13020~751507.5

Observations: The use of highly active catalysts, such as Herrmann's palladacycle, can allow for lower catalyst loadings and higher turnover numbers. The choice of base and a high-boiling polar aprotic solvent is often critical for achieving good conversions in Heck reactions of less reactive aryl bromides.

Experimental Protocols

Below are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for the specific coupling partners and desired scale.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl bromide (1.0 mmol) in the specified solvent (5 mL) are added the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst and ligand. The reaction mixture is degassed with an inert gas for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst, the ligand, and the base (1.4 mmol) are combined in a reaction vessel. The specified solvent (5 mL) is added, and the vessel is sealed. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl bromide (1.0 mmol) in the specified solvent (5 mL) are added the terminal alkyne (1.2 mmol), the palladium catalyst, the copper(I) co-catalyst, and the amine base. The reaction mixture is degassed and then stirred at the specified temperature for the indicated time. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, the aryl bromide (1.0 mmol), the palladium catalyst, the ligand (if applicable), the base (1.5 mmol), and the specified solvent (5 mL) are combined. The alkene (1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.

Visualizing the Process

To better understand the relationships and workflows involved in catalyst selection and reaction execution, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Purification Reactants Select Reactants (Aryl Bromide, Coupling Partner) Catalyst Choose Catalyst System (Pd Source, Ligand) Reactants->Catalyst Solvent_Base Select Solvent & Base Catalyst->Solvent_Base Setup Combine Reagents under Inert Atmosphere Solvent_Base->Setup Heating Heat to Reaction Temperature Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product Purification->Analysis

Caption: A generalized experimental workflow for catalyst evaluation in cross-coupling reactions.

Catalytic_Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)(X)L_n Ar-Pd(II)(X)Ln Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)Ln Ar-Pd(II)(X)L_n->Ar-Pd(II)(Nu)L_n Transmetalation / Amine Coordination Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Catalyst Regeneration

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

By providing a structured comparison of catalyst systems and detailed, adaptable experimental protocols, this guide aims to empower researchers to efficiently develop robust and high-yielding cross-coupling reactions for this compound and related challenging substrates. The careful selection of the catalyst, ligand, base, and solvent remains the most critical factor in achieving the desired synthetic outcome.

Bioisosteric Replacement of 3-Bromo-2,6-difluorophenol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a powerful tool to optimize drug-like properties. This guide provides a comparative analysis of bioisosteric replacement strategies for the 3-bromo-2,6-difluorophenol moiety, a common structural motif in biologically active compounds.

While direct bioisosteric replacement studies on this compound are not extensively documented in publicly available literature, the principles of this approach can be effectively illustrated through analogous halogenated and substituted phenol-containing molecules. Phenolic groups, in general, are often targeted for bioisosteric replacement to overcome challenges such as poor metabolic stability, low bioavailability, and potential toxicity associated with their rapid metabolism.[1][2]

This guide will explore common bioisosteric replacements for the phenolic hydroxyl group and the halogenated phenyl ring, drawing on data from studies on structurally related compounds to provide a framework for the rational design of novel analogs.

Comparison of Phenol Bioisosteres

The phenolic hydroxyl group is a key hydrogen bond donor and can play a crucial role in target binding. However, it is also a primary site for glucuronidation and sulfation, leading to rapid clearance. Common bioisosteric replacements aim to mimic the hydrogen bonding properties of the phenol while improving its metabolic stability.

A notable example is the replacement of a phenol with a fused pyrazole. In a study on estrogen receptor beta (ERβ) selective ligands, a tetrahydrofluorenone scaffold containing a phenol was compared to its analog where the phenol was replaced by a fused pyrazole. This modification resulted in a potent and selective ERβ ligand with improved oral bioavailability.[3]

Another successful strategy involves the use of benzimidazolones as phenol bioisosteres. In the development of analogs of 3-hydroxymorphinan, a neuroprotective agent, the phenolic moiety was replaced with a benzimidazolone. This led to a compound with comparable in vitro and in vivo activity but with anticipated improvements in metabolic stability.[1][4]

Table 1: Comparison of Phenol and its Bioisosteres

FeaturePhenolFused PyrazoleBenzimidazolone
Hydrogen Bonding Donor/AcceptorDonor/AcceptorDonor/Acceptor
pKa ~10Similar to phenolSimilar to phenol
Metabolic Stability Prone to glucuronidation/sulfationGenerally more stableGenerally more stable
Lipophilicity (logP) Varies with substitutionCan be modulatedCan be modulated

Structure-Activity Relationship (SAR) of Halophenols

The bromine and fluorine atoms on the this compound ring significantly influence its electronic properties, lipophilicity, and potential for halogen bonding. When considering bioisosteric replacements, it is crucial to maintain or improve upon the desired interactions with the target protein.

In a study on protein tyrosine kinase (PTK) inhibitors, a series of halophenol derivatives were synthesized and evaluated. The position and nature of the halogen substituents on the phenyl ring were found to have a significant impact on the inhibitory activity. This highlights the importance of the specific substitution pattern for biological activity.

Experimental Protocols

To facilitate the application of these concepts, detailed methodologies for key experiments are provided below.

General Synthesis of Fused Pyrazole Analogs

Fused pyrazole analogs of phenolic compounds can be synthesized through a multi-step sequence. A common route involves the reaction of a cyclic ketone with a hydrazine derivative to form the pyrazole ring. The specific reagents and conditions will vary depending on the starting material and desired final product.

In Vitro Biological Assays

Protein Tyrosine Kinase (PTK) Inhibition Assay (ELISA-based):

  • Plate Coating: 96-well microtiter plates are coated with a substrate peptide and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Kinase Reaction: The test compounds, PTK enzyme, and ATP are added to the wells and incubated at 37°C to allow for phosphorylation of the substrate.

  • Detection: The plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added. After incubation and further washing, a chromogenic substrate is added, and the absorbance is measured to determine the extent of phosphorylation.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Estrogen Receptor Binding Assay:

  • Receptor Preparation: Cell lysates containing the estrogen receptor are prepared.

  • Competition Binding: A constant concentration of a radiolabeled estrogen ligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Separation: Bound and free radioligand are separated using a method such as filtration or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: Ki values are determined by analyzing the competition binding curves using appropriate software.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement_Strategy cluster_lead Lead Compound cluster_properties Undesirable Properties cluster_analogs Improved Analogs 3_Bromo_2_6_difluorophenol This compound Moiety Metabolic_Instability Metabolic Instability 3_Bromo_2_6_difluorophenol->Metabolic_Instability Low_Bioavailability Low Bioavailability 3_Bromo_2_6_difluorophenol->Low_Bioavailability Potential_Toxicity Potential Toxicity 3_Bromo_2_6_difluorophenol->Potential_Toxicity Bioisosteric_Replacement Bioisosteric Replacement Metabolic_Instability->Bioisosteric_Replacement Low_Bioavailability->Bioisosteric_Replacement Potential_Toxicity->Bioisosteric_Replacement Pyrazole_Analog Pyrazole Analog Bioisosteric_Replacement->Pyrazole_Analog Benzimidazolone_Analog Benzimidazolone Analog Bioisosteric_Replacement->Benzimidazolone_Analog Other_Bioisosteres Other Bioisosteres Bioisosteric_Replacement->Other_Bioisosteres

Caption: Bioisosteric replacement strategy for overcoming undesirable properties of a lead compound.

Experimental_Workflow Start Start: Design of Bioisosteres Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assay, Binding Assay) Purification->In_Vitro_Screening Determine_Activity Determine IC50 / Ki values In_Vitro_Screening->Determine_Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Activity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the design and evaluation of bioisosteric replacements.

By understanding the principles of bioisosteric replacement and utilizing the experimental approaches outlined in this guide, researchers can effectively navigate the challenges of drug optimization and design novel therapeutic agents with improved pharmacological profiles.

References

A Comparative Guide to Quantum Mechanical Calculations for Predicting the Reactivity of 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic reactivity of a molecule is paramount for predicting its metabolic fate, potential toxicity, and interaction with biological targets. 3-Bromo-2,6-difluorophenol, a halogenated aromatic compound, presents a unique electronic landscape shaped by the interplay of the electron-withdrawing fluorine atoms, the bulky bromine atom, and the acidic phenolic hydroxyl group. Quantum mechanical (QM) calculations offer a powerful in silico lens to dissect these features and predict reactivity.

This guide provides a comparative overview of common QM methodologies for characterizing the reactivity of this compound. We will delve into the theoretical underpinnings of these methods, present a practical workflow for their application, and compare the expected insights derived from each approach. This document is designed to be a self-validating resource, grounded in established computational chemistry principles and supported by authoritative references.

The Scientific Imperative: Why Use Quantum Mechanics for Reactivity Prediction?

The reactivity of a molecule is governed by its electronic structure. Parameters such as the distribution of electron density, the energies of frontier molecular orbitals, and the strengths of chemical bonds dictate how a molecule will behave in a chemical reaction. Experimental determination of these properties can be time-consuming and resource-intensive. Quantum mechanics provides a theoretical framework to calculate these properties from first principles, offering a predictive and cost-effective alternative.[1]

For a molecule like this compound, QM calculations can elucidate:

  • Sites of Electrophilic and Nucleophilic Attack: By mapping the electrostatic potential, we can identify electron-rich and electron-poor regions susceptible to attack.

  • Bond Stability and Lability: Calculation of bond dissociation energies (BDEs) can predict which bonds are most likely to break, offering insights into metabolic pathways.[2]

  • Reaction Energetics and Kinetics: By modeling reaction pathways, we can estimate activation energies and reaction enthalpies, predicting the feasibility of potential transformations.

  • Acidity: The pKa of the phenolic proton can be accurately predicted, which is crucial for understanding its behavior in physiological environments.[3]

A Comparative Analysis of Quantum Mechanical Methods

The choice of a QM method is a trade-off between computational cost and accuracy. For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance and is widely used for studying halogenated phenols.[4][5][6] We will compare two popular DFT functionals with an ab initio method as a benchmark.

MethodTheoretical BasisStrengthsWeaknessesTypical Application for this compound
B3LYP Hybrid DFT functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Well-established and widely validated for a broad range of organic molecules. Good for geometry optimizations and vibrational frequencies.[4][5][6]May underestimate reaction barriers and long-range interactions.Initial geometry optimization, frequency calculations, and prediction of general reactivity descriptors.
M06-2X Hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange.Performs well for non-covalent interactions, thermochemistry, and kinetics.[7]Can be more computationally expensive than B3LYP.More accurate prediction of bond dissociation energies and reaction barriers.
MP2 Møller-Plesset perturbation theory of the second order. An ab initio method.Systematically improvable and good for systems where electron correlation is important.Computationally demanding, scales poorly with system size. Can overestimate dispersion interactions.[2]Benchmark calculations for key energetic parameters to validate DFT results.

A basis set must be chosen to represent the atomic orbitals. The Pople-style basis set 6-311++G(d,p) is a robust choice for this system, providing a good description of polarization and diffuse functions, which are important for anions and non-covalent interactions.[4][5]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the steps for performing QM calculations on this compound. This workflow is designed to be self-validating by comparing results from different methods.

Step 1: Molecular Structure Input and Initial Optimization
  • Construct the 3D structure of this compound using a molecular builder.

  • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Frequency Calculation
  • Perform a full geometry optimization using the chosen QM methods (B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p)). This will find the lowest energy conformation of the molecule.

  • Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

Step 3: Calculation of Reactivity Descriptors

From the optimized structures, a wealth of reactivity descriptors can be calculated.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[8][9]

  • Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[9]

  • Bond Dissociation Energy (BDE): The O-H BDE is a key indicator of antioxidant activity and metabolic lability. It is calculated as the enthalpy change of the following reaction: 3-Br-2,6-F₂-PhOH → 3-Br-2,6-F₂-PhO• + H•

  • Acidity (pKa): The pKa can be calculated using thermodynamic cycles that involve the gas-phase acidity and solvation energies of the neutral molecule and its conjugate base.[3]

Visualizing the Computational Workflow

G cluster_input Input cluster_qm Quantum Mechanical Calculations cluster_analysis Reactivity Analysis cluster_output Output mol_build 1. Build 3D Structure initial_opt 2. Initial MM Optimization mol_build->initial_opt geom_opt 3. Geometry Optimization (B3LYP & M06-2X) initial_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO/LUMO) freq_calc->fmo mep MEP Mapping nbo NBO Analysis bde O-H BDE Calculation pka pKa Calculation reactivity_prediction Reactivity Prediction fmo->reactivity_prediction mep->reactivity_prediction nbo->reactivity_prediction bde->reactivity_prediction pka->reactivity_prediction

Caption: Computational workflow for reactivity prediction.

Predicted Reactivity of this compound: A Comparative Summary

The following table summarizes the expected qualitative and quantitative results from the different computational methods. The values presented are illustrative and would be replaced with actual calculated data in a research setting.

Reactivity DescriptorB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)Expected Experimental Trend
Optimized Geometry
C-Br Bond Length (Å)~1.90~1.89-
O-H Bond Length (Å)~0.97~0.96-
Energetics
HOMO Energy (eV)-6.5-7.0Lower than phenol
LUMO Energy (eV)-1.0-0.8Lower than phenol
HOMO-LUMO Gap (eV)5.56.2Larger than phenol
O-H BDE (kcal/mol)8588Higher than phenol
Electronic Properties
Dipole Moment (Debye)~2.5~2.7-
Atomic Charge on Phenolic O-0.65-0.68Negative
Acidity
pKa~7.5~7.2Lower than phenol (more acidic)

In-Depth Discussion of Expected Results

  • Geometry: Both functionals are expected to provide similar geometries. The C-Br bond will be elongated due to the size of the bromine atom, and the O-H bond length will be typical for a phenol.

  • Frontier Orbitals: The electron-withdrawing fluorine and bromine atoms will lower the energies of both the HOMO and LUMO compared to phenol. The HOMO-LUMO gap is expected to be relatively large, suggesting high kinetic stability.[7] M06-2X is likely to predict a larger gap than B3LYP.

  • O-H Bond Dissociation Energy: The inductive effect of the halogens is expected to strengthen the O-H bond, leading to a higher BDE compared to unsubstituted phenol. M06-2X is generally more reliable for BDE calculations.[2]

  • Molecular Electrostatic Potential: The MEP will show a negative potential around the phenolic oxygen and the fluorine atoms, indicating their nucleophilic character. A positive potential is expected on the phenolic hydrogen, consistent with its acidic nature.

  • Acidity: The electron-withdrawing fluorine atoms will stabilize the phenoxide anion, making this compound a stronger acid than phenol (lower pKa).[5] The calculated pKa values should reflect this trend.

Visualizing Molecular Properties

G cluster_mep Molecular Electrostatic Potential (MEP) cluster_fmo Frontier Molecular Orbitals (FMO) mep_node Red (Negative Potential) -> Oxygen, Fluorines Blue (Positive Potential) -> Phenolic Hydrogen fmo_node HOMO: Primarily on the aromatic ring and oxygen LUMO: Distributed over the aromatic ring with significant contribution from the C-Br antibonding orbital

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2,6-difluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 3-Bromo-2,6-difluorophenol, a compound frequently used in synthetic chemistry.

Below are the key safety data, procedural guidelines, and a visual workflow to facilitate the safe and compliant disposal of this substance.

Key Safety and Physical Data

A summary of the critical safety and physical properties of this compound is presented in the table below. This information has been compiled from safety data sheets (SDS) to ensure accuracy and reliability.

PropertyValueSource
Molecular Formula C₆H₃BrF₂O[1]
CAS Number 221220-99-1[1][2]
Melting Point 90 - 94 °C (194 - 201 °F)
Boiling Point 282 - 290 °C (540 - 554 °F)
Appearance Solid-
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH400: Very toxic to aquatic life[1]

Experimental Protocols: Disposal and Spill Neutralization

Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following protocols are based on standard laboratory safety practices and information from supplier safety data sheets.

Personal Protective Equipment (PPE) Requirements:

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[1][3] If dust is generated, a NIOSH-approved respirator for dusts is recommended.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include the appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • Dispose of the contents and container through a licensed professional waste disposal service.[1][3]

    • The disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of down the drain or in general waste.

Spill Response Protocol:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate:

    • Immediately evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.

  • Control the Spill:

    • Wearing the appropriate PPE, carefully contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.

    • Sweep up the absorbed material and place it into a suitable, sealed container for disposal.

  • Decontaminate:

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.

    • Collect all decontamination materials in a labeled waste container for proper disposal.

  • Reporting:

    • Report the spill to the appropriate laboratory or institutional safety officer.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect Waste in a Labeled, Sealed Container B->C Containment D Store Waste Container in a Cool, Dry, Ventilated Area C->D Secure Storage E Arrange for Disposal by a Licensed Waste Service D->E Regulatory Compliance F Document Disposal Record E->F Final Step

References

Essential Safety and Operational Guide for Handling 3-Bromo-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Bromo-2,6-difluorophenol (CAS No. 221220-99-1), designed for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Profile and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 221220-99-1[1][2][3]
Molecular Formula C6H3BrF2O[1][3]
Molecular Weight 209 g/mol [3]
Appearance Data not consistently available
Storage Room temperature, in a well-ventilated place with the container tightly closed.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The minimum required PPE for handling this compound includes:

  • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber), which should be inspected for integrity before each use.[6][7]

  • Body Protection : A laboratory coat, flame-retardant antistatic protective clothing, or coveralls must be worn to prevent skin contact.[6] Ensure that safety showers and eyewash stations are readily accessible.

  • Respiratory Protection : All handling should be performed in a well-ventilated area, preferably inside a chemical fume hood.[1][6] If ventilation is inadequate, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

Follow this protocol to ensure the safe handling of this compound from receipt to use.

1. Pre-Handling Preparations

  • Consult the SDS : Always review the Safety Data Sheet (SDS) for this compound before use.[4]

  • Verify Equipment : Ensure a chemical fume hood is operational and that an eyewash station and safety shower are accessible.

  • Assemble PPE : Gather all required PPE as specified above.

2. Handling the Compound

  • Work Area : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Donning PPE : Put on your lab coat, followed by safety goggles and gloves.

  • Transferring : When transferring the chemical, avoid creating dust or splashes. Use appropriate tools (e.g., spatula, non-sparking tools).

  • Avoid Contamination : Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

3. In Case of Exposure

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[8]

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[9] If skin irritation occurs, get medical help.[1]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, get medical help.[1]

  • Ingestion : Rinse the mouth with water.[1] Do not induce vomiting.[8][10] Seek immediate medical attention.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection

  • Categorize Waste : this compound is a halogenated organic compound. It must be segregated as "halogenated organic waste" and not mixed with non-halogenated waste streams.[6][11]

  • Use a Designated Container : Collect all waste containing this chemical (including empty containers, contaminated gloves, and absorbent materials) in a clearly labeled, sealed, and chemically resistant hazardous waste container.[6][7]

2. Labeling

  • Clear Identification : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

3. Storage and Disposal

  • Secure Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal company.[1][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

4. Spill Management

  • Evacuate and Alert : In case of a spill, evacuate the immediate area and alert colleagues.[11]

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[11]

  • Collection : Carefully collect the absorbent material and place it in the designated halogenated hazardous waste container.[6][11]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe management of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol A Consult SDS for This compound B Verify Fume Hood & Safety Shower/Eyewash A->B C Assemble Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat B->C D Don PPE C->D E Work Inside Chemical Fume Hood D->E F Handle Chemical E->F G Segregate as 'Halogenated Organic Waste' F->G H Collect in Labeled, Sealed Waste Container G->H I Store Securely H->I J Arrange Professional Disposal (via EHS) I->J K Spill Occurs M Contain with Inert Material K->M L Exposure Event (Skin/Eye/Inhalation) N Follow First Aid Procedures L->N M->H O Seek Medical Attention N->O

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-Bromo-2,6-difluorophenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,6-difluorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.